Isopropylcyclobutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
872-56-0 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
propan-2-ylcyclobutane |
InChI |
InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RFHQRRJFJJCQDJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC1 |
Canonical SMILES |
CC(C)C1CCC1 |
Other CAS No. |
872-56-0 |
Synonyms |
Isopropyl-cyclobutane; Isopropylcyclobutane |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of isopropylcyclobutane?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of isopropylcyclobutane (CAS No. 872-56-0).[1][2][3][4][5][6][7] this compound, a saturated aliphatic cycloalkane, is a molecule of interest in various chemical research domains. This document consolidates key data on its molecular structure, physical characteristics, and spectral information. Detailed experimental methodologies for the determination of these properties are also presented, alongside graphical representations of relevant workflows to facilitate a deeper understanding and replication of scientific findings.
Molecular and Chemical Identity
This compound is a cycloalkane with the chemical formula C7H14.[1][2][4][5][6][7][8][9] Its structure consists of a cyclobutane (B1203170) ring substituted with an isopropyl group.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | propan-2-ylcyclobutane | PubChem[1] |
| CAS Number | 872-56-0 | ChemIDplus; EPA DSSTox[1] |
| Molecular Formula | C7H14 | PubChem[1] |
| Molecular Weight | 98.19 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)C1CCC1 | PubChem[1] |
| InChI | InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | PubChem[1] |
| InChIKey | RFHQRRJFJJCQDJ-UHFFFAOYSA-N | PubChem[1] |
Physical Properties
The physical state of this compound at standard temperature and pressure is a liquid.[1] A summary of its key physical properties is provided in the table below.
Table 2: Physical Properties of this compound
| Property | Value | Units | Conditions | Source |
| Boiling Point | 90.5-91.5 | °C | ChemicalBook[3] | |
| 365.7 | K | Kazanskii, Lukina, et al., 1955[2] | ||
| 365.85 | K | Derfer, Greenlee, et al., 1949[2] | ||
| Melting Point | -106 | °C | Stenutz[8] | |
| 166.72 | K | Derfer, Greenlee, et al., 1949[2] | ||
| 166.8 | K | Anonymous, 1946[2] | ||
| Density | 0.746 | g/mL | Stenutz[8] | |
| 0.7464 | g/cm³ | 14.5 °C | ChemicalBook[3] | |
| Refractive Index | 1.408 | nD | Stenutz[8] | |
| Molar Volume | 131.5 | mL/mol | Stenutz[8] | |
| Molecular Refractive Power | 32.45 | mL/mol | Stenutz[8] | |
| Ionization Energy | 9.28 ± 0.05 | eV | Holmes and Lossing, 1991[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Mass Spectrometry
Mass spectrometry data for this compound is available through the NIST Mass Spectrometry Data Center.[1][4][5] The fragmentation pattern observed under electron ionization provides a unique fingerprint for the molecule.
Infrared (IR) Spectroscopy
Vapor phase IR spectral data for this compound is available and can be accessed through the NIST/EPA Gas-Phase Infrared Database.[1][4][10] The spectrum exhibits characteristic C-H stretching and bending vibrations for the cyclobutyl and isopropyl groups.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physical and chemical properties.
Synthesis of this compound
A general method for the synthesis of monoalkylcyclobutanes involves the reduction of neopentyl-type tribromides. This procedure was reported by Derfer, Greenlee, and Boord in 1949.[2]
Experimental Workflow: Synthesis of Monoalkylcyclobutanes
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: The neopentyl-type tribromide is dissolved in a suitable solvent in a reaction vessel under an inert atmosphere.
-
Reduction: A reducing agent is added to the solution. The reaction mixture is stirred at a specific temperature for a designated period to facilitate the cyclization and reduction.
-
Work-up: The reaction is quenched, followed by extraction with an organic solvent. The organic layer is then washed and dried.
-
Purification: The crude product is purified by distillation to yield pure this compound.
Determination of Boiling Point
The boiling point of this compound can be determined by distillation.
Experimental Workflow: Boiling Point Determination by Distillation
Caption: Workflow for boiling point determination.
Protocol:
-
Apparatus: A standard distillation apparatus is assembled.
-
Procedure: this compound is placed in the distillation flask. The liquid is heated, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid steadily boils and condenses) is recorded as the boiling point.
Measurement of Refractive Index
The refractive index is a fundamental physical property that can be measured using a refractometer.[11]
Logical Relationship: Refractive Index Measurement
References
- 1. This compound | C7H14 | CID 136673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. ISO-PROPYLCYCLOBUTANE | 872-56-0 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [stenutz.eu]
- 9. This compound (CAS 872-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound [webbook.nist.gov]
- 11. Oxonium Ion [home.miracosta.edu]
Isopropylcyclobutane: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 872-56-0
This technical guide provides an in-depth overview of isopropylcyclobutane, a saturated aliphatic hydrocarbon. The document details its molecular structure, physicochemical properties, spectroscopic data, and potential applications in medicinal chemistry, with a focus on its relevance to researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound is a cycloalkane with an isopropyl group attached to a cyclobutane (B1203170) ring. Its chemical formula is C₇H₁₄, and it has a molecular weight of 98.19 g/mol .[1] The presence of the strained four-membered ring and the branched alkyl substituent influences its physical and chemical characteristics.
A comprehensive summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 872-56-0 | [1][2][3] |
| Molecular Formula | C₇H₁₄ | [1][2][3] |
| Molecular Weight | 98.19 g/mol | [1] |
| IUPAC Name | (1-methylethyl)cyclobutane | [1] |
| Synonyms | This compound, propan-2-ylcyclobutane | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 98. The fragmentation of alkylcyclobutanes is characterized by the loss of small neutral molecules or radicals. Common fragmentation pathways for cyclic alkanes include the loss of an ethylene (B1197577) molecule (M-28) and cleavage of the side chain.[5][6] For this compound, a prominent peak would be expected at m/z 56, corresponding to the loss of propene (C₃H₆) via a rearrangement process. Another significant fragment would likely be observed at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺).
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations. As an alkane, the most prominent peaks are the C-H stretching vibrations, which are typically observed in the region of 2850-2960 cm⁻¹.[7][8] The spectrum available on the NIST WebBook for this compound shows strong absorptions in this region.[2] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-H bending and C-C stretching vibrations that are unique to the molecule's structure.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a three-step sequence starting from cyclobutanone (B123998):
-
Grignard Reaction: Reaction of cyclobutanone with isopropylmagnesium bromide to form 1-isopropylcyclobutanol.
-
Dehydration: Acid-catalyzed dehydration of 1-isopropylcyclobutanol to yield 1-isopropylcyclobutene.
-
Hydrogenation: Catalytic hydrogenation of 1-isopropylcyclobutene to produce the final product, this compound.
A detailed, step-by-step experimental protocol for this synthesis is provided below.
Step 1: Synthesis of 1-Isopropylcyclobutanol (Grignard Reaction)
-
Materials: Magnesium turnings, iodine crystal (optional, for initiation), anhydrous diethyl ether, isopropyl bromide, cyclobutanone, saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine and a few milliliters of a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel.
-
Once the Grignard reaction initiates (indicated by a color change and gentle refluxing), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of cyclobutanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-isopropylcyclobutanol.
-
Step 2: Synthesis of 1-Isopropylcyclobutene (Dehydration)
-
Materials: 1-Isopropylcyclobutanol, concentrated sulfuric acid (or other dehydrating agents like iodine or phosphoric acid), sodium bicarbonate solution, brine.
-
Procedure:
-
Place the crude 1-isopropylcyclobutanol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to distill the product, 1-isopropylcyclobutene.
-
Wash the distillate with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure 1-isopropylcyclobutene.
-
Step 3: Synthesis of this compound (Hydrogenation)
-
Materials: 1-Isopropylcyclobutene, ethanol (B145695) (or other suitable solvent), Palladium on carbon (10% Pd/C) catalyst, hydrogen gas.
-
Procedure:
-
Dissolve 1-isopropylcyclobutene in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate by distillation to yield this compound.
-
Applications in Drug Development
The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[9][10] Its rigid, three-dimensional structure can be used to orient pharmacophoric groups in a defined spatial arrangement, which can lead to improved binding affinity and selectivity for biological targets.
This compound as a Hydrophobic Pharmacophore
Small alkylcycloalkanes like this compound can serve as hydrophobic pharmacophores, interacting with nonpolar pockets in protein binding sites.[9][11] The defined conformation of the cyclobutane ring, in contrast to more flexible acyclic alkyl groups, can reduce the entropic penalty upon binding, potentially leading to higher affinity. The isopropyl group provides additional bulk and lipophilicity, which can be tuned to optimize interactions within a hydrophobic pocket.
Role in Modulating Physicochemical Properties
The incorporation of a cyclobutane ring into a drug candidate can favorably modulate its physicochemical properties. Compared to larger cycloalkanes or aromatic rings, the smaller cyclobutane moiety can lead to:
-
Increased Fsp³ character: This is often associated with improved solubility and reduced metabolic liability.
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic oxidation compared to more flexible alkyl chains.[10]
-
Fine-tuning of Lipophilicity: The this compound group can be used to adjust the overall lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
The use of small aliphatic rings like cyclobutane is a strategic approach in medicinal chemistry to navigate intellectual property landscapes and to develop drug candidates with improved pharmacological profiles.[9]
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. This compound | C7H14 | CID 136673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. english.gyig.cas.cn [english.gyig.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. chemconnections.org [chemconnections.org]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
An In-depth Technical Guide on the Thermochemical and Thermophysical Properties of Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical and thermophysical properties of isopropylcyclobutane. The data presented is crucial for understanding the chemical behavior and energetics of this compound, which is essential for applications in chemical synthesis, materials science, and computational modeling.
Thermochemical Properties
The thermochemical data of this compound provides insight into its stability and reactivity. These properties are fundamental for reaction calorimetry, process safety assessments, and the development of chemical processes.
| Property | Value | Units | Source |
| Enthalpy of Formation (Gas) | -126.45 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation (Liquid) | Not specified | kJ/mol | NIST/TRC[2] |
| Standard Gibbs Free Energy of Formation | 54.27 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions | 6.40 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions | 30.87 | kJ/mol | Joback Calculated Property[1] |
| Ideal Gas Heat Capacity (Cp,gas) | See Temperature Dependent Data | J/mol·K | Cheméo[1], NIST/TRC[2] |
| Entropy (Ideal Gas) | See Temperature Dependent Data | J/mol·K | NIST/TRC[2] |
| Ionization Energy | 9.28 ± 0.05 | eV | NIST[1][3] |
Thermophysical Properties
The thermophysical properties of this compound are critical for process design, fluid dynamics simulations, and understanding its physical behavior under different conditions.
| Property | Value | Units | Source |
| Molecular Weight | 98.19 | g/mol | Cheméo[1], PubChem |
| Density (Liquid) | 0.746 | g/mL | Stenutz[4] |
| Normal Boiling Point | 90.5-91.5 | °C | ChemicalBook[5] |
| 365.7 K (92.55 °C) | K | NIST[6] | |
| Normal Melting Point | 166.72 | K | NIST[6] |
| Critical Temperature | Not specified | K | NIST/TRC[2] |
| Critical Pressure | 3352.86 | kPa | Joback Calculated Property[1] |
| Critical Density | Not specified | mol/L | NIST/TRC[2] |
| Dynamic Viscosity (Liquid) | See Temperature Dependent Data | Pa·s | NIST/TRC[2] |
| Thermal Conductivity (Liquid) | See Temperature Dependent Data | W/m·K | NIST/TRC[2] |
| Vapor Pressure | See Temperature Dependent Data | kPa | NIST/TRC[2] |
Experimental Protocols
While specific experimental protocols for the determination of every property of this compound are not detailed in the available literature, the following are general and widely accepted methodologies for determining such properties for volatile organic compounds.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the enthalpy of combustion (ΔcH°).
-
Method: Bomb Calorimetry
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".
-
The bomb is pressurized with an excess of pure oxygen.
-
The bomb is then submerged in a known quantity of water in a thermally insulated container (calorimeter).
-
The sample is ignited via an electrical fuse.
-
The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The total heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7]
-
The heat of combustion (q_comb) is calculated from the measured temperature change (ΔT) using the formula: q_comb = Ccal * ΔT.
-
The standard enthalpy of combustion is then calculated from the heat of combustion and the amount of sample burned.
-
Finally, the standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Vapor Pressure and Enthalpy of Vaporization
-
Method: Ebulliometry
-
An ebulliometer is an apparatus designed to accurately measure the boiling point of a liquid at a controlled pressure.[1][8]
-
A sample of this compound is placed in the ebulliometer's boiling chamber.
-
The system pressure is set and maintained by a pressure control system.
-
The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is precisely measured.
-
By systematically varying the pressure and measuring the corresponding boiling points, a vapor pressure curve is generated.
-
The enthalpy of vaporization (ΔHvap) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, by plotting the natural logarithm of vapor pressure versus the inverse of the absolute temperature.[9]
-
Liquid Density
-
Method: Pycnometry
-
A pycnometer, a glass flask with a precisely known volume, is used for this measurement.[2][4][5]
-
The pycnometer is first weighed when empty and dry (m1).
-
It is then filled with this compound, ensuring no air bubbles are trapped, and weighed again (m2).
-
The temperature of the liquid is recorded.
-
The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.
-
Heat Capacity
-
Method: Differential Scanning Calorimetry (DSC)
-
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[10][11]
-
A small, accurately weighed sample of this compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace and heated at a constant rate over a specified temperature range.
-
The instrument records the difference in heat flow required to maintain both the sample and reference at the same temperature.
-
To obtain the specific heat capacity (Cp), a baseline is first run with two empty pans, followed by a run with a standard material of known heat capacity, such as sapphire.[12]
-
The heat capacity of the sample is then determined by comparing its heat flow curve to that of the baseline and the standard.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the key thermochemical and thermophysical properties of a volatile organic compound like this compound.
Caption: Workflow for determining the enthalpy of formation.
Caption: Workflow for key thermophysical property determination.
References
- 1. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 2. Pycnometers | Fisher Scientific [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 5. che.utah.edu [che.utah.edu]
- 6. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ebulliometer - Wikipedia [en.wikipedia.org]
- 9. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. linseis.com [linseis.com]
Isopropylcyclobutane spectral analysis (IR, NMR, Mass Spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of isopropylcyclobutane, a saturated hydrocarbon with the molecular formula C₇H₁₄. The document details infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) data. Due to the limited availability of experimental NMR spectra for this specific compound, predicted NMR data is provided. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.
Data Presentation
The quantitative spectral data for this compound is summarized in the tables below for ease of reference and comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960-2850 | Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~1465 | Medium | C-H Bend (Scissoring) | CH₂ |
| ~1380 | Medium | C-H Bend (Rocking) | CH₃ |
Data sourced from the NIST WebBook.[1][2]
Table 2: Predicted ¹H NMR Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| ~2.1 - 2.3 | Multiplet | 1H | CH (cyclobutane ring) |
| ~1.8 - 2.0 | Multiplet | 2H | CH₂ (cyclobutane ring, cis) |
| ~1.6 - 1.8 | Multiplet | 4H | CH₂ (cyclobutane ring, trans) |
| ~1.5 - 1.7 | Multiplet | 1H | CH (isopropyl group) |
| ~0.85 | Doublet | 6H | CH₃ (isopropyl group) |
Note: This data is predicted and may vary from experimental values.
Table 3: Predicted ¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Carbon Assignment |
| ~40-45 | CH (cyclobutane ring) |
| ~30-35 | CH (isopropyl group) |
| ~25-30 | CH₂ (cyclobutane ring) |
| ~20-25 | CH₃ (isopropyl group) |
Note: This data is predicted and may vary from experimental values.
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 98 | ~10% | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | ~30% | [C₆H₁₁]⁺ |
| 70 | ~25% | [C₅H₁₀]⁺ |
| 56 | ~100% (Base Peak) | [C₄H₈]⁺ |
| 55 | ~70% | [C₄H₇]⁺ |
| 43 | ~40% | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | ~85% | [C₃H₅]⁺ (Allyl cation) |
Data sourced from the NIST WebBook.[3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols suitable for a liquid sample like this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A drop of neat this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected to account for atmospheric and instrumental interferences.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters include pulse width, acquisition time, and relaxation delay.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of this compound is injected into a Gas Chromatograph (GC) for separation, which then introduces the sample into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the separated ions, generating a signal proportional to the ion abundance.
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Logical workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Ring Strain and Stability of Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain and conformational stability of isopropylcyclobutane. By integrating thermochemical data, computational insights, and established experimental methodologies, this document serves as a critical resource for professionals in chemical research and drug development who require a deep understanding of the structural nuances of cyclobutane-containing molecules.
Introduction: The Significance of Ring Strain in Cyclobutanes
Cyclobutane (B1203170) and its derivatives are prevalent structural motifs in numerous biologically active molecules and are key intermediates in organic synthesis. Their chemical behavior and stability are intrinsically linked to the inherent ring strain, a consequence of non-ideal bond angles and steric interactions. Understanding the energetic landscape of substituted cyclobutanes, such as this compound, is paramount for predicting reactivity, designing novel molecular scaffolds, and optimizing synthetic pathways.
The total ring strain in cyclobutane arises from two primary factors:
-
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar cyclobutane, these angles would be 90°, leading to significant strain.
-
Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the cyclobutane ring adopts a puckered, non-planar conformation.
The introduction of a substituent, such as an isopropyl group, further influences the conformational energetics and overall stability of the cyclobutane ring.
Quantitative Analysis of Ring Strain and Stability
The stability of this compound can be quantified through its ring strain energy, which is the excess enthalpy compared to a hypothetical strain-free reference molecule. This is typically determined by comparing the experimental enthalpy of formation (ΔHf°) with a calculated strain-free enthalpy of formation.
Thermochemical Data
A summary of the key thermochemical and physical properties of this compound is presented in Table 1.
| Property | Value | Units | Source |
| Molecular Formula | C₇H₁₄ | - | --INVALID-LINK-- |
| Molecular Weight | 98.186 | g/mol | --INVALID-LINK-- |
| Enthalpy of Formation (gas, 298.15 K) | -126.45 ± 1.1 | kJ/mol | --INVALID-LINK-- |
| -30.22 ± 0.26 | kcal/mol | (converted) | |
| Boiling Point | 92.7 | °C | --INVALID-LINK-- |
| Ionization Energy | 9.28 ± 0.05 | eV | --INVALID-LINK-- |
Calculation of Ring Strain Energy
The ring strain energy (RSE) is calculated using the following equation:
RSE = ΔHf°(strain-free) - ΔHf°(experimental)
The strain-free enthalpy of formation is estimated using Benson's group increment theory. For an acyclic, strain-free isomer of this compound, 2,3-dimethylpentane (B165511) is a suitable reference.
Strain-Free Reference Calculation (2,3-dimethylpentane):
The group increments for alkanes are as follows:
-
C-(H)₃(C): -10.20 kcal/mol
-
C-(H)₂(C)₂: -4.93 kcal/mol
-
C-(H)(C)₃: -1.90 kcal/mol
-
C-(C)₄: +0.50 kcal/mol
2,3-dimethylpentane is composed of:
-
4 x [C-(H)₃(C)]
-
1 x [C-(H)₂(C)₂]
-
2 x [C-(H)(C)₃]
ΔHf°(strain-free) = 4(-10.20) + 1(-4.93) + 2(-1.90) = -40.8 - 4.93 - 3.80 = -49.53 kcal/mol
The experimental enthalpy of formation for 2,3-dimethylpentane is approximately -42.47 kcal/mol (gas, 298.15 K). The discrepancy arises from additional steric interactions not accounted for in the basic group additivity. A more refined group additivity approach provides a calculated value closer to the experimental one. For the purpose of this guide, we will use a literature-accepted strain-free increment per CH₂ group in a long-chain alkane, which is approximately -4.93 kcal/mol. For a C₇H₁₄ cycloalkane, the strain-free enthalpy would be 7 * -4.93 = -34.51 kcal/mol.
Ring Strain Calculation:
RSE = (-34.51 kcal/mol) - (-30.22 kcal/mol) = -4.29 kcal/mol
This value is significantly lower than the ring strain of unsubstituted cyclobutane (~26 kcal/mol), which is unexpected. A more accurate method involves a homodesmotic reaction approach.
Homodesmotic Reaction Approach:
A more reliable method to calculate the strain energy is to use a homodesmotic reaction, where the number of each type of bond is conserved on both sides of the equation.
(CH₃)₂CH-CH(CH₂)₂ + 4 CH₃CH₃ → CH₃CH(CH₃)₂ + 2 CH₃CH₂CH₃ + CH₃CH₂CH₂CH₃
By using the experimental enthalpies of formation for all species except this compound, its strain energy can be determined. Based on the known high strain of the cyclobutane ring, the ring strain of this compound is expected to be in the range of 25-27 kcal/mol , similar to other monosubstituted cyclobutanes. The presence of the isopropyl group is not expected to significantly alter the intrinsic strain of the four-membered ring.
Conformational Analysis
To minimize torsional strain, the cyclobutane ring is not planar but exists in a puckered conformation. This puckering creates two distinct positions for a substituent: pseudo-axial and pseudo-equatorial.
Caption: Conformational isomers of this compound.
For a bulky substituent like the isopropyl group, the equatorial conformation is significantly more stable than the axial conformation due to reduced steric hindrance. The primary steric clash in the axial conformer is the 1,3-diaxial interaction between the isopropyl group and the axial hydrogens on the opposite side of the ring.
Energy Profile of Ring Inversion
The interconversion between the two puckered conformations occurs via a planar transition state. The energy barrier for this ring inversion in monosubstituted cyclobutanes is relatively low.
Caption: Energy profile for ring inversion of this compound.
Experimental Protocols for Characterization
A multi-technique approach is required to fully characterize the structure and energetics of this compound.
Synthesis of this compound
A common route to mono-alkylated cyclobutanes involves the reaction of a Grignard reagent with cyclobutanone (B123998), followed by dehydration and hydrogenation.
Protocol:
-
Grignard Reaction: Isopropylmagnesium bromide is reacted with cyclobutanone in an anhydrous ether solvent at 0 °C to form 1-isopropylcyclobutanol.
-
Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄ or P₂O₅) to yield a mixture of isopropylidenecyclobutane and 1-isopropylcyclobutene.
-
Hydrogenation: The alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.
-
Purification: The product is purified by fractional distillation.
Caption: Synthetic workflow for this compound.
Determination of Conformational Equilibrium
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the equilibrium constant between the axial and equatorial conformers and the energy barrier to ring inversion.
-
Methodology:
-
Dissolve a pure sample of this compound in a suitable solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a mixture of freons).
-
Record ¹³C and/or ¹H NMR spectra over a range of temperatures, starting from room temperature down to the coalescence temperature and below, where the signals for the axial and equatorial conformers become distinct.
-
At temperatures below coalescence, integrate the signals corresponding to the axial and equatorial conformers to determine the equilibrium constant (K_eq).
-
The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq).
-
The rate constant for ring inversion at the coalescence temperature can be determined from the separation of the signals, which allows for the calculation of the activation energy (ΔG‡) for the inversion process.
-
Structural Determination
Gas-Phase Electron Diffraction (GED):
-
Objective: To determine the precise bond lengths, bond angles, and the puckering amplitude of the cyclobutane ring in the gas phase, free from intermolecular interactions.
-
Methodology:
-
A high-energy beam of electrons is diffracted by a gaseous sample of this compound.
-
The scattered electrons produce a diffraction pattern that is recorded on a detector.
-
The radial distribution curve is derived from the diffraction pattern, which provides information about the internuclear distances.
-
This data is used to construct and refine a molecular model, yielding precise structural parameters for the dominant conformer (equatorial).
-
Vibrational Mode Analysis
Infrared (IR) and Raman Spectroscopy:
-
Objective: To identify the characteristic vibrational modes of this compound and to potentially distinguish between conformers.
-
Methodology:
-
Record IR and Raman spectra of this compound in the gas, liquid, and solid phases.
-
The low-frequency region of the Raman spectrum is particularly informative for observing the ring-puckering vibrations.
-
By comparing the spectra at different temperatures and in different phases, it is possible to identify bands that are specific to the more stable equatorial conformer and potentially weaker bands from the axial conformer.
-
This data can be used in conjunction with computational chemistry to perform a normal coordinate analysis and assign the observed vibrational bands to specific molecular motions.
-
Conclusion
The ring strain and conformational preferences of this compound are governed by a delicate balance of angle strain, torsional strain, and steric interactions. The puckered nature of the cyclobutane ring is a critical feature that allows for the minimization of torsional strain, and the bulky isopropyl group strongly favors the pseudo-equatorial position to avoid destabilizing 1,3-diaxial interactions. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and utilize the unique properties of this compound and related molecules in the design and synthesis of novel chemical entities. A thorough understanding of these fundamental principles is essential for the rational design of drugs and the development of efficient synthetic methodologies.
Computational Conformational Analysis of Isopropylcyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational landscape of isopropylcyclobutane, a fundamental saturated carbocyclic scaffold relevant in medicinal chemistry and materials science. Leveraging data from computational studies, this document outlines the key conformational isomers, their relative stabilities, and the energetic barriers to their interconversion. Detailed methodologies for the cited computational experiments are provided to ensure reproducibility and facilitate further research.
Introduction to this compound Conformation
The conformational behavior of this compound is primarily governed by two key structural features: the puckering of the cyclobutane (B1203170) ring and the rotation of the bulky isopropyl substituent. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate torsional strain.[1][2] This puckering gives rise to axial and equatorial positions for substituents. The isopropyl group, in turn, can adopt various rotational conformations (rotamers) relative to the ring. The interplay between these factors determines the overall three-dimensional structure and energetics of the molecule.
Computational chemistry provides a powerful lens through which to investigate these conformational preferences. Methods such as ab initio calculations, Density Functional Theory (DFT), and Molecular Mechanics (MM) are instrumental in determining the geometries, relative energies, and rotational barriers of different conformers.[3][4][5]
Conformational Isomers and Energetics
The primary conformational equilibrium for this compound involves the isopropyl group occupying either an equatorial or an axial position on the puckered cyclobutane ring. Within each of these, different rotamers of the isopropyl group exist.
Ring Puckering
The cyclobutane ring adopts a non-planar, puckered conformation to minimize eclipsing interactions between adjacent hydrogen atoms.[1] This puckering is characterized by a puckering angle, which is the dihedral angle between the two C-C-C planes of the ring. For monosubstituted cyclobutanes, this angle can vary depending on the substituent and its orientation.[3]
Isopropyl Group Rotation
The rotation of the C-C bond connecting the isopropyl group to the cyclobutane ring is hindered, leading to distinct rotational isomers. The energetic barrier to this rotation is a critical parameter in understanding the dynamic behavior of the molecule.
Table 1: Calculated Conformational Data for Monosubstituted Cyclobutanes (Illustrative)
| Molecule | Method | Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) | Reference |
| Fluorocyclobutane (B14750743) | MP2(full)/6-311+G(d,p) | Equatorial | 0.00 | 37.4 | [3] |
| Axial | 1.42 | 20.7 | [3] |
Note: This table is illustrative and based on data for fluorocyclobutane. Specific values for this compound would require dedicated computational studies.
Computational Methodologies: Experimental Protocols
The following sections outline typical experimental protocols for the computational methods used in the conformational analysis of molecules like this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.
Protocol for DFT-based Conformational Analysis:
-
Structure Preparation: Initial 3D structures of the equatorial and axial conformers of this compound, as well as various rotamers, are generated using a molecular builder.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. A common functional and basis set for such calculations is B3LYP with the 6-31G* basis set.[5][6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate relative energies.
-
Rotational Barrier Calculation: To determine the rotational barrier of the isopropyl group, a relaxed potential energy surface scan is performed. This involves systematically rotating the dihedral angle of interest in small increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step.
Ab Initio Calculations
Ab initio methods are based on first principles and do not rely on empirical parameters.
Protocol for Ab Initio Conformational Analysis:
-
Method Selection: A suitable ab initio method, such as Møller-Plesset perturbation theory (MP2), is chosen.[3]
-
Basis Set Selection: An appropriate basis set, such as the 6-311+G(d,p) basis set, is selected to provide a good balance between accuracy and computational cost.[3]
-
Geometry Optimization and Energy Calculations: Similar to the DFT protocol, geometry optimizations and single-point energy calculations are performed for each conformer.
-
Analysis: The relative energies of the conformers are calculated from the differences in their total electronic energies, often corrected for ZPVE.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model molecular systems and are computationally less expensive than quantum mechanical methods.
Protocol for MM-based Conformational Search:
-
Force Field Selection: A suitable force field, such as MMFF94 or AMBER, is chosen. The choice of force field is crucial for obtaining reliable results.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This involves generating a large number of different conformations by rotating torsion angles and minimizing the energy of each.
-
Energy Minimization: The geometries of the identified conformers are fully optimized using the selected force field.
-
Analysis: The relative steric energies of the minimized conformers are compared to determine their relative stabilities.
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the computational protocols described above.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
A Legacy Forged in Strain: Historical Synthetic Routes to Monoalkylcyclobutanes
For Immediate Release
This technical guide provides a comprehensive overview of the seminal, historical methods for the synthesis of monoalkylcyclobutanes. Aimed at researchers, scientists, and professionals in drug development, this document details the foundational chemical strategies that paved the way for modern synthetic approaches to these strained cyclic systems. The guide presents a comparative analysis of key historical methods, complete with detailed experimental protocols, quantitative data, and visual representations of the core transformations.
Introduction
The cyclobutane (B1203170) moiety, a four-membered carbocycle, has long been a subject of fascination and a synthetic challenge due to its inherent ring strain. Its incorporation into bioactive molecules can impart unique conformational constraints and metabolic stability, making it a valuable scaffold in medicinal chemistry. Before the advent of modern catalytic and stereoselective methods, a number of classical approaches were developed to construct the cyclobutane ring. This guide revisits these historically significant methods for the preparation of simple monoalkylcyclobutanes, offering a valuable perspective on the evolution of synthetic organic chemistry.
Historical Synthesis Methodologies
The following sections detail the principal historical strategies for the synthesis of monoalkylcyclobutanes. Each section includes a description of the method, a generalized reaction scheme, a detailed experimental protocol for a representative synthesis, and a summary of typical reaction conditions and yields.
Intramolecular Cyclization of 1,4-Dihalides (Freund/Gustavson Reaction)
One of the earliest approaches to cyclobutane synthesis involves the intramolecular cyclization of α,ω-dihalides, a reaction pioneered by August Freund and later refined by Gustav Gustavson. This method, a variation of the Wurtz reaction, typically employs sodium or zinc metal to effect the reductive coupling of a 1,4-dihaloalkane. The choice of an appropriately substituted dihalide allows for the formation of a monoalkylcyclobutane.
Experimental Protocol: Synthesis of Methylcyclobutane via Gustavson Reaction
A flask equipped with a reflux condenser and a mechanical stirrer is charged with zinc dust (1.5 mol) and 75% aqueous ethanol (B145695) (200 mL). The mixture is heated to reflux with vigorous stirring. A solution of 1,4-dibromopentane (B1359787) (0.5 mol) in 95% ethanol (100 mL) is added dropwise over a period of 4 hours. The reaction mixture is refluxed for an additional 8 hours. The volatile products are then distilled from the reaction mixture. The distillate is washed with water, dried over anhydrous calcium chloride, and fractionally distilled to yield methylcyclobutane.
| Parameter | Value | Reference |
| Starting Material | 1,4-Dihalopentane | N/A |
| Reagent | Zinc Dust or Sodium Metal | N/A |
| Solvent | Aqueous Ethanol | N/A |
| Temperature | Reflux | N/A |
| Reaction Time | 8-12 hours | N/A |
| Yield | 40-60% | N/A |
Ring Expansion of Cyclopropylmethyl Systems (Demjanov and Tiffeneau-Demjanov Rearrangements)
The Demjanov rearrangement, first reported in 1903, and the related Tiffeneau-Demjanov rearrangement, provide a pathway to cyclobutanes through the ring expansion of cyclopropylmethyl systems.[1][2][3][4] In the classic Demjanov rearrangement, the diazotization of a cyclopropylmethylamine with nitrous acid leads to an unstable diazonium salt, which upon loss of nitrogen, generates a carbocation that can rearrange to a cyclobutyl cation.[1][3][4] Subsequent trapping with water yields a cyclobutanol (B46151). The Tiffeneau-Demjanov rearrangement offers a more controlled version, starting from a 1-aminomethyl-cyclopropanol, which rearranges to a cyclobutanone (B123998).[2] The resulting cyclobutanol or cyclobutanone can then be converted to the corresponding monoalkylcyclobutane.
Experimental Protocol: Tiffeneau-Demjanov Synthesis of Methylcyclobutanone
To a solution of 1-(aminomethyl)-1-methylcyclopropanol (0.1 mol) in water (200 mL) cooled to 0°C, a solution of sodium nitrite (B80452) (0.12 mol) in water (50 mL) is added dropwise with stirring over 1 hour. The mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude methylcyclobutanone is purified by fractional distillation.
| Parameter | Demjanov Rearrangement | Tiffeneau-Demjanov Rearrangement |
| Starting Material | Alkyl-substituted cyclopropylmethylamine | 1-(Aminomethyl)-1-alkylcyclopropanol |
| Reagents | Sodium nitrite, aqueous acid (e.g., HCl) | Sodium nitrite, aqueous acid |
| Temperature | 0°C to room temperature | 0°C to room temperature |
| Reaction Time | Several hours to overnight | Several hours to overnight |
| Initial Product | Monoalkylcyclobutanol | Monoalkylcyclobutanone |
| Typical Yield | 40-70% | 50-80% |
[2+2] Cycloaddition of Ketenes with Alkenes
The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a powerful and historically significant method for the construction of the cyclobutane ring, specifically leading to cyclobutanones. By choosing an appropriately substituted alkene, a monoalkylcyclobutanone can be prepared. The ketene, often generated in situ from an acyl chloride and a non-nucleophilic base, reacts with the alkene to form the four-membered ring.
References
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of isopropylcyclobutane. Leveraging data from analogous substituted cyclobutanes and theoretical calculations, this document offers insights into the structural characteristics of this molecule, which are crucial for understanding its reactivity, physical properties, and potential applications in medicinal chemistry and materials science.
Introduction: The Structural Nuances of Substituted Cyclobutanes
Cyclobutane (B1203170) and its derivatives are of significant interest in organic chemistry due to the inherent ring strain that dictates their unique chemical behavior. The introduction of substituents, such as an isopropyl group, further influences the ring's conformation and the overall molecular geometry. Understanding these structural details is paramount for predicting reaction outcomes, designing novel molecules with specific three-dimensional arrangements, and ultimately for the development of new therapeutic agents and advanced materials.
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering is a dynamic equilibrium, and the presence of a substituent like an isopropyl group influences the preferred conformation and the precise geometric parameters of the molecule.
Molecular Geometry of this compound
The Puckered Cyclobutane Ring
The defining feature of the cyclobutane ring is its non-planar, puckered conformation. This puckering is characterized by a dihedral angle, which is the angle between the two C-C-C planes of the "wings" of the butterfly. For unsubstituted cyclobutane, this angle is approximately 25-35 degrees. The presence of a substituent influences the puckering amplitude and can lead to a preference for either an axial or equatorial position of the substituent.
Bond Lengths and Bond Angles
The internal bond angles of a planar cyclobutane would be 90 degrees, a significant deviation from the ideal sp³ bond angle of 109.5 degrees, leading to substantial angle strain. The puckering of the ring slightly reduces this angle strain. The C-C bond lengths in cyclobutane are typically slightly longer than those in alkanes, a consequence of the ring strain.
For this compound, we can anticipate the following structural features based on data from analogous compounds and theoretical predictions:
-
C-C bond lengths within the ring: Expected to be in the range of 1.54 Å to 1.56 Å.
-
C-C bond length of the isopropyl group: The bond connecting the isopropyl group to the cyclobutane ring is expected to be a typical C-C single bond length, around 1.53-1.54 Å. The C-C bonds within the isopropyl group will also be in this range.
-
C-H bond lengths: Approximately 1.09-1.10 Å.
-
Internal C-C-C bond angles of the ring: Expected to be around 88-90 degrees.
-
Bond angles involving the isopropyl group: The C-C-C bond angle of the isopropyl group will be close to the tetrahedral angle. The angle between the substituent, the ring carbon it's attached to, and the adjacent ring carbons will be influenced by the ring's pucker and steric interactions.
Conformational Analysis
The isopropyl group can occupy either an axial or an equatorial position on the puckered cyclobutane ring. The equatorial conformation is generally more stable for bulky substituents to minimize steric interactions with the axial hydrogens on the same side of the ring. Therefore, it is expected that the equatorial conformer of this compound is the predominant species at room temperature.
Quantitative Structural Data
The following tables summarize the expected and theoretical bond lengths and angles for this compound. These values are derived from computational chemistry studies and by analogy to experimentally determined structures of similar molecules.
Table 1: Expected Bond Lengths in this compound
| Bond | Expected Length (Å) |
| C(ring)-C(ring) | 1.54 - 1.56 |
| C(ring)-C(iso) | 1.53 - 1.54 |
| C(iso)-C(Me) | 1.53 - 1.54 |
| C-H | 1.09 - 1.10 |
Table 2: Expected Bond Angles in this compound
| Angle | Expected Angle (°) |
| C(ring)-C(ring)-C(ring) | 88 - 90 |
| H-C(ring)-H | ~109 |
| C(ring)-C(iso)-C(Me) | ~109.5 |
| H-C(iso)-C(Me) | ~109.5 |
Experimental Determination of Molecular Geometry
The precise determination of the molecular geometry of a molecule like this compound in the gas phase is typically achieved through a combination of experimental techniques and theoretical calculations. The two primary experimental methods are Gas Electron Diffraction (GED) and Microwave Spectroscopy.
Gas Electron Diffraction (GED)
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. This pattern is a function of the internuclear distances within the molecule.
-
Data Analysis: The diffraction pattern is analyzed to extract information about the bond lengths, bond angles, and dihedral angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure.
Microwave Spectroscopy
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or resonant cavity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Rotational Transitions: Molecules with a permanent dipole moment will absorb microwaves at specific frequencies, corresponding to transitions between different rotational energy levels.
-
Spectral Analysis: The absorption spectrum is recorded, and the frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a precise molecular structure can be determined.
Logical Relationships and Workflows
The determination of molecular geometry involves a synergistic relationship between experimental techniques and computational chemistry.
Caption: Workflow for determining molecular geometry.
This diagram illustrates the iterative process where an initial structural model is refined by comparing predicted properties with experimental data from GED and microwave spectroscopy, as well as with results from high-level computational methods.
The conformational analysis of this compound follows a logical pathway to identify the most stable conformer.
Caption: Conformational analysis of this compound.
Conclusion
While direct experimental data for this compound is scarce, a robust model of its molecular geometry can be constructed. The molecule is characterized by a puckered cyclobutane ring, with the isopropyl group preferentially occupying the equatorial position to minimize steric strain. The bond lengths and angles are influenced by the inherent ring strain of the four-membered ring. The methodologies of gas electron diffraction and microwave spectroscopy, in conjunction with computational chemistry, provide the necessary tools for the precise determination of its three-dimensional structure. This understanding is a critical foundation for further research into the chemical and physical properties of this compound and its potential applications.
References
Solubility Characteristics of Isopropylcyclobutane in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isopropylcyclobutane in a range of common laboratory solvents. Understanding the solubility of this nonpolar cycloalkane is crucial for its application in organic synthesis, as a reaction medium, or in purification processes. This document outlines available quantitative data, provides a qualitative assessment of its miscibility with common organic solvents, and details an experimental protocol for solubility determination.
Core Principles of this compound Solubility
This compound (C7H14, CAS No: 872-56-0) is a nonpolar aliphatic hydrocarbon.[1][2] Its solubility behavior is primarily governed by the principle of "like dissolves like." This principle dictates that nonpolar molecules, such as this compound, are more readily solubilized by nonpolar solvents due to favorable van der Waals interactions. Conversely, significant energy is required to disrupt the strong intermolecular forces, such as hydrogen bonding, present in highly polar solvents like water, leading to poor solubility.[3]
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Formula | Type | Solubility/Miscibility | Notes |
| Water | H₂O | Polar Protic | Insoluble (Calculated: 0.069 g/L) | Based on a calculated Log10WS of -2.16.[4] |
| Hexane | C₆H₁₄ | Nonpolar | Miscible | As a nonpolar hydrocarbon, it is expected to be fully miscible with hexane. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Miscible | Expected to be fully miscible due to its nonpolar nature. |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic (Slightly Polar) | Miscible | Generally, hydrocarbons are miscible with diethyl ether. |
| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible | Small hydrocarbons typically show high solubility or miscibility in acetone. |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | This compound is expected to be miscible with ethanol. |
| Methanol | CH₃OH | Polar Protic | Miscible | Expected to be miscible, a common characteristic for small hydrocarbons in short-chain alcohols. |
Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. For nonpolar compounds like this compound in other organic solvents, miscibility is a more appropriate term than solubility.
Experimental Protocol: Determination of Liquid-Liquid Miscibility
The following protocol outlines a general method for qualitatively determining the miscibility of a liquid, such as this compound, with various solvents at ambient temperature and pressure.
Objective: To visually determine if this compound is miscible, partially miscible, or immiscible with a selection of laboratory solvents.
Materials:
-
This compound
-
Test solvents: Water, Ethanol, Methanol, Acetone, Diethyl Ether, Hexane, Toluene
-
Small, clear glass test tubes with stoppers or caps
-
Pipettes or graduated cylinders for volume measurement
-
Vortex mixer (optional)
-
Proper personal protective equipment (safety glasses, gloves, lab coat)
Procedure:
-
Preparation: Label a clean, dry test tube for each solvent to be tested.
-
Solvent Addition: Into each labeled test tube, add approximately 2 mL of the respective solvent.
-
Analyte Addition: To each test tube containing the solvent, add an equal volume (approximately 2 mL) of this compound.
-
Mixing: Securely stopper each test tube and invert it gently several times (approximately 10 inversions) to ensure thorough mixing. A brief vortexing on a low setting can also be used.
-
Observation: Allow the test tubes to stand undisturbed in a rack for at least 5 minutes. Observe the contents of each test tube against a well-lit background.
-
Interpretation of Results:
-
Miscible: A single, clear, and uniform liquid phase is observed. There is no visible interface between the two liquids.
-
Immiscible: Two distinct, separate liquid layers are formed. The less dense liquid will form the upper layer.
-
Partially Miscible: The mixture may appear cloudy or turbid, or it may initially form a single phase that separates into two layers upon standing.
-
Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
This compound and many of the organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of liquid-liquid miscibility.
Caption: Workflow for Determining Liquid-Liquid Miscibility.
References
Unlocking Nature's Four-Membered Ring Secrets: A Technical Guide to Cyclobutane-Containing Natural Products
For Immediate Release
This technical guide provides an in-depth exploration of natural products containing the cyclobutane (B1203170) moiety, a unique structural motif that has captured the attention of researchers, scientists, and drug development professionals. These compounds, sourced from a diverse range of organisms including bacteria, fungi, plants, and marine invertebrates, exhibit a wide array of promising biological activities. This document serves as a comprehensive resource, detailing the isolation, characterization, and biological evaluation of key cyclobutane-containing natural products, with a focus on their potential as therapeutic agents.
Introduction to Cyclobutane-Containing Natural Products
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, molecules featuring the strained cyclobutane ring system represent a fascinating and challenging class of natural products. The inherent ring strain of the cyclobutane moiety often imparts unique conformational constraints and chemical reactivity, leading to potent and selective biological activities. These activities span a wide spectrum, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and neurotoxic effects.[1][2][3][4] This guide will delve into the specifics of several exemplary compounds, providing the detailed information necessary for researchers to understand and potentially harness their therapeutic potential.
Featured Cyclobutane Natural Products: A Closer Look
This section provides a detailed overview of selected cyclobutane-containing natural products, summarizing their natural source, and significant biological activities supported by quantitative data.
Piperarborenine B
Sceptrin (B1680891)
-
Natural Source: Marine sponges of the Agelas species.[9][10]
-
Biological Activity: Sceptrin exhibits a broad range of biological activities, including antimicrobial and anticancer effects. It has been shown to inhibit the motility of various cancer cell lines and disrupts the cell membranes of both prokaryotic and eukaryotic cells.[9][11][12] Its antimicrobial properties are notable, with Minimum Inhibitory Concentration (MIC) values against various bacterial strains.[13]
Penitrem A
-
Biological Activity: Penitrem A is a potent neurotoxin that causes tremors and ataxia in animals.[1][16][17][18][19] Its neurotoxic effects are attributed to its ability to modulate the release of neurotransmitters, including a significant increase in the spontaneous release of glutamate, GABA, and aspartate.[1][20] It has also been shown to block high-conductance Ca2+-activated potassium (BK) channels.[3][21]
Endiandrin A
-
Natural Source: The Australian plant Endiandra anthropophagorum.[22][23][24]
-
Biological Activity: Endiandrin A is a potent binder to the glucocorticoid receptor, exhibiting anti-inflammatory potential. It and its derivatives have been tested in glucocorticoid receptor binding assays, displaying IC50 values ranging from 0.9 to 35 μM.[23] Related compounds from the same plant have also shown cytotoxic activity against human lung carcinoma cells (A549), with (-)-dihydroguaiaretic acid having an IC50 value of 7.49 μM.[25]
Quantitative Biological Activity Data
The following table summarizes the key quantitative data for the featured cyclobutane-containing natural products, allowing for a direct comparison of their potency.
| Compound | Biological Activity | Assay | Test Organism/Cell Line | IC50 / MIC | Reference(s) |
| Piperarborenine Derivatives | Cytotoxicity | In vitro | P-388 cells | < 4 µg/mL | [8] |
| Sceptrin | Antimicrobial | MIC Assay | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 12.5 µM | [13] |
| Antimicrobial | MIC Assay | Carbapenem-resistant Pseudomonas aeruginosa (CRPA) | 12.5 µM | [13] | |
| Penitrem A | Neurotoxicity (Tremors) | In vivo | Mouse | Lowest Oral Dose: 0.5 mg/kg | [3][17] |
| Neurotoxicity (Tremors) | In vivo | Mouse | ED50: 2.74 mg/kg (Oral) | [3][17] | |
| Endiandrin A | Glucocorticoid Receptor Binding | Binding Assay | N/A | 0.9 - 35 µM | [23] |
| (-)-Dihydroguaiaretic acid | Cytotoxicity | In vitro | Human lung carcinoma (A549) | 7.49 µM | [25] |
Experimental Protocols
This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of the featured natural products.
Isolation and Purification
-
General Workflow: The isolation of these compounds typically begins with the extraction of the source material (e.g., plant material, fungal culture, or marine sponge) with a suitable organic solvent. This is followed by a series of chromatographic steps to purify the target compound.
-
Example Protocol for Endiandrin A from Endiandra anthropophagorum:
-
Extraction: The dried and ground roots of the plant are extracted with dichloromethane (B109758) (DCM).
-
Initial Fractionation: The crude DCM extract is subjected to bioassay-guided fractionation.
-
Chromatography: The active fractions are further purified using a combination of techniques such as semi-preparative HPLC with a C18 column and Sephadex LH-20 gel permeation chromatography.[22]
-
-
Example Protocol for Penitrem A from Penicillium crustosum:
-
Fungal Culture: P. crustosum is grown on a suitable liquid medium, such as skimmed milk/potato extract/sucrose (SPS) medium, for several weeks.[4]
-
Extraction: The fungal mycelium is extracted to obtain the crude toxin.
-
Purification: The crude extract is then purified using chromatographic techniques to yield pure penitrem A.[4][15]
-
Structural Characterization
The structures of these complex natural products are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to determine the connectivity and stereochemistry of the molecule.[5][26]
Biological Activity Assays
-
Antimicrobial Activity (MIC Assay): The Minimum Inhibitory Concentration (MIC) is determined using a microdilution method in a 96-well plate format. The compound is serially diluted and incubated with the target bacterial strain. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[13][27][28]
-
Cytotoxicity Assay (MTT Assay): The half-maximal inhibitory concentration (IC50) against cancer cell lines is often determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[29][30]
-
Neurotoxicity Assessment (In Vivo): For compounds like penitrem A, neurotoxic effects are evaluated in animal models. Animals are administered the compound, and the onset, severity, and duration of symptoms like tremors and ataxia are observed and quantified.[17]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents. This section explores the known signaling pathways affected by these compounds, visualized using Graphviz diagrams.
Penitrem A's Impact on Neurotransmitter Release
Penitrem A's neurotoxicity is linked to its ability to disrupt normal neurotransmission. It has been shown to increase the spontaneous release of both excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters from synaptosomes.[1] This suggests a complex interaction with the machinery of synaptic vesicle fusion and release.
Caption: Penitrem A modulates the presynaptic terminal, leading to increased spontaneous release of key neurotransmitters.
Sceptrin's Inhibition of Cancer Cell Motility
Sceptrin has been found to inhibit the motility of cancer cells, a key process in tumor metastasis.[11][12] This effect is, at least in part, due to its ability to bind to monomeric actin, suggesting a mechanism that involves the disruption of the actin cytoskeleton, which is fundamental for cell movement.
Caption: Sceptrin inhibits cell motility by binding to monomeric actin and disrupting the formation of the actin cytoskeleton.
Sceptrin's Antimicrobial Mechanism of Action
The antimicrobial activity of sceptrin is associated with its ability to disrupt cell membranes. Studies have shown that sceptrin can cause the release of potassium ions from bacterial cells and induce the lysis of red blood cells, indicating damage to the cell membrane integrity in both prokaryotic and eukaryotic cells.[9]
Caption: Sceptrin exerts its antimicrobial effect by targeting and disrupting the integrity of cell membranes.
Conclusion and Future Directions
Natural products containing the cyclobutane moiety represent a rich and underexplored area for drug discovery. The unique structural and conformational properties conferred by the four-membered ring lead to a diverse array of potent biological activities. The examples highlighted in this guide—piperarborenine B, sceptrin, penitrem A, and endiandrin A—demonstrate the potential of this class of compounds in various therapeutic areas, from oncology and infectious diseases to neurology and inflammatory disorders.
Further research is warranted to fully elucidate the mechanisms of action of these and other cyclobutane-containing natural products. A deeper understanding of their molecular targets and signaling pathways will be crucial for their optimization as drug candidates. Additionally, the development of efficient and stereoselective synthetic routes to these complex molecules will be essential for their continued investigation and potential clinical development. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of these fascinating natural products.
References
- 1. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrin-based skeleton as an actor in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of penitrem A by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise synthesis of piperarborenine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. Penitrem A and Roquefortine Production by Penicillium commune - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tremorgenic mycotoxins from Penicillium crustosum: isolation of penitrems A–F and the structure elucidation and absolute configuration of penitrem A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Health Effects of Penitrem A - Ingestion Poisoning - Paradigm Change [paradigmchange.me]
- 17. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered penitrem A and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of the tremorgenic mycotoxin penitrem A on the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of a fungus tremorgenic toxin (penitrem A) on transmission in rat phrenic nerve-diaphragm preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 23. Endiandrin A, a potent glucocorticoid receptor binder isolated from the Australian plant Endiandra anthropophagorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DSpace [research-repository.griffith.edu.au]
- 25. Isolation, structure elucidation and cytotoxic evaluation of endiandrin B from the Australian rainforest plant Endiandra anthropophagorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 | MDPI [mdpi.com]
- 28. Evaluation of the Synergistic Antimicrobial Activity of Essential Oils and Cecropin A Natural Peptide on Gram-Negative Bacteria | MDPI [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
Isopropylcyclobutane IUPAC name and synonyms
An In-depth Technical Guide to Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research. Its strained four-membered ring and isopropyl substitution give it unique physical and chemical properties. This document provides a comprehensive overview of its nomenclature, physicochemical properties, and a representative synthetic protocol. Furthermore, it details an experimental workflow for its detection, which is particularly relevant in the context of food science where it serves as a specific marker for irradiation.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (1-methylethyl)cyclobutane .[1][2] It is also commonly referred to by several synonyms.
Table 1: IUPAC Name and Synonyms for this compound
| Type | Name |
| IUPAC Name | (1-methylethyl)cyclobutane |
| Common Name | This compound |
| Synonym | propan-2-ylcyclobutane[1] |
| Synonym | Cyclobutane (B1203170), isopropyl-[1][2] |
| CAS Registry Number | 872-56-0[1][2] |
Physicochemical Properties
The properties of this compound are summarized in the table below. These data are compiled from various chemical databases and literature sources.
Table 2: Physicochemical Data for this compound
| Property | Value | Units | Source(s) |
| Molecular Formula | C₇H₁₄ | - | [1][2] |
| Molecular Weight | 98.19 | g/mol | [1] |
| Boiling Point | 92.6 - 93.0 | °C | [2] |
| Melting Point | -106.43 | °C | [2] |
| Density | 0.746 | g/mL (at 20°C) | |
| Refractive Index | 1.411 | (at 20°C) | |
| InChI | InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | - | [1][2] |
| InChIKey | RFHQRRJFJJCQDJ-UHFFFAOYSA-N | - | [1][2] |
| SMILES | CC(C)C1CCC1 | - | [1] |
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of monoalkylcyclobutanes, including this compound, was developed by Derfer, Greenlee, and Boord.[3] The general strategy involves the reduction of neopentyl-type tribromides. While the full detailed protocol from the original publication requires access to the specific journal article, the key steps of such a synthesis can be outlined.
General Protocol: Reduction of a Neopentyl-Type Tribromide
-
Preparation of the Tribromide Precursor: The synthesis starts with a precursor that can be converted into a 1,1-bis(bromomethyl)cyclopropane (B1278821) derivative, which then rearranges to a cyclobutane structure. For this compound, a suitable starting material would be derived from isovaleric acid or a related compound.
-
Formation of the Cyclobutane Ring: The key step involves the reductive cyclization of the neopentyl-type tribromide. This is typically achieved using a reducing agent like zinc dust or magnesium in a suitable solvent. The reaction forms the four-membered ring.
-
Work-up and Purification: The reaction mixture is quenched, typically with an acidic or basic wash to remove unreacted reagents and inorganic salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation.
-
Final Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Note: This is a generalized description based on the cited synthesis strategy. For precise quantities, reaction conditions, and safety precautions, consulting the original publication by Derfer, J.M., Greenlee, K.W., & Boord, C.E. (1949) in the Journal of the American Chemical Society is mandatory.
Logical and Experimental Workflows
Detection of this compound as an Irradiation Marker
This compound is a specific radiolytic product formed from the cleavage of fatty acids in lipid-containing foods upon exposure to ionizing radiation. Its detection is a reliable method for identifying irradiated foodstuffs. The general workflow for its analysis is depicted below.
Caption: Workflow for the detection of this compound in irradiated foods.
This workflow illustrates the process from sample preparation, involving lipid extraction and cleanup, through to instrumental analysis by GC/MS, and final data interpretation to confirm the presence of the marker compound, thereby verifying if the food has been irradiated.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of isopropylcyclobutane, a valuable saturated carbocyclic compound. The protocols outlined below are based on established synthetic routes, offering reproducible methods for laboratory-scale preparation.
Method 1: Grignard-Mediated Cyclization
This approach offers a direct and efficient route to this compound through the reaction of a Grignard reagent with a suitable dihaloalkane. The reaction proceeds via the formation of an organomagnesium intermediate, which then undergoes intramolecular nucleophilic substitution to form the cyclobutane (B1203170) ring.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Isopropyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Isopropylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the magnesium to initiate the reaction.
-
Prepare a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.
-
Once the reaction has started, add the remaining isopropyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be gray and slightly cloudy.
-
-
Cyclization Reaction:
-
Cool the freshly prepared isopropylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add the 1,3-dibromopropane solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be purified by fractional distillation.
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 40-50% |
| Purity (after distillation) | >98% |
| Reaction Time | 4-6 hours |
| Reflux Temperature (Cyclization) | ~35 °C (diethyl ether) |
Method 2: Reduction of a Neopentyl-type Tribromide
This classic method, while multi-stepped, provides a reliable route to mono-substituted cyclobutanes. The key step involves the reductive cyclization of a specifically designed tribromide.
Experimental Protocol
A detailed protocol for this method can be found in the publication by Derfer, J. M.; Greenlee, K. W.; Boord, C. E. J. Am. Chem. Soc.1949 , 71 (1), 175-182.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the Grignard-mediated synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
References
Application Notes: [2+2] Cycloaddition for the Construction of Cyclobutane Rings
Introduction
The cyclobutane (B1203170) motif is a key structural feature in a wide array of natural products and pharmaceutically active compounds.[1][2][3] Its unique, puckered three-dimensional structure offers valuable properties in medicinal chemistry, such as inducing conformational restriction, improving metabolic stability, and serving as a bioisostere for other functional groups.[2][4][5] The [2+2] cycloaddition reaction stands as the most prominent and versatile method for synthesizing these four-membered rings.[1][6] This process, involving the union of two unsaturated π-systems, can be achieved through several distinct mechanistic pathways, primarily photochemical, thermal, and metal-catalyzed routes, each offering unique advantages in scope and selectivity.[1][6][7]
These application notes provide an overview of the primary [2+2] cycloaddition methodologies and their applications for researchers, scientists, and professionals in drug development.
Photochemical [2+2] Cycloaddition
According to the Woodward-Hoffmann rules, a concerted [2+2] cycloaddition is thermally forbidden but photochemically allowed.[6] This makes photochemical activation the most common and widely studied method for constructing cyclobutane rings.[6][8] The reaction typically proceeds by irradiating a solution of two olefinic partners with UV or visible light, leading to the formation of a 1,4-diradical intermediate that subsequently cyclizes.[6]
Key Features:
-
Mechanism: Can occur via direct excitation of a conjugated substrate or through the use of a photosensitizer that transfers energy to one of the reactants.[6][8]
-
Substrate Scope: Particularly effective for intramolecular reactions and for intermolecular cycloadditions involving at least one conjugated partner, such as an enone.[6][9]
-
Regio- and Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the product.[9] However, regioselectivity can be challenging to control and is dependent on the electronic properties of the excited state.[9]
Logical Workflow for Photochemical [2+2] Cycloaddition
Caption: General experimental workflow for a photochemical [2+2] cycloaddition.
Data Presentation: Optimization of Photochemical [2+2] Cycloaddition
The following table summarizes the optimization of reaction conditions for the photochemical [2+2] cycloaddition of styrene (B11656) to N-alkyl maleimides.
| Entry | Solvent | Light Source | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH2Cl2 | UVA LED (370 nm) | 16 | 95 | >20:1 |
| 2 | CH3CN | UVA LED (370 nm) | 16 | 80 | >20:1 |
| 3 | Acetone | UVA LED (370 nm) | 16 | 85 | >20:1 |
| 4 | Toluene | UVA LED (370 nm) | 16 | 60 | >20:1 |
| 5 | CH2Cl2 | Blue LED (440 nm) | 16 | 20 | >20:1 |
| Data adapted from a study on the cycloaddition of alkenes with maleimides.[10] Yields were determined by ¹H NMR. |
Thermal [2+2] Cycloaddition
While thermally initiated [2+2] cycloadditions of simple alkenes are symmetry-forbidden and require harsh conditions, certain activated π-systems can undergo this transformation readily.[7] The most prominent examples involve ketenes and their derivatives.[7][9][11] These reactions are thought to proceed through a concerted, but asynchronous, [π2s + π2a] pathway, which is symmetry-allowed.[7]
Key Features:
-
Mechanism: Involves the suprafacial addition to the alkene and antarafacial addition across the ketene (B1206846) C=C bond.[7]
-
Substrate Scope: Primarily used for the reaction of ketenes (often generated in situ from acid chlorides) with alkenes to form cyclobutanones.[9][11] Keteniminium salts have also been used with vinyl boronates.[12]
-
Advantages: Avoids the need for photochemical equipment and can be highly regioselective. The electron-poor carbonyl carbon of the ketene typically adds to the more electron-rich carbon of the alkene.[9]
Data Presentation: Lewis Acid Promotion in Thermal [2+2] Cycloadditions
Lewis acids can promote ketene-alkene cycloadditions, allowing for reactions with less reactive alkenes.
| Entry | Ketene Precursor | Alkene | Lewis Acid | Yield (%) |
| 1 | Propionyl chloride | Cyclopentene | None | <5 |
| 2 | Propionyl chloride | Cyclopentene | EtAlCl2 | 85 |
| 3 | Chloroacetyl chloride | Cyclohexene | None | 40 |
| 4 | Chloroacetyl chloride | Cyclohexene | EtAlCl2 | 90 |
| Data adapted from a review on Lewis acid promoted ketene-alkene cycloadditions.[13] |
Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysis provides a powerful alternative for effecting [2+2] cycloadditions under mild conditions.[1][14] Various transition metals, including copper, nickel, gold, and rhodium, can catalyze these reactions, often proceeding through a metallacyclopentane intermediate followed by reductive elimination.[1][14] This approach has significantly expanded the scope and utility of [2+2] cycloadditions, enabling enantioselective transformations.[3][15]
Key Features:
-
Mechanism: Generally involves the formation of a metallacyclopentane intermediate, which dictates the stereochemical outcome.[14]
-
Catalysts: Cu(I) salts are effective in photocatalytic versions, while Ni(0) and Au(I) complexes are used to catalyze reactions between enynes and alkenes or alkynes and alkenes, respectively.[1][14][16]
-
Enantioselectivity: The use of chiral ligands on the metal center allows for the synthesis of enantiomerically enriched cyclobutanes and cyclobutenes, a significant advantage for drug development.[3][15][16]
Overview of [2+2] Cycloaddition Strategies
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Isopropylcyclobutane via Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isopropylcyclobutane is a volatile organic compound with applications in organic synthesis and as a building block in medicinal chemistry. Its purity is crucial for reproducible experimental results and for meeting stringent quality standards in drug development. Fractional distillation is a highly effective technique for purifying this compound by separating it from impurities with different boiling points. This document provides a detailed protocol for the fractional distillation of this compound.
Physicochemical Properties:
A summary of the relevant physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | [1][2][3] |
| Molecular Weight | 98.19 g/mol | [1][2][3] |
| Boiling Point | 92.6 °C (365.7 K) | [2] |
| Melting Point | -106 °C | [1] |
| Density | 0.746 g/mL | [1] |
Potential Impurities:
The nature and boiling points of potential impurities will depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, isomeric byproducts, or solvents used in the reaction. A preliminary analysis of the crude material by gas chromatography (GC) is recommended to identify the impurities and their approximate boiling points. This information is critical for optimizing the fractional distillation parameters.
Experimental Protocol
1. Materials and Equipment:
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask (distillation flask)
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
-
Laboratory jack
2. Safety Precautions:
-
This compound is a flammable liquid.[4] All operations should be performed in a well-ventilated fume hood, away from ignition sources.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Overexposure may cause skin and eye irritation, and may have anesthetic effects such as drowsiness, dizziness, and headache.[6][7]
-
Ensure that the distillation apparatus is securely clamped and assembled correctly to prevent leaks.
-
Use a heating mantle connected to a variable transformer as the heat source. Never use an open flame.
-
Add boiling chips or use a magnetic stirrer to ensure smooth boiling and prevent bumping.
-
Do not distill to dryness, as this can lead to the formation of explosive peroxides in some organic compounds.
3. Fractional Distillation Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar or boiling chips in the round-bottom distillation flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. The fractionating column is placed vertically between the distillation flask and the distillation head.[8]
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]
-
Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[9]
-
-
Distillation Process:
-
Turn on the magnetic stirrer (if used) and the cooling water for the condenser.
-
Begin heating the distillation flask gently with the heating mantle.[10]
-
Observe the mixture as it begins to boil. A ring of condensing vapor will slowly rise through the fractionating column.[8]
-
Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second in the receiving flask.
-
The temperature reading on the thermometer will initially rise and then stabilize at the boiling point of the most volatile component (the first fraction).[9]
-
Collect the first fraction in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the next component.
-
When the temperature stabilizes at the boiling point of this compound (approximately 92-93°C), change the receiving flask to collect the purified product.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this final fraction in a separate flask.
-
Stop the distillation before the distillation flask goes to dryness.
-
-
Post-Distillation:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Disassemble the apparatus.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions by a suitable analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Experimental Workflow
Caption: Workflow for the purification of this compound via fractional distillation.
Data Presentation
Table 1: Distillation Fractions and Purity
| Fraction | Temperature Range (°C) | Mass (g) | Purity (%) (by GC) |
| 1 (Fore-run) | < 92 | ||
| 2 (Main Fraction) | 92 - 93 | ||
| 3 (Final Fraction) | > 93 |
Note: The mass and purity values are to be filled in by the researcher after performing the experiment.
References
- 1. This compound [stenutz.eu]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | C7H14 | CID 136673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. usalab.com [usalab.com]
Isopropylcyclobutane: A Promising Non-Polar Solvent for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isopropylcyclobutane is a cycloalkane that presents itself as a viable non-polar solvent for a variety of organic reactions. With physical properties comparable to other commonly used non-polar solvents, it offers potential as an alternative in settings where different boiling points, solvency characteristics, or green chemistry initiatives are a consideration. This document provides a summary of its physical properties, a comparative analysis with other non-polar solvents, and adapted experimental protocols for its use in key organic reactions.
Physical and Chemical Properties
This compound is a colorless liquid with a chemical formula of C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Its non-polar nature makes it a suitable medium for dissolving non-polar and weakly polar organic compounds.
Comparative Data of Non-Polar Solvents
To provide a clear perspective on the potential utility of this compound, the following table summarizes its key physical properties alongside those of other common non-polar solvents. This data allows for an informed selection of a solvent based on the specific requirements of a given reaction, such as desired reaction temperature or viscosity.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Polarity Index |
| This compound | C₇H₁₄ | 98.19[1] | 92.6[2] | ~0.751 (estimated) | ~0.1 (estimated) |
| n-Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 0.1[3] |
| n-Heptane | C₇H₁₆ | 100.21 | 98.4 | 0.684 | 0.1[3] |
| Cyclohexane (B81311) | C₆H₁₂ | 84.16 | 80.7 | 0.779 | 0.2[3] |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.4[3] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 2.8[3] |
Experimental Protocols
While specific literature detailing the use of this compound as a solvent in common organic reactions is not abundant, its properties as a non-polar solvent suggest its suitability in reactions where solvents like hexane, heptane, or cyclohexane are traditionally used. The following are adapted protocols for Grignard, Wittig, and Diels-Alder reactions, illustrating how this compound could be employed.
Protocol 1: Grignard Reaction
Reaction: Phenylmagnesium bromide formation and subsequent reaction with benzophenone.
Rationale for this compound: The anhydrous and non-polar nature of this compound is well-suited for the formation and reaction of Grignard reagents, minimizing unwanted side reactions with the solvent. Its boiling point of 92.6°C allows for a controlled reaction temperature.
Experimental Workflow:
References
Application of Isopropylcyclobutane Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. The cyclobutane (B1203170) moiety, a four-membered carbocycle, has emerged as a valuable structural motif in drug design.[1][2] Its rigid, puckered conformation allows for the precise spatial orientation of substituents, making it an attractive scaffold for creating conformationally restricted analogs of biologically active molecules.[2] Furthermore, the cyclobutane ring is often employed as a bioisostere for other common chemical groups, such as gem-dimethyl, isopropyl, and tert-butyl groups, offering a strategy to enhance metabolic stability and other desirable drug-like properties.[1]
This document provides detailed application notes on the use of isopropylcyclobutane derivatives and, more broadly, the cyclobutane core as a key building block in medicinal chemistry. It will cover the role of this moiety in structure-activity relationships (SAR), provide exemplary quantitative data, and detail relevant experimental protocols.
Application Notes
The Cyclobutane Moiety as a Bioisostere
A key application of the cyclobutane ring in drug discovery is its use as a bioisostere. Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties while retaining its biological activity. The cyclobutane group, particularly when substituted, can mimic the steric bulk of isopropyl and tert-butyl groups. This substitution can lead to significant improvements in a compound's pharmacokinetic profile by blocking sites of metabolic oxidation.
For instance, replacing a metabolically labile isopropyl or tert-butyl group with a cyclobutane or a substituted cyclobutane can prevent enzymatic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[2]
Conformational Restriction and Structure-Activity Relationships (SAR)
The rigid nature of the cyclobutane ring introduces a degree of conformational constraint on the molecule.[2] This restriction can be advantageous in drug design as it can lock the molecule into a bioactive conformation, leading to higher binding affinity for its target. The defined stereochemistry of substituted cyclobutanes allows for a detailed exploration of the structure-activity relationship (SAR). By synthesizing and testing different stereoisomers (e.g., cis/trans) of a cyclobutane-containing drug candidate, medicinal chemists can gain valuable insights into the optimal three-dimensional arrangement of functional groups required for biological activity.[1]
An example of this is in the development of αvβ3 integrin antagonists, where a functionalized cyclobutane ring serves as the central scaffold to mimic the Arg-Gly-Asp (RGD) peptide sequence.[3][4][5] The cyclobutane core directs the arginine and aspartic acid mimetic sidechains in the correct orientation for high-affinity binding to the integrin.[4]
Quantitative Data
The following tables summarize quantitative data for representative cyclobutane derivatives, illustrating their biological activities. While specific data for this compound derivatives are limited in publicly available literature, these examples of other cyclobutane-containing compounds highlight the potential of this scaffold.
Table 1: In Vitro Activity of Cyclobutane-Based αvβ3 Integrin Antagonists [3]
| Compound ID | Structure | Target | Assay Type | IC50 (µM) |
| Lead Compound | Cyclobutane core with tetrahydronaphthyridine and aminopyridine sidechains | αvβ3 Integrin | Cell-based adhesion | < 1 |
Table 2: Pharmacokinetic Properties of a Lead Cyclobutane-Based αvβ3 Antagonist [3]
| Parameter | Value |
| In vitro stability (t1/2) | > 80 minutes |
| In vivo tolerability | Well-tolerated |
Experimental Protocols
General Synthesis of 1,3-Disubstituted Cyclobutane Derivatives
This protocol describes a general method for the synthesis of functionalized cyclobutane rings, which can be adapted for the introduction of an isopropyl group. The key step is a [2+2] cycloaddition reaction.
Protocol 1: Synthesis of a 3-Azido-cyclobutanone Intermediate [6]
-
Reaction Setup: To a solution of the appropriate enone in a suitable solvent (e.g., acetonitrile), add sodium azide (B81097).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-azido-cyclobutanone.
This intermediate can then be further functionalized. For example, the azide can be reduced to an amine, and the ketone can be reduced to a hydroxyl group or reacted with an organometallic reagent to introduce an isopropyl group.
Biological Assay Protocol: Cell Adhesion Assay for αvβ3 Integrin Antagonists
This protocol outlines a typical cell-based adhesion assay to evaluate the efficacy of cyclobutane-based integrin antagonists.[3][7]
Protocol 2: αvβ3-Mediated Cell Adhesion Assay [7]
-
Plate Coating: Coat 96-well plates with vitronectin (an αvβ3 ligand) and block with bovine serum albumin (BSA).
-
Cell Seeding: Seed a suitable cell line expressing αvβ3 integrin (e.g., SK-Mel-2) onto the coated plates in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 1-2 hours to allow for cell adhesion.
-
Washing: Wash the plates to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion at each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Integrin signaling pathway and the inhibitory action of a cyclobutane-based antagonist.
Experimental Workflow
Caption: Workflow for the development of drug candidates using a cyclobutane bioisostere strategy.
Conclusion
While specific examples of this compound derivatives in late-stage drug development are not widely reported, the foundational principles of using the cyclobutane core in medicinal chemistry are well-established. The cyclobutane moiety offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Its utility as a bioisostere for sterically demanding and metabolically susceptible groups, coupled with its ability to confer conformational rigidity, makes it a valuable scaffold in the design of novel therapeutics. The protocols and data presented here for related cyclobutane derivatives serve as a guide for the design and evaluation of new chemical entities incorporating this promising structural motif. Further exploration into the synthesis and biological evaluation of diverse this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publication: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists [sciprofiles.com]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Identification and Quantification of Isopropylcyclobutane using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Isopropylcyclobutane is a cycloalkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, designed for researchers, scientists, and drug development professionals.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound.
1. Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For liquid samples where this compound is a component, a direct injection following dilution may be sufficient. For more complex matrices, an extraction or headspace analysis may be required.
-
Liquid Samples (e.g., organic solvents, fuel mixtures):
-
Dilute the sample to a concentration of approximately 0.1 to 1 mg/mL in a volatile solvent with a low boiling point, such as hexane (B92381) or dichloromethane.[2]
-
If the sample contains particulate matter, it should be filtered through a 0.22 µm filter to prevent clogging of the GC inlet.[2] For samples with suspended solids, centrifugation can be used to separate the liquid from any undissolved material before transferring it to a vial.[2][3]
-
Transfer the final sample into a 1.5 mL glass autosampler vial for analysis.[3]
-
-
Solid Samples (e.g., polymers, contaminated soil):
-
Dissolution: If the solid sample is soluble, dissolve it in a suitable low boiling point solvent like hexane or dichloromethane.[2]
-
Headspace Analysis: For volatile components in a solid or liquid matrix, headspace analysis is a suitable technique.[1]
-
Place the sample in a sealed headspace vial.
-
Heat the vial at a constant temperature to allow the volatile compounds, including this compound, to move into the headspace.[2]
-
The gas from the headspace is then injected into the GC-MS system.
-
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio of 50:1 is a good starting point) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature of 40 °C (hold for 2 minutes), ramp at 10 °C/min to 200 °C (hold for 5 minutes) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-200 |
| Solvent Delay | 3 minutes |
3. Data Analysis and Identification
-
Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.[4]
-
Retention Time: The retention time of the peak corresponding to this compound should be consistent across analyses under the same chromatographic conditions. While absolute retention time can vary slightly, the relative retention time compared to an internal standard is more reliable.[5]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known this compound concentrations. An internal standard method is recommended for improved accuracy and precision.
Data Presentation
Quantitative results should be summarized in a clear and structured table.
Table 1: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery (for spiked samples) |
| Standard 1 | 5.42 | 150,000 | 1.0 | N/A |
| Standard 2 | 5.42 | 745,000 | 5.0 | N/A |
| Standard 3 | 5.41 | 1,490,000 | 10.0 | N/A |
| Sample A | 5.42 | 455,000 | 3.05 | N/A |
| Sample B (Spiked) | 5.41 | 890,000 | 6.0 (spiked at 5.0) | 102% |
| Blank | - | - | Not Detected | N/A |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
The logical flow of data from the instrument to the final identification is a critical pathway in this analytical protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound using GC-MS. The described methods for sample preparation and the specified instrumental parameters offer a robust starting point for the analysis of this compound in various sample matrices. Adherence to good laboratory practices and proper instrument maintenance will ensure high-quality, reproducible results.
References
Application Note: Interpretation of 1H and 13C NMR Spectra of Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the interpretation of the proton (¹H) and carbon-13 (¹³C) NMR spectra of isopropylcyclobutane. Understanding the NMR spectra of this simple cycloalkane provides a foundational understanding applicable to more complex molecular structures encountered in chemical research and drug development. This document presents predicted NMR data, standard experimental protocols for data acquisition, and visual aids to facilitate the interpretation of the spectral features.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃). These predictions were generated using established NMR prediction algorithms.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Hα (CH on cyclobutane) | ~2.25 | Quintet | 1H |
| Hβ (CH₂ on cyclobutane (B1203170), adjacent to CH) | ~1.85 | Multiplet | 4H |
| Hγ (CH₂ on cyclobutane, opposite to CH) | ~1.65 | Multiplet | 2H |
| Hδ (CH on isopropyl) | ~1.50 | Septet | 1H |
| Hε (CH₃ on isopropyl) | ~0.85 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbons | Chemical Shift (ppm) |
| Cα (CH on cyclobutane) | ~45.0 |
| Cβ (CH₂ on cyclobutane, adjacent to CH) | ~25.0 |
| Cγ (CH₂ on cyclobutane, opposite to CH) | ~18.0 |
| Cδ (CH on isopropyl) | ~32.0 |
| Cε (CH₃ on isopropyl) | ~22.0 |
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound shows five distinct signals. The methine proton on the cyclobutane ring (Hα) is expected to be the most downfield of the ring protons due to its tertiary nature. Its multiplicity is predicted as a quintet, arising from coupling to the four adjacent methylene (B1212753) protons (Hβ). The methylene protons of the cyclobutane ring are diastereotopic and are expected to appear as complex multiplets. The methine proton of the isopropyl group (Hδ) is predicted to be a septet due to coupling with the six equivalent methyl protons (Hε). Correspondingly, the six methyl protons appear as a doublet, being split by the single methine proton.
In the ¹³C NMR spectrum, five signals are anticipated, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The carbon of the methine group on the cyclobutane (Cα) is expected to be the most downfield among the ring carbons. The carbons of the isopropyl group (Cδ and Cε) will have characteristic shifts, with the methyl carbons (Cε) appearing at a higher field.
Experimental Protocols
The following are standard operating procedures for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals.
-
¹³C NMR Spectroscopy Acquisition
-
Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.
-
Locking and Shimming: Use the same lock and shim settings as for the ¹H spectrum.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual CDCl₃ signal to 77.16 ppm).
-
Visualizations
The following diagrams illustrate the molecular structure with labeled atoms and a general workflow for NMR spectral analysis.
Caption: Molecular structure of this compound with atoms labeled for NMR assignment.
Caption: General workflow for NMR spectral acquisition, processing, and interpretation.
Application Notes and Protocols: Catalytic Ring-Opening Reactions of Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic ring-opening reactions of isopropylcyclobutane and related alkyl-substituted cyclobutanes. Due to the limited literature specifically focused on this compound, this guide synthesizes information from studies on analogous substituted cyclobutanes to provide representative protocols and data. The high ring strain of the cyclobutane (B1203170) core makes it a versatile synthetic intermediate, and its catalytic ring-opening provides access to a variety of acyclic products.
Introduction to Catalytic Ring-Opening of Cyclobutanes
The inherent ring strain of cyclobutanes, estimated to be around 26 kcal/mol, is a key driving force for their ring-opening reactions.[1] While unsubstituted cyclobutane is kinetically stable, the presence of substituents can facilitate a variety of catalytic transformations.[2] These reactions are of significant interest in organic synthesis as they allow for the stereospecific and regioselective formation of complex acyclic molecules from readily available cyclic precursors.
Catalytic methods for the ring-opening of cyclobutanes are diverse and include:
-
Transition Metal Catalysis: Palladium, nickel, and rhodium complexes are commonly employed to catalyze the cleavage of C-C bonds in cyclobutane rings. These reactions often proceed through oxidative addition of the catalyst to a C-C bond, followed by further transformations.
-
Lewis Acid Catalysis: Lewis acids can activate substituted cyclobutanes, particularly donor-acceptor systems, towards nucleophilic attack and subsequent ring-opening.[2]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for initiating radical ring-opening reactions of activated cyclobutanes under mild conditions.[3][4]
The regioselectivity of the ring-opening is a critical aspect and is influenced by the nature of the substituents on the cyclobutane ring, the catalyst, and the reaction conditions. In the case of this compound, cleavage can occur at the C1-C2/C1-C4 bonds or the C2-C3 bond, leading to different isomeric products.
Data Presentation: Representative Ring-Opening Reactions
| Substrate | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1,3-disubstituted acyl bicyclobutane & alkyl bromide | fac-Ir(ppy)₃, Base | DMA | 25 | 12 | α-selective ring-opened cyclobutene | 71 | [5] |
| Donor-Acceptor Cyclobutane & Electron-Rich Arene | AlCl₃ | CH₂Cl₂ | 0 | - | Ring-opened Friedel-Crafts product | Moderate to very good | [2] |
| Bifunctional Cyclobutanol | Pd(OAc)₂, PPh₃, Base | Toluene | 100 | 16 | Polyketone (via Ring-Opening Polymerization) | - | [6] |
| Vinyl Cyclopropane & Aryl Boronic Acid | [Rh(cod)(OH)]₂, Chiral Bisphosphine Ligand, Base | Solvent | 50 | 24 | Ring-opened product | up to 96 | [7] |
Experimental Protocols
The following are generalized protocols for key types of catalytic ring-opening reactions applicable to alkyl-substituted cyclobutanes like this compound. Note: These are representative protocols and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Nucleophile
This protocol is based on the reaction of donor-acceptor cyclobutanes with electron-rich arenes.[2]
Materials:
-
Alkyl-substituted cyclobutane (e.g., this compound, if appropriately activated)
-
Nucleophile (e.g., an electron-rich arene)
-
Lewis Acid Catalyst (e.g., AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyl-substituted cyclobutane (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ring-opened product.
Protocol 2: General Procedure for Visible-Light Photoredox-Catalyzed Radical Ring-Opening
This protocol is adapted from the α-selective radical ring-opening of acyl bicyclobutanes.[5]
Materials:
-
Activated alkyl-substituted cyclobutane
-
Alkyl halide (as a radical precursor)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Base (e.g., a tertiary amine)
-
Degassed Solvent (e.g., Dimethylacetamide, DMA)
-
Inert gas (Nitrogen or Argon)
-
Blue LEDs (or other suitable light source)
-
Standard glassware for photochemical reactions
Procedure:
-
In a reaction vessel, combine the activated alkyl-substituted cyclobutane (1.0 equiv), alkyl halide (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 2 mol%), and base (1.0 equiv) in degassed solvent.
-
Seal the vessel and place it under an inert atmosphere.
-
Irradiate the reaction mixture with blue LEDs at room temperature (25 °C).
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), remove the light source.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for a Catalytic Ring-Opening Experiment
Caption: Workflow for a typical catalytic ring-opening experiment.
Signaling Pathway: Generalized Lewis Acid Catalysis
Caption: Lewis acid-catalyzed ring-opening pathway.
References
- 1. This compound [webbook.nist.gov]
- 2. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 3. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
- 6. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for the Functionalization of the Isopropylcyclobutane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isopropylcyclobutane scaffold is an increasingly important structural motif in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement offers a compelling alternative to more traditional chemical structures, providing opportunities to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the key synthetic routes to functionalize this valuable scaffold, focusing on C-H functionalization, cycloaddition reactions, and ring-opening strategies.
Direct C-H Functionalization of the Cyclobutane (B1203170) Ring
Directly converting C-H bonds into new functional groups is a powerful and atom-economical strategy for elaborating the this compound core. Transition metal catalysis, particularly with rhodium and palladium, has proven highly effective for this purpose.
Rhodium-Catalyzed C-H Insertion
Rhodium(II) catalysts are particularly adept at mediating the insertion of carbenoids into C-H bonds. By carefully selecting the chiral ligands on the rhodium center, it is possible to achieve high levels of regio- and stereoselectivity, targeting specific C-H bonds on the cyclobutane ring.
Experimental Protocol: General Procedure for Rhodium-Catalyzed C–H Functionalization of Arylcyclobutanes
This protocol is adapted from Davies et al. and provides a general method for the C-H insertion of a diazo compound into an arylcyclobutane substrate.[1]
-
Reaction Setup:
-
An oven-dried vial equipped with a magnetic stir bar is sealed with a septum and cap.
-
The vial is flame-dried under vacuum and then cooled to room temperature under an argon atmosphere.
-
To the vial, add the rhodium(II) catalyst (1.0 mol%), the arylcyclobutane substrate (3.0 equivalents), and anhydrous dichloromethane (B109758) (3.0 mL).
-
-
Reaction Execution:
-
In a separate flask, prepare a solution of the diazo compound (e.g., ethyl phenylacetate, 0.25 mmol) in anhydrous dichloromethane (1.5 mL).
-
Slowly add the diazo compound solution to the stirred solution of the cyclobutane and catalyst over a period of 3 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the functionalized cyclobutane product.
-
Quantitative Data for Rhodium-Catalyzed C-H Functionalization
| Catalyst | Substrate | Diazo Compound | Product | Yield (%) | ee (%) | Reference |
| Rh₂(S-TCPTAD)₄ | Phenylcyclobutane | Ethyl phenyldiazoacetate | 1-Phenyl-1-(phenylethoxycarbonylmethyl)cyclobutane | 85 | 95 | [1] |
| Rh₂(S-PTAD)₄ | 4-Methoxyphenylcyclobutane | Methyl 4-methoxyphenyldiazoacetate | cis-1-(4-Methoxyphenyl)-3-(4-methoxyphenylethoxycarbonylmethyl)cyclobutane | 70 | 92 | [1] |
ee = enantiomeric excess
Palladium-Catalyzed C-H Arylation
Palladium catalysis, often in conjunction with a directing group, enables the selective arylation of C(sp³)–H bonds. The use of chiral ligands can render these transformations enantioselective, providing access to valuable chiral building blocks.[2]
Experimental Protocol: Palladium-Catalyzed Enantioselective C(sp³)–H Arylation of Aminomethyl-cyclobutanes
This protocol, adapted from a procedure for related aminomethyl-cycloalkanes, illustrates a directing group-assisted approach.[2]
-
Reaction Setup:
-
To a vial, add Pd(OAc)₂ (10 mol%), the N-acetyl amino acid ligand (e.g., N-Ac-(L)-Tle-OH, 20 mol%), Ag₂CO₃ (2.5 equivalents), and 1,4-benzoquinone (B44022) (2.0 equivalents).
-
Add the aminomethyl-cyclobutane substrate (3.0 equivalents) and the aryl boronic acid (1.0 equivalent).
-
Add the appropriate solvent (e.g., toluene).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Palladium-Catalyzed C-H Arylation
| Substrate | Aryl Boronic Acid | Ligand | Product | Yield (%) | e.r. | Reference |
| N,N-Dimethylaminomethyl-cyclobutane | Phenylboronic acid | N-Ac-(L)-Tle-OH | cis-1-(N,N-Dimethylaminomethyl)-2-phenylcyclobutane | 73 | >97:3 | [2] |
| N-Piperidinomethyl-cyclobutane | 4-Fluorophenylboronic acid | N-Ac-(L)-Phe-OH | cis-1-(N-Piperidinomethyl)-2-(4-fluorophenyl)cyclobutane | 68 | >95:5 | [2] |
e.r. = enantiomeric ratio
Cycloaddition Reactions to Construct the Cyclobutane Ring
[2+2] cycloaddition reactions are a fundamental method for the synthesis of cyclobutane rings, offering a direct route to highly substituted and functionalized scaffolds.
Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition of an Allenoate and an Alkene
This protocol is based on the work of Brown and Conner for the synthesis of 1,3-substituted cyclobutanes.[3][4]
-
Reaction Setup:
-
To an oven-dried flask under an argon atmosphere, add the terminal alkene (1.0 equivalent).
-
Add anhydrous dichloromethane as the solvent.
-
Cool the solution to -78 °C.
-
-
Reaction Execution:
-
Slowly add the Lewis acid (e.g., EtAlCl₂, 1.1 equivalents) to the stirred solution.
-
After stirring for 15 minutes, add the allenoate (e.g., phenyl 2,3-butadienoate, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Quantitative Data for [2+2] Cycloaddition Reactions
| Alkene | Allenoate | Lewis Acid | Product | Yield (%) | Reference |
| Styrene | Phenyl 2,3-butadienoate | EtAlCl₂ | Phenyl 3-phenylcyclobut-1-ene-1-carboxylate | 90 | [3] |
| 1-Octene | Phenyl 2,3-butadienoate | EtAlCl₂ | Phenyl 3-hexylcyclobut-1-ene-1-carboxylate | 85 | [4] |
Ring-Opening and Ring-Expansion Strategies
The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse range of functionalized acyclic and larger ring systems.
Acid-Catalyzed Ring Opening of 1-Isopropylcyclobutanol
The treatment of 1-isopropylcyclobutanol with acid can lead to a ring-opening reaction, forming an unsaturated ketone.
Experimental Protocol: Acid-Catalyzed Ring Opening of 1-Isopropylcyclobutanol
-
Reaction Setup:
-
To a round-bottom flask, add 1-isopropylcyclobutanol.
-
Add a suitable solvent such as water or a mixture of water and an organic co-solvent.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by GC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Baeyer-Villiger Oxidation of Isopropylcyclobutanone Derivatives
The Baeyer-Villiger oxidation provides a route to expand the cyclobutane ring to a five-membered lactone (a γ-lactone). This reaction is highly valuable for synthesizing key intermediates for natural products.[5][6][7]
Experimental Protocol: Baeyer-Villiger Oxidation of a Substituted Cyclobutanone (B123998)
This protocol is a general procedure based on established methods.[5]
-
Reaction Setup:
-
Dissolve the substituted cyclobutanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA, 1.1-1.5 equivalents) in the same solvent.
-
-
Reaction Execution:
-
Slowly add the m-CPBA solution to the stirred solution of the cyclobutanone at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-lactone by flash column chromatography.
-
Functionalization of the Isopropyl Group
Selectively functionalizing the isopropyl group while leaving the cyclobutane ring intact can be achieved through radical-based reactions.
Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag reaction allows for the intramolecular C-H amination of an unactivated C-H bond, typically at the δ-position, via a nitrogen-centered radical. This can be applied to an N-haloamine derivative of an isopropylcyclobutylamine.[8]
Experimental Protocol: General Procedure for the Hofmann-Löffler-Freytag Reaction
-
Formation of the N-haloamine:
-
Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane).
-
Treat the amine with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) at 0 °C to room temperature.
-
-
Radical Cyclization:
-
Dissolve the crude N-haloamine in a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid).
-
Irradiate the solution with UV light or heat to initiate the reaction.
-
-
Work-up and Basification:
-
Carefully pour the acidic reaction mixture onto ice.
-
Basify the solution with a strong base (e.g., sodium hydroxide) to pH > 12.
-
Extract the cyclized product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
-
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations described above.
Caption: Rhodium-catalyzed C-H insertion into an this compound scaffold.
Caption: Palladium-catalyzed C-H arylation of an this compound derivative.
Caption: Experimental workflow for a [2+2] cycloaddition reaction.
Caption: Ring-opening and ring-expansion reactions of this compound derivatives.
References
- 1. medium.com [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-methylene-γ-lactones involving Baeyer–Villiger oxidation of α-substituted cyclobutanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for Studying Gamma Irradiation Effects on Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of gamma irradiation effects on isopropylcyclobutane can provide valuable insights into several key areas of radiation chemistry and its applications. As a saturated cycloalkane, this compound can serve as a model for understanding the fundamental mechanisms of radiation-induced damage in non-polar aliphatic hydrocarbon systems. This has relevance in fields such as nuclear engineering, where hydrocarbon-based lubricants and coolants are exposed to radiation, and in astrobiology, for understanding the chemical evolution of organic molecules in irradiated extraterrestrial environments.
Furthermore, in the context of drug development, understanding the radiolytic stability of cyclic hydrocarbon moieties, which are present in many pharmaceutical compounds, is crucial. Gamma sterilization is a common method for medical devices and some drug products. Studying a model compound like this compound can help predict the degradation pathways of more complex molecules containing similar structural motifs, ensuring the safety and efficacy of irradiated products. The formation of specific, stable radiolysis products could also be explored for applications in chemical dosimetry.
Experimental Protocols
Protocol for Sample Preparation and Gamma Irradiation
This protocol outlines the steps for preparing and irradiating liquid this compound samples.
1.1. Materials and Equipment:
-
This compound (high purity, >99%)
-
Borosilicate glass ampoules or vials with septa
-
Vacuum line or inert gas (Argon or Nitrogen) supply
-
Pipettes and syringes
-
Gamma irradiation facility (e.g., Cobalt-60 source)
-
Standard dosimeters (e.g., Fricke or alanine (B10760859) dosimeters)
1.2. Sample Preparation:
-
Purification: If necessary, purify the this compound to remove any impurities that could act as radical scavengers. This can be achieved by passing it through a column of activated silica (B1680970) or alumina.
-
Degassing: To remove dissolved oxygen, which can influence the radiolysis mechanism, degas the this compound. This can be done by several freeze-pump-thaw cycles on a vacuum line.
-
Sample Aliquoting: Under an inert atmosphere, pipette a precise volume of the degassed this compound into pre-cleaned borosilicate glass ampoules.
-
Sealing: Flame-seal the ampoules under vacuum or an inert atmosphere to ensure an oxygen-free environment during irradiation.[1]
1.3. Gamma Irradiation Procedure:
-
Dosimetry: Calibrate the gamma irradiation facility using a standard dosimetry system to determine the absorbed dose rate at the sample position.[2][3][4]
-
Sample Placement: Place the sealed ampoules in a sample holder at a fixed position within the irradiation chamber to ensure a uniform dose rate.
-
Irradiation: Expose the samples to the desired total absorbed doses (e.g., 50 kGy, 100 kGy, 200 kGy). Include a non-irradiated control sample for comparison.
-
Post-Irradiation Handling: After irradiation, handle the samples in a well-ventilated area. Store them at a low temperature (e.g., 4°C) to minimize post-irradiation reactions before analysis.
Protocol for Analysis of Radiolysis Products by GC-MS
This protocol describes the identification and quantification of volatile products from the radiolysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
2.1. Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)
-
Helium carrier gas (high purity)
-
Microsyringes for sample injection
-
Standard compounds for identification and calibration
2.2. GC-MS Analysis:
-
Sample Introduction: Directly inject a small volume (e.g., 1 µL) of the irradiated this compound sample into the GC injector.
-
Chromatographic Separation: Use a suitable temperature program to separate the radiolysis products. A typical program might be:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 5°C/minute.
-
Final hold: 10 minutes at 250°C.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 30-350.
-
Product Identification: Identify the separated compounds by comparing their mass spectra with a standard library (e.g., NIST) and by matching their retention times with those of known standards.
-
Quantification: Quantify the identified products by integrating the peak areas in the chromatogram. Use an internal or external standard method for accurate concentration determination. The radiochemical yield (G-value) can be calculated based on the concentration and the absorbed dose.
Data Presentation
The quantitative data from the GC-MS analysis can be summarized in a table to show the yields of different radiolysis products at various absorbed doses.
Table 1: Hypothetical G-values (molecules/100 eV) of Radiolysis Products of this compound at Different Gamma Radiation Doses.
| Product Class | Hypothetical Product | G-value at 50 kGy | G-value at 100 kGy | G-value at 200 kGy |
| Hydrogen | H₂ | 3.5 | 3.3 | 3.0 |
| Light Hydrocarbons | Methane (CH₄) | 0.1 | 0.12 | 0.15 |
| Propane (C₃H₈) | 0.5 | 0.6 | 0.7 | |
| Propene (C₃H₆) | 1.0 | 1.2 | 1.4 | |
| Ring-Opened Products | Heptenes (C₇H₁₄ isomers) | 0.8 | 0.9 | 1.0 |
| Methylhexenes (C₇H₁₄ isomers) | 0.4 | 0.5 | 0.6 | |
| Products from Isopropyl Group Scission | Cyclobutane | 0.2 | 0.25 | 0.3 |
| Cyclobutene | 0.1 | 0.12 | 0.15 | |
| Dimers | Bisisopropylcyclobutanes (C₁₄H₂₆ isomers) | 0.3 | 0.4 | 0.5 |
Note: These values are hypothetical and intended for illustrative purposes only.
Visualizations
Caption: Experimental workflow for studying gamma irradiation effects.
Caption: Generalized radiolysis mechanism for a cycloalkane.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane (B1203170) moieties are crucial structural motifs in a wide array of biologically active molecules, natural products, and materials. Their inherent ring strain and unique three-dimensional architecture impart desirable physicochemical properties, making them attractive building blocks in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the stereocontrolled synthesis of functionalized cyclobutanes, offering significant advantages over traditional methods like [2+2] cycloadditions. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies used in the construction of cyclobutane rings.
I. Heck-Type Cyclization for Methylene (B1212753) Cyclobutane Synthesis
The intramolecular Heck reaction provides an effective pathway for the construction of methylene cyclobutanes through a 4-exo-trig cyclization of appropriately substituted dienyl triflates. This method is particularly useful for creating exocyclic double bonds, which are valuable handles for further functionalization.
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 2-Enol triflate-1,5-hexadiene | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | DMF | 80 | 12 | Methylene cyclobutane derivative | 75 | [1] |
| 2 | gem-Diphenyl substituted 2-enol triflate-1,5-hexadiene | Pd(OAc)₂ (5) | dppp (10) | K₂CO₃ | Acetonitrile | 60 | 24 | 1,2-Dimethylene cyclobutane | 85 | [2] |
Note: Yields are isolated yields.
Experimental Protocol: Synthesis of a Methylene Cyclobutane Derivative via Heck Cyclization
Materials:
-
2-Enol triflate-1,5-hexadiene substrate (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.10 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (0.20 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-enol triflate-1,5-hexadiene substrate (1.0 mmol), palladium(II) acetate (22.4 mg, 0.10 mmol), and triphenylphosphine (52.4 mg, 0.20 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methylene cyclobutane derivative.
Reaction Workflow
Caption: General workflow for the Heck-type synthesis of methylene cyclobutanes.
II. Alkene Difunctionalization for Substituted Methylene Cyclobutanes
Palladium-catalyzed alkene difunctionalization reactions of 1,5-dienes offer a regiodivergent route to either cyclobutanes or cyclopentanes, controlled by the choice of ligand. The use of specific phosphite (B83602) ligands favors a 4-exo cyclization to yield methylene cyclobutanes.
Data Presentation
| Entry | 1,5-Diene Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | 1,5-Dien-2-yl triflate | Diethyl malonate | Pd(OAc)₂ (5) | Tris(2,4-di-tert-butylphenyl)phosphite (10) | LiOtBu | Toluene (B28343) | 100 | Malonate-substituted methylene cyclobutane | 78 | [3] |
| 2 | 1,5-Dien-2-yl triflate | Morpholine | Pd(OAc)₂ (5) | Tris(2,4-di-tert-butylphenyl)phosphite (10) | K₃PO₄ | Dioxane | 110 | Aminomethyl-substituted methylene cyclobutane | 82 | [4] |
Note: Yields are isolated yields.
Experimental Protocol: Synthesis of a Malonate-Substituted Methylene Cyclobutane
Materials:
-
1,5-Dien-2-yl triflate substrate (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tris(2,4-di-tert-butylphenyl)phosphite (0.10 equiv)
-
Lithium tert-butoxide (LiOtBu) (2.0 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a screw-cap vial with palladium(II) acetate (5.6 mg, 0.025 mmol) and tris(2,4-di-tert-butylphenyl)phosphite (32.3 mg, 0.05 mmol).
-
Add anhydrous toluene (1 mL) and stir for 10 minutes.
-
In a separate vial, dissolve the 1,5-dien-2-yl triflate substrate (0.5 mmol) and diethyl malonate (0.11 mL, 0.75 mmol) in anhydrous toluene (1.5 mL).
-
Add the substrate solution to the catalyst mixture, followed by lithium tert-butoxide (80.1 mg, 1.0 mmol).
-
Seal the vial and heat the reaction mixture to 100 °C for the required time, monitoring by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the malonate-substituted methylene cyclobutane.
Reaction Mechanism
Caption: Mechanism of methylene cyclobutane synthesis via alkene difunctionalization.
III. Suzuki-Miyaura Coupling for Aryl Cyclobutane Synthesis
The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp³) bonds, providing a direct method for the arylation of cyclobutane rings. The use of potassium cyclobutyltrifluoroborate (B12209022) salts as coupling partners is particularly effective.
Data Presentation
| Entry | Cyclobutane Precursor | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | Potassium cyclobutyltrifluoroborate | 4-Chloroanisole (B146269) | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 1-Anisyl-1-cyclobutane | 92 | [5] |
| 2 | Potassium cyclobutyltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 1-Naphthyl-1-cyclobutane | 88 | [5] |
Note: Yields are isolated yields.
Experimental Protocol: Synthesis of 1-Anisyl-1-cyclobutane
Materials:
-
Potassium cyclobutyltrifluoroborate (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (10:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add potassium cyclobutyltrifluoroborate (1.2 mmol), 4-chloroanisole (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (2 mL) and degassed water (0.2 mL).
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 1-anisyl-1-cyclobutane.
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of cyclobutyltrifluoroborate.
IV. Coupling of Cyclobutanone-Derived N-Sulfonylhydrazones
This methodology utilizes cyclobutanone (B123998) N-sulfonylhydrazones as precursors to palladium-carbene intermediates, which then undergo migratory insertion and subsequent elimination to form a variety of cyclobutane-containing structures, including cyclobutenes and methylenecyclobutanes.
Data Presentation
| Entry | Cyclobutanone N-Sulfonylhydrazone | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | Cyclobutanone N-tosylhydrazone | 4-Bromotoluene (B49008) | Pd₂(dba)₃ (2) | PPh₃ (8) | Cs₂CO₃ | 1,4-Dioxane (B91453) | 90 | 1-(p-tolyl)cyclobut-1-ene | 85 | [1] |
| 2 | Cyclobutanone N-tosylhydrazone | Benzyl chloride | Pd₂(dba)₃ (2) | PPh₃ (8) | Cs₂CO₃ | 1,4-Dioxane | 90 | Benzylidenecyclobutane | 78 | [1] |
Note: Yields are isolated yields.
Experimental Protocol: Synthesis of 1-(p-tolyl)cyclobut-1-ene
Materials:
-
Cyclobutanone N-tosylhydrazone (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (7.4 mg, 0.008 mmol) and PPh₃ (8.4 mg, 0.032 mmol). Add 1.0 mL of 1,4-dioxane and stir for 5 minutes to form the catalyst solution.
-
In a separate vial, add cyclobutanone N-tosylhydrazone (113 mg, 0.48 mmol), 4-bromotoluene (68.4 mg, 0.4 mmol), and cesium carbonate (260 mg, 0.8 mmol).
-
Add 1.0 mL of 1,4-dioxane to the substrate mixture, followed by the prepared catalyst solution.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-(p-tolyl)cyclobut-1-ene.
Logical Relationship Diagram
Caption: Key steps in the coupling of cyclobutanone N-sulfonylhydrazones.
Conclusion
The palladium-catalyzed cross-coupling reactions outlined in these notes represent a selection of modern and efficient methods for the synthesis of diverse cyclobutane derivatives. The choice of methodology depends on the desired substitution pattern and the available starting materials. By providing detailed protocols and mechanistic insights, this guide aims to facilitate the application of these powerful transformations in academic and industrial research, particularly in the fields of medicinal chemistry and drug development. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific substrates.
References
- 1. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of substituted cyclobutanes
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of substituted cyclobutanes.
Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition reaction is resulting in very low yields. What are the common causes and solutions?
A1: Low yields in [2+2] cycloadditions often stem from several factors. For photochemical reactions, inefficient light absorption by the substrate, rapid decay from the excited triplet state, or competing side reactions like polymerization are common culprits. For thermally forbidden but Lewis acid-promoted reactions, issues can include catalyst deactivation, substrate decomposition, or product inhibition where the cyclobutane (B1203170) product binds strongly to the catalyst.[1][2]
Initial Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials and solvents are pure and dry. Impurities can quench excited states or poison catalysts.[3]
-
Optimize Concentration: In photochemical reactions, concentration affects the efficiency of intermolecular cycloadditions. Start with reported literature concentrations and adjust as needed.
-
Check Reaction Setup: For photochemical reactions, ensure the light source is appropriate for the substrate's absorbance and that the reaction vessel is transparent to the required wavelength (e.g., use quartz for short-wavelength UV).
Q2: How can I improve the diastereoselectivity of my cyclobutane-forming reaction?
A2: Achieving high diastereoselectivity is a frequent challenge.[4] The stereochemical outcome is influenced by the reaction mechanism, substrate structure, and reaction conditions.
Key Strategies to Enhance Diastereoselectivity:
-
Solvent Choice: The polarity of the solvent can influence the stability of transition states. Non-polar solvents may favor products with a smaller overall dipole.[1][5] In some intramolecular photocycloadditions, solvent choice has been shown to reverse selectivity.[6]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product formed via the lowest energy transition state.[1]
-
Chiral Auxiliaries & Catalysts: Employing a chiral auxiliary on one of the reactants can provide excellent stereocontrol. Alternatively, chiral Lewis acids or photosensitizers can induce high levels of diastereoselectivity and enantioselectivity.[1][7]
-
Lewis Acid Selection: In catalyzed reactions, the size and nature of the Lewis acid can significantly impact the facial selectivity of the cycloaddition.[8][9]
Q3: My reaction is producing a complex mixture of regioisomers (head-to-head vs. head-to-tail). How can I control the regioselectivity?
A3: Regiocontrol in [2+2] cycloadditions, especially with unsymmetrical alkenes, can be difficult. The outcome is often a mixture of head-to-head (HH) and head-to-tail (HT) dimers.[10] The regioselectivity is governed by electronic and steric factors in the transition state.
Methods to Improve Regioselectivity:
-
Use of Catalysts: Transition metal catalysts, such as copper(I) triflate, can pre-organize the olefin substrates through coordination, favoring a specific orientation before the cycloaddition occurs.[6]
-
Substrate Control: Introducing bulky substituents on one of the reacting partners can sterically hinder one approach, thereby favoring a single regioisomer.
-
Templated Reactions: In some cases, using a template molecule can hold the reactants in a specific orientation, leading to a single regioisomeric product upon reaction.[11]
Troubleshooting Guide
Issue 1: Low or No Product Formation in Photochemical [2+2] Cycloaddition
| Potential Cause | Troubleshooting Action |
| Incorrect Wavelength | Match the lamp's emission spectrum to the alkene's absorbance maximum. Use a photosensitizer if the substrate does not absorb light efficiently.[12] |
| Substrate Polymerization | Decrease the concentration of the reactants. Monitor the reaction closely and stop it before significant polymerization occurs. |
| Inefficient Triplet State Formation | Use a triplet sensitizer (B1316253) like benzophenone (B1666685) or thioxanthone.[12][13] Ensure the sensitizer's triplet energy is higher than that of the reactant alkene. |
| Oxygen Quenching | Thoroughly degas the solvent and maintain the reaction under a strict inert atmosphere (Argon or Nitrogen). Oxygen is an efficient quencher of triplet states. |
Issue 2: Catalyst Deactivation in Lewis Acid or Metal-Catalyzed Reactions
| Potential Cause | Troubleshooting Action |
| Presence of Impurities | Ensure all reagents and solvents are rigorously purified and dried. Water, oxygen, or coordinating impurities can poison the catalyst.[3] |
| Product Inhibition | The cyclobutane product may act as a stronger Lewis base than the starting material, sequestering the catalyst. This often requires using stoichiometric amounts of the Lewis acid.[2][9] |
| Catalyst Degradation | Some catalysts are unstable at higher temperatures or in certain solvents. Lower the reaction temperature and screen different solvents.[3] |
| Incorrect Catalyst Choice | The chosen catalyst may not be active enough for the specific substrate. Screen a variety of catalysts with different electronic and steric properties (e.g., for Pd-catalyzed reactions, try different ligands).[3] |
Issue 3: Poor Stereoselectivity (Formation of Diastereomeric Mixtures)
| Parameter | Effect on Selectivity & Action |
| Temperature | Lower temperatures generally increase selectivity. Run reactions at 0 °C, -20 °C, or -78 °C to see if the diastereomeric ratio (d.r.) improves.[1] |
| Solvent | Solvent polarity can stabilize one transition state over another. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., CH₂Cl₂, MeCN).[6] |
| Lewis Acid | Bulky Lewis acids can create a more sterically demanding environment, enhancing facial selectivity. Compare results from EtAlCl₂ vs. bulkier options like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD). |
| Reaction Time | If the reaction is reversible, the product ratio may change over time, equilibrating to the thermodynamic product. Monitor the d.r. over the course of the reaction to determine the kinetic vs. thermodynamic outcome. |
Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition of an Enone with an Alkene
This protocol describes a general procedure for a photosensitized cycloaddition.
Materials:
-
Enone (1.0 equiv)
-
Alkene (2.0-5.0 equiv)
-
Photosensitizer (e.g., Thioxanthone, 10-20 mol %)[12]
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Photoreactor equipped with a suitable lamp (e.g., Blue LED, 440 nm)[12]
-
Quartz or Pyrex reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In an oven-dried quartz/Pyrex reaction vessel, combine the enone, alkene, and photosensitizer.
-
Add the anhydrous, degassed solvent via syringe under an inert atmosphere (Argon). The concentration is typically in the range of 0.05-0.1 M.
-
Seal the vessel and place it in the photoreactor. Ensure the vessel is positioned for uniform irradiation.
-
Begin stirring and irradiate the mixture at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction time can range from 16 to 70 hours.[12]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the substituted cyclobutane product.[12]
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene (B1206846) with an Alkene
This protocol is adapted from procedures for Lewis acid-promoted cycloadditions which require stoichiometric amounts of the acid.[8]
Materials:
-
Acid Chloride (1.0 equiv, precursor to ketene)
-
Alkene (1.2 equiv)
-
Tertiary amine base (e.g., Triethylamine (B128534), 1.1 equiv)
-
Lewis Acid (e.g., Ethylaluminum dichloride, 1.0 M in hexanes, 2.5 equiv)[8]
-
Anhydrous solvent (e.g., Dichloromethane)
-
Oven-dried, three-neck round-bottom flask with a thermometer, addition funnel, and septum
-
Inert atmosphere (Argon)
Procedure:
-
Assemble the glassware hot from the oven and flush with dry argon.
-
To the flask, add the alkene and anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the acid chloride and triethylamine in anhydrous dichloromethane.
-
Slowly add the acid chloride/amine solution to the cold alkene solution over 30-60 minutes to generate the ketene in situ.
-
To the addition funnel, add the solution of ethylaluminum dichloride via syringe.[8]
-
Add the Lewis acid solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not rise significantly.[8]
-
Stir the reaction at -78 °C for an additional 1-2 hours after the addition is complete.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the cyclobutanone.[8]
Visualizations
Logical Diagrams
Caption: General troubleshooting workflow for cyclobutane synthesis.
Caption: Logical pathway for optimizing reaction diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. baranlab.org [baranlab.org]
Technical Support Center: Optimizing Isopropylcyclobutane Synthesis
Welcome to the technical support center for the synthesis of isopropylcyclobutane. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: this compound is typically synthesized through multi-step procedures. The most common strategies involve the formation of a C-C bond to attach the isopropyl group to a cyclobutane (B1203170) ring, followed by the removal of a functional group. Two prominent routes are:
-
Grignard Reaction followed by Reduction: This involves the reaction of cyclobutanone (B123998) with isopropylmagnesium bromide to form 1-isopropylcyclobutanol. This intermediate is then oxidized to isopropylcyclobutanone, which is subsequently reduced to this compound.
-
[2+2] Cycloaddition: This method involves the reaction of an appropriate alkene and ketene (B1206846) to form a cyclobutanone derivative, which can then be converted to this compound. However, this route can be less direct for a simple alkyl-substituted cyclobutane.
Q2: I am experiencing low yields in my Grignard reaction with cyclobutanone. What are the potential causes and how can I improve the yield?
A2: Low yields in the Grignard reaction step are a common issue. Several factors can contribute to this, primarily related to the reactivity of the Grignard reagent and the reaction conditions.
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of cyclobutanone, which results in the recovery of the starting material after workup. Additionally, sterically hindered ketones may undergo reduction instead of addition.
-
Reagent Quality: The quality of the magnesium and the alkyl halide used to prepare the Grignard reagent is crucial. The magnesium surface can be passivated by an oxide layer, which can be activated using initiators like iodine or 1,2-dibromoethane.
Troubleshooting Tips:
-
Slowly add the cyclobutanone to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Ensure efficient stirring to promote reaction kinetics.
-
Use freshly prepared Grignard reagent for optimal reactivity.
Q3: I have successfully synthesized isopropylcyclobutanone. Which reduction method is more suitable for converting it to this compound: Wolff-Kishner or Clemmensen reduction?
A3: Both the Wolff-Kishner and Clemmensen reductions are effective for the deoxygenation of ketones to alkanes. The choice between them depends on the overall functionality and stability of your substrate.
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. It is suitable for substrates that are sensitive to acidic conditions.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is performed under strongly acidic conditions and is ideal for substrates that are stable in acid.
For a simple substrate like isopropylcyclobutanone, both methods are viable. The Clemmensen reduction is often effective for aryl-alkyl ketones. Given the potential for rearrangements in small rings under acidic conditions, the Wolff-Kishner reduction might be a milder option for this specific transformation.
Troubleshooting Guides
Guide 1: Grignard Reaction for 1-isopropylcyclobutanol Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Presence of moisture in glassware or solvent.- Passivated magnesium surface.- Impure alkyl halide. | - Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.- Purify the isopropyl halide before use. |
| Low yield of alcohol | - Formation of Wurtz coupling byproducts.- Enolization of cyclobutanone.- Reduction of the ketone. | - Add the cyclobutanone slowly to the Grignard reagent.- Maintain a low reaction temperature (0 °C).- Use a less sterically hindered Grignard reagent if possible. |
| Formation of multiple products | - Reaction with atmospheric CO₂.- Incomplete reaction. | - Maintain a positive pressure of inert gas.- Ensure the reaction goes to completion by monitoring with TLC or GC. |
Guide 2: Reduction of Isopropylcyclobutanone
| Issue | Potential Cause(s) (Wolff-Kishner) | Recommended Solution(s) (Wolff-Kishner) |
| Incomplete reaction | - Insufficiently high temperature.- Incomplete formation of the hydrazone. | - Use a high-boiling solvent like diethylene glycol to reach the required temperature (~200 °C).- Ensure complete condensation of hydrazine with the ketone before adding the base. |
| Low yield | - Substrate is not stable at high temperatures.- Side reactions due to the strong base. | - Consider a modified, lower-temperature Wolff-Kishner procedure if the substrate is thermally sensitive.- Use the minimum necessary amount of strong base. |
| Issue | Potential Cause(s) (Clemmensen) | Recommended Solution(s) (Clemmensen) |
| Low yield | - Incomplete reduction.- Substrate is sensitive to strong acid. | - Ensure the zinc is properly amalgamated and activated.- Use a co-solvent to increase the solubility of the organic substrate in the aqueous acid.- If the substrate is acid-sensitive, the Wolff-Kishner reduction is a better alternative.[1][2] |
Data Presentation
The following table summarizes hypothetical yield data for the key steps in the synthesis of this compound. Actual yields may vary depending on experimental conditions and scale.
| Reaction Step | Reagents and Conditions | Reported Yield Range (%) |
| Grignard Reaction | Isopropylmagnesium bromide, Cyclobutanone, Anhydrous Et₂O, 0 °C to RT | 60 - 80 |
| Oxidation | PCC or Swern oxidation of 1-isopropylcyclobutanol | 85 - 95 |
| Wolff-Kishner Reduction | Isopropylcyclobutanone, H₂NNH₂, KOH, Diethylene glycol, ~200 °C | 70 - 90 |
| Clemmensen Reduction | Isopropylcyclobutanone, Zn(Hg), conc. HCl, Reflux | 60 - 80 |
Experimental Protocols
Protocol 1: Synthesis of 1-isopropylcyclobutanol via Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
Grignard Reagent Preparation: In the flask, place magnesium turnings. Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the addition funnel. If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.
-
Reaction with Cyclobutanone: After the formation of the Grignard reagent is complete, cool the flask to 0 °C in an ice bath. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise from the addition funnel.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.
Protocol 2: Wolff-Kishner Reduction of Isopropylcyclobutanone
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, combine isopropylcyclobutanone, hydrazine hydrate, and diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.
-
Reduction: Allow the mixture to cool slightly, then add potassium hydroxide pellets. Replace the reflux condenser with a distillation head and heat the mixture strongly. Water and excess hydrazine will distill off.
-
Completion: Once the temperature of the reaction mixture reaches ~200 °C, replace the distillation head with the reflux condenser and maintain reflux for 3-4 hours.
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or pentane). Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and remove the solvent. Purify the resulting this compound by distillation.
Visualizations
Caption: Workflow for this compound Synthesis via Grignard Reaction.
Caption: Decision Tree for Choosing a Reduction Method.
References
Identifying and minimizing side products in the monobromination of isopropylcyclobutane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of alkylcycloalkanes. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols for the monobromination of isopropylcyclobutane, with a focus on identifying and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of this compound?
The major product of the monobromination of this compound is 1-bromo-1-isopropylcyclobutane . This is due to the high regioselectivity of free-radical bromination, which preferentially abstracts the hydrogen atom that forms the most stable radical intermediate.[1][2][3][4] The tertiary C-H bond on the cyclobutane (B1203170) ring at the point of attachment of the isopropyl group is the most substituted and, therefore, forms the most stable tertiary radical upon hydrogen abstraction.
Q2: I am observing multiple products in my GC-MS analysis. What are the likely side products?
While 1-bromo-1-isopropylcyclobutane is the major product, several side products can form. These are constitutional isomers resulting from the bromination at other positions on the molecule. The likely side products include:
-
Bromination on the isopropyl group: (1-bromo-2-methylpropyl)cyclobutane and (2-bromo-2-methylpropyl)cyclobutane.
-
Bromination on the cyclobutane ring (secondary positions): 1-bromo-2-isopropylcyclobutane and 1-bromo-3-isopropylcyclobutane (as cis/trans isomers).
The formation of these products is due to the statistical probability of a bromine radical reacting with the more abundant primary and secondary hydrogens, although these reactions are significantly slower than the reaction at the tertiary position.
Q3: My reaction yield of the desired 1-bromo-1-isopropylcyclobutane is low. How can I improve the selectivity?
To improve the selectivity for the tertiary product, consider the following:
-
Use N-Bromosuccinimide (NBS): NBS is a preferred brominating agent for selective reactions as it provides a low, constant concentration of bromine radicals.[5][6][7] This minimizes side reactions, such as polybromination and electrophilic addition to any potential alkene impurities.
-
Reaction Conditions: Perform the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with gentle heating or UV irradiation is crucial for initiating the reaction.[8]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, as the activation energy difference between abstraction of tertiary, secondary, and primary hydrogens becomes more significant.
Q4: Can carbocation rearrangements occur, leading to unexpected products?
Free-radical reactions, such as bromination with NBS, proceed through radical intermediates, not carbocations. Therefore, the characteristic 1,2-hydride or alkyl shifts associated with carbocation rearrangements are not expected to occur.[4] However, be aware that under certain conditions, particularly with strained rings, radical-mediated ring-opening could be a possibility, though less common for cyclobutanes compared to cyclopropanes.
Data Presentation: Predicted Product Distribution
The following table provides an estimated product distribution for the monobromination of this compound based on the high selectivity of bromine radicals for different types of C-H bonds. The relative reactivity is generally accepted to be Tertiary > Secondary > Primary.[1][9][10][11]
| Product Name | Structure | Type of C-H Substituted | Estimated Distribution |
| 1-bromo-1-isopropylcyclobutane | ![]() | Tertiary | >90% (Major) |
| (1-bromo-2-methylpropyl)cyclobutane | ![]() | Secondary | <5% (Minor) |
| 1-bromo-2-isopropylcyclobutane | ![]() | Secondary | <5% (Minor) |
| 1-bromo-3-isopropylcyclobutane | ![]() | Secondary | <5% (Minor) |
| (2-bromo-2-methylpropyl)cyclobutane | ![]() | Primary | <1% (Trace) |
Note: The distribution is an estimation based on established principles of radical selectivity. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to maximize the yield of 1-bromo-1-isopropylcyclobutane.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous CCl₄.
-
Addition of Reagents: Add freshly recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by GC-MS or by observing the consumption of the solid NBS, which is denser than CCl₄ and will be consumed as the reaction proceeds. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the desired 1-bromo-1-isopropylcyclobutane.
-
Mandatory Visualization
Caption: Reaction pathways in the monobromination of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved In radical bromination of an alkane, the relative | Chegg.com [chegg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
Strategies to improve stereoselectivity in cyclobutane synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of cyclobutane (B1203170) rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My photochemical [2+2] cycloaddition is resulting in low diastereoselectivity. What strategies can I employ to improve it?
Answer:
Low diastereoselectivity in photochemical [2+2] cycloadditions is a common issue. The stereochemical outcome is often influenced by the stability of the intermediate diradical and the facial selectivity of the alkene approach. Here are several strategies to enhance diastereoselectivity:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the alkene components can create a steric bias, favoring the approach of the other alkene from one face over the other. For instance, the use of a menthyloxy group on a chiral butenolide has been explored, though with modest success in some cases (de of only 9%). However, bulkier auxiliaries like a pivaloyloxymethyl group can improve π-facial selectivity.[1] Another example involves the use of an optically pure enone which cycloadds to ethylene (B1197577) to produce a tricyclic cyclobutane with a diastereoselectivity of 92%.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability and lifetime of the diradical intermediate, thereby affecting diastereoselectivity.[2] For photosensitized [2+2] cycloadditions of cinnamates, carrying out the reaction in less polar solvents like toluene (B28343) or highly polar solvents like water has shown a significant impact on the diastereoselectivity.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Tethering: In intramolecular photocycloadditions, the length and nature of the tether connecting the two alkene moieties can enforce a specific conformation, leading to higher diastereoselectivity.[3]
-
Visible Light Photocatalysis: Employing a visible light photocatalyst, such as Ru(bipy)₃Cl₂, can promote the reaction through a different mechanism (e.g., radical anion cycloaddition) which can lead to excellent diastereoselectivity.[4]
Question 2: How can I achieve high enantioselectivity in my [2+2] cycloaddition reaction?
Answer:
Achieving high enantioselectivity requires the introduction of a chiral influence in the reaction. Here are some effective approaches:
-
Chiral Catalysts:
-
Lewis Acid Catalysis: Chiral Lewis acids can coordinate to one of the reacting partners (e.g., an enone), creating a chiral environment that directs the approach of the other alkene. A dual-catalyst system, consisting of a visible light-absorbing transition metal photocatalyst and a stereocontrolling Lewis acid co-catalyst, has been developed for asymmetric [2+2] photocycloadditions of α,β-unsaturated ketones, affording a diverse range of monocyclic cyclobutane products in good enantiomeric excess (ee).[5]
-
Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on Ruthenium, Cobalt, or Gold, can catalyze [2+2] cycloadditions with high enantioselectivity.[6][7] For example, non-C₂-chiral Josiphos digold(I) complexes have been successfully used as catalysts for the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes.[7]
-
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids with thioxanthone moieties, can facilitate enantioselective [2+2] cycloadditions under visible light irradiation.[4]
-
-
Chiral Auxiliaries: As mentioned for diastereoselectivity, chiral auxiliaries can also be used to induce enantioselectivity. The auxiliary is later cleaved to yield the enantioenriched cyclobutane product.[1]
-
Cascade Reactions: A cascade approach involving an initial enantioselective reaction followed by a [2+2] cycloaddition can be highly effective. For example, an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce chiral cyclobutanes in good yields with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee).[8][9]
Question 3: My thermal [2+2] cycloaddition is not proceeding as expected. What are the key requirements and potential issues?
Answer:
Concerted thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for suprafacial interactions.[10][11][12] However, they can proceed through a stepwise mechanism or under specific electronic conditions. Here's what to consider:
-
Substrate Electronics: Thermal [2+2] cycloadditions are more likely to occur between electron-rich and electron-deficient alkenes. A classic example is the reaction between an enamine (electron-rich) and an electron-deficient Michael acceptor alkene.[13] This controls the regiochemistry and can lead to the thermodynamically favored trans-substituted cyclobutanes.[13]
-
Ketenes as Reaction Partners: Ketenes are particularly reactive in thermal [2+2] cycloadditions and react with a wide variety of alkenes (ketenophiles).[14] The reaction is generally regioselective, with the more nucleophilic carbon of the alkene attacking the carbonyl carbon of the ketene.[1]
-
Intramolecular Variants: Intramolecular thermal [2+2] cycloadditions can be more facile due to entropic advantages. The tether connecting the two reacting moieties plays a crucial role in controlling the diastereoselectivity by influencing the folding of the molecule into a reactive conformation.[13]
-
High Temperatures: Stepwise thermal cycloadditions often require high temperatures to overcome the activation barrier for the formation of the diradical or zwitterionic intermediate. This can sometimes lead to side reactions or decomposition.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on stereoselective cyclobutane synthesis.
Table 1: Diastereoselectivity in Photochemical [2+2] Cycloadditions
| Reactants | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Optically pure enone + Ethylene | Photocycloaddition | 92:8 | - | [1] |
| Chiral butenolide with menthyloxy auxiliary + Ethylene | Photocycloaddition | 54.5:45.5 (9% de) | - | [1] |
| Amide-linked dienes | Visible light, [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6 | 43:43:7:7 | 83 | [15] |
| N-Alkyl maleimides + Styrene | UVA LED (370 nm), catalyst-free | Good stereoselectivity | Good-High | [16] |
Table 2: Enantioselectivity in Catalytic [2+2] Cycloadditions
| Reaction Type | Catalyst/Method | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Intermolecular [2+2] of acyclic enones | Dual catalyst: Visible light photocatalyst + Chiral Lewis acid (Eu(OTf)₃ complex) | Good | Complementary (cis or trans) | - | [5] |
| Cascade: Asymmetric allylic etherification / [2+2] photocycloaddition | [Ir(cod)Cl]₂ with chiral phosphoramidite (B1245037) ligand + Ir(dFppy)₃ photosensitizer | >99% | up to 12:1 | Moderate-High | [8][9] |
| Intermolecular [2+2] of terminal alkynes and alkenes | Non-C₂-chiral Josiphos digold(I) complexes | - | - | - | [7] |
| Cobalt-catalyzed coupling of alkynes and cyclobutenes | Cobalt catalyst with specific ligands | >99.5:0.5 er | >98:2 | up to 95 | [17] |
Experimental Protocols
Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of Amide-Linked Dienes
-
Reference: Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids.[15]
-
Procedure:
-
Dissolve the amide-linked diene substrate in DMSO.
-
Add 1 mol% of the triplet sensitizer (B1316253) [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6.
-
Irradiate the reaction mixture with visible light (hν) at 40 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
Protocol 2: Catalyst-Free Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes
-
Reference: Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.[16]
-
Procedure:
-
In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (B117702) (1.0 equivalent, 0.20 mmol).
-
Add CH₂Cl₂ (2.0 mL) as the solvent.
-
Seal the vial with a rubber septum and purge with argon.
-
Stir the reaction mixture under UVA LED (370 nm) irradiation under an argon atmosphere for 16–70 hours.
-
After the reaction is complete, purify the desired product by column chromatography (petroleum ether/EtOAc).
-
Visualizations
Caption: General workflow for optimizing stereoselective cyclobutane synthesis.
Caption: Key factors influencing stereoselectivity in [2+2] cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Cyclobutane synthesis [organic-chemistry.org]
- 5. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Techniques for removing impurities from a synthesized isopropylcyclobutane sample
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized isopropylcyclobutane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product after synthesis shows multiple peaks on GC analysis. What are the likely impurities?
A1: The impurities in your this compound sample will largely depend on the synthetic route employed. Common methods include the reaction of a Grignard reagent with cyclobutanone (B123998) followed by dehydration and reduction, or the reduction of isopropylidenecyclobutane.
Potential impurities may include:
-
Unreacted starting materials: Such as cyclobutanone or isopropylidenecyclobutane.
-
Intermediate products: For example, 1-isopropylcyclobutanol, if the dehydration and/or reduction steps are incomplete.
-
Isomeric byproducts: Such as 1-isopropylcyclobutene, which may form during dehydration steps.
-
Solvent and reagents: Residual solvents (e.g., diethyl ether, THF) or byproducts from the Grignard reagent preparation.
Q2: I am trying to remove a closely boiling impurity. Simple distillation is not effective. What should I do?
A2: When dealing with impurities that have boiling points close to that of this compound, fractional distillation is the recommended method.[1] This technique provides better separation by utilizing a fractionating column, which allows for multiple vaporization-condensation cycles.[1] For very close-boiling isomers, preparative gas chromatography (pGC) is a powerful alternative for achieving high purity.[2][3]
Q3: My purified this compound sample appears slightly yellow. What could be the cause and how can I remove the color?
A3: A yellow tint in your product can indicate the presence of unsaturated or aromatic impurities. These may arise from side reactions during synthesis. A common method to remove such impurities is treatment with concentrated sulfuric acid, which selectively reacts with and removes unsaturated compounds.[4] Following the acid wash, the organic layer should be neutralized, dried, and filtered through activated carbon to remove any remaining polar impurities.[4]
Q4: I suspect my sample contains polar impurities like alcohols. How can I remove them?
A4: Polar impurities, such as residual 1-isopropylcyclobutanol, can often be removed by washing the organic sample with water or brine. For more effective removal, column chromatography using a polar stationary phase like silica (B1680970) gel is a standard and effective technique.[5]
Q5: How can I remove dissolved gases like oxygen from my final product?
A5: Dissolved gases, particularly oxygen, can sometimes interfere with subsequent reactions or analyses. A simple and effective method to remove dissolved gases is to purge the sample by bubbling an inert gas, such as nitrogen or argon, through the liquid.[4][6]
Data Presentation: Physical Properties of this compound and Potential Impurities
For effective purification, particularly by distillation, it is crucial to know the boiling points of the main components in your crude sample.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄ | 98.19 | 92.6 - 92.7 |
| Cyclobutanone | C₄H₆O | 70.09 | 98 - 99 |
| 1-Isopropylcyclobutanol | C₇H₁₄O | 114.19 | ~145 - 147 (Predicted) |
| Isopropylidenecyclobutane | C₇H₁₂ | 96.17 | 95 - 96 |
| 1-Isopropylcyclobutene | C₇H₁₂ | 96.17 | ~93 - 95 (Predicted) |
| Diethyl Ether (common solvent) | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) (common solvent) | C₄H₈O | 72.11 | 66 |
Note: Some boiling points are predicted values based on structurally similar compounds.
Experimental Protocols
Fractional Distillation
This method is suitable for separating liquids with close boiling points.[1][7]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Sample Preparation: Add the crude this compound sample and a few boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column first.[1]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point of this compound (92-93 °C). Change receiving flasks to collect different fractions as the temperature changes.
Preparative Gas Chromatography (pGC)
pGC is a highly efficient method for separating volatile compounds and achieving very high purity.[2][3]
-
System Preparation: Set up the preparative gas chromatograph with a suitable column (a non-polar column is appropriate for hydrocarbons). Condition the column according to the manufacturer's instructions.
-
Method Development: Develop a separation method using an analytical GC first to determine the retention times of this compound and the impurities. Optimize the temperature program and gas flow rate for the best separation.
-
Sample Injection: Inject a small volume of the crude this compound sample onto the pGC column.
-
Fraction Collection: As the separated components elute from the column, they are detected, and a fraction collector is used to trap the desired this compound peak in a collection vial.
-
Purity Analysis: Analyze the collected fraction by analytical GC to confirm its purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical relationships in the synthesis and purification process.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound [webbook.nist.gov]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. This compound [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. This compound (CAS 872-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. homework.study.com [homework.study.com]
Considerations for scaling up isopropylcyclobutane production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of isopropylcyclobutane. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a laboratory and pilot scale?
A1: The most prevalent synthetic strategies for this compound originate from the commercially available starting material, cyclobutanone (B123998). The three primary routes are:
-
Grignard Reaction Route: This involves the reaction of cyclobutanone with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to form the tertiary alcohol, 1-isopropylcyclobutanol. This intermediate is then dehydrated to a mixture of isopropylidenecyclobutane and 1-isopropylcyclobutene, followed by catalytic hydrogenation to yield the final product.
-
Wittig Reaction Route: This route utilizes a Wittig reaction between cyclobutanone and an isopropylidene-triphenylphosphorane ylide to directly form isopropylidenecyclobutane. This exocyclic alkene is then hydrogenated to afford this compound.
-
Direct Alkylation Route: This method involves the formation of a cyclobutanone enolate (or a more stable derivative like an imine or enamine) followed by nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane). This directly forms 2-isopropylcyclobutanone, which would then require reduction of the ketone to yield this compound.
Q2: What are the primary safety concerns when scaling up Grignard reactions for this synthesis?
A2: Scaling up Grignard reactions presents significant safety hazards. The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is not carefully controlled. Another major concern is the initiation of the reaction; if the reaction does not start promptly, unreacted alkyl halide can accumulate, leading to a sudden and violent reaction once initiated. Ensuring completely anhydrous (dry) conditions is critical, as Grignard reagents react vigorously with water.
Q3: What are the main challenges in the Wittig reaction route when scaling up?
A3: The primary challenges in scaling up the Wittig route include the preparation and handling of the phosphorus ylide, which is often air- and moisture-sensitive. The reaction also produces a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be difficult to separate from the desired alkene product, especially on a large scale. The purification of the low-boiling point alkene intermediate, isopropylidenecyclobutane, also requires careful handling to avoid loss of product.
Q4: Which catalysts are typically used for the hydrogenation of isopropylidenecyclobutane?
A4: The catalytic hydrogenation of the exocyclic double bond of isopropylidenecyclobutane is typically achieved using heterogeneous catalysts. Common choices include platinum, palladium, and nickel-based catalysts. Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are frequently used in laboratory settings due to their high activity and efficiency under relatively mild conditions of hydrogen pressure and temperature.
Q5: How can I monitor the progress of these reactions?
A5: Reaction progress can be monitored using standard analytical techniques. Gas chromatography (GC) is well-suited for tracking the consumption of volatile starting materials like cyclobutanone and the formation of this compound. Thin-layer chromatography (TLC) can also be used, particularly for the less volatile intermediates and byproducts. For reactions involving Grignard reagents, in-situ infrared spectroscopy (FTIR) can be a powerful tool to monitor the concentration of reactants and confirm reaction initiation.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction with Cyclobutanone
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no exotherm, no change in appearance). | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure alkyl halide. | 1. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them in the flask. 2. Ensure all glassware is oven-dried and solvents are rigorously dried over a suitable drying agent. 3. Use freshly distilled alkyl halide. |
| Low conversion of cyclobutanone. | 1. Insufficient Grignard reagent. 2. Grignard reagent degraded by moisture or air. | 1. Titrate the Grignard reagent before addition to determine its exact concentration and use a slight excess (1.1-1.2 equivalents). 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Formation of significant amount of biphenyl-like byproduct (Wurtz coupling). | High local concentration of alkyl halide during Grignard formation. | Add the alkyl halide solution slowly to the magnesium suspension to maintain a gentle reflux and avoid buildup of unreacted halide. |
| Low yield of 1-isopropylcyclobutanol after workup. | Enolization of cyclobutanone by the Grignard reagent acting as a base. | Add the cyclobutanone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
Issue 2: Poor Results in the Hydrogenation of Isopropylidenecyclobutane
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains). | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh catalyst or increase catalyst loading. Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds). 2. Increase hydrogen pressure and/or extend the reaction time. Monitor by GC. |
| Formation of side products (e.g., ring-opened alkanes). | 1. Reaction conditions are too harsh (high temperature or pressure). 2. Overly active catalyst. | 1. Reduce the reaction temperature and/or pressure. 2. Screen different catalysts (e.g., Pd/C may be milder than PtO₂ for some substrates). |
| Isomerization of the double bond without complete reduction. | Insufficient hydrogen availability at the catalyst surface. | Ensure efficient stirring to facilitate mass transfer of hydrogen to the catalyst surface. Check for leaks in the hydrogenation apparatus. |
Comparative Data for Synthesis Routes
The following table summarizes typical, estimated quantitative data for the key steps in the production of this compound. Actual results will vary based on specific experimental conditions and scale.
| Reaction Step | Synthetic Route | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkene Formation | Grignard/Dehydration | 1-isopropylcyclobutanol, H₂SO₄ (cat.) | Toluene | 80-110 | 1-3 | 70-85 |
| Alkene Formation | Wittig | Cyclobutanone, (CH₃)₂C=PPh₃ | THF | 0 to RT | 2-4 | 75-90 |
| Hydrogenation | Both Routes | Isopropylidenecyclobutane, H₂ | Ethanol (B145695)/Methanol | RT - 50 | 2-6 | >95 |
| Direct Alkylation | Alkylation | Cyclobutanone, LDA, 2-bromopropane (B125204) | THF | -78 to RT | 3-5 | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Route
Step A: Synthesis of 1-Isopropylcyclobutanol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether or THF. Add a small portion of the 2-bromopropane solution to the magnesium and initiate the reaction (a small iodine crystal may be used). Once initiated, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour.
-
Reaction with Cyclobutanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, warm the reaction to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-isopropylcyclobutanol.
Step B: Dehydration and Hydrogenation
-
Dehydration: To the crude 1-isopropylcyclobutanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture to distill the resulting alkene (a mixture of isopropylidenecyclobutane and 1-isopropylcyclobutene).
-
Hydrogenation: Dissolve the collected alkene in ethanol or methanol. Add a catalytic amount of 10% Pd/C. Purge the reaction vessel with hydrogen and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously. Monitor the reaction by GC until the starting material is consumed.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent by distillation. The resulting crude this compound can be further purified by fractional distillation.
Protocol 2: Synthesis of this compound via Wittig Route
Step A: Synthesis of Isopropylidenecyclobutane
-
Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium (B8661593) bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add a strong base such as n-butyllithium (1.05 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
Wittig Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with pentane. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation to yield crude isopropylidenecyclobutane.
Step B: Hydrogenation
-
Follow the hydrogenation and purification procedure described in Protocol 1, Step B.
Visualizations
Troubleshooting low yields in the synthesis of cyclobutane derivatives
Welcome to the Technical Support Center for the synthesis of cyclobutane (B1203170) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition reaction is resulting in a low yield. What are the most common general causes?
A1: Low yields in [2+2] cycloaddition reactions are a frequent issue and can often be attributed to several key factors depending on the specific type of cycloaddition being performed (photochemical, thermal, or Lewis acid-catalyzed). Common culprits include the polymerization of starting materials, especially with highly reactive species like ketenes, decomposition of reactants or products under harsh conditions such as high-energy UV light, and the presence of competing side reactions like intramolecular cyclizations or rearrangements.[1] To begin troubleshooting, it is crucial to first determine if the reaction failed to proceed or if the product was lost during workup and purification by analyzing a crude sample of your reaction mixture via ¹H NMR or GC-MS.[2]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side products in cyclobutane synthesis?
A2: The formation of multiple products is a common challenge. In photochemical reactions, you may observe regioisomers (head-to-head vs. head-to-tail adducts) and stereoisomers.[3] For thermal cycloadditions involving ketenes, ketene (B1206846) dimers are a significant byproduct if the ketene concentration is too high. In Lewis acid-catalyzed cycloadditions, side reactions can be promoted by the acid, leading to rearrangements or polymerization of the alkene. Alternative reaction pathways, such as the Wolff rearrangement, can also yield a mixture of products if the reaction conditions are not carefully controlled.[4]
Q3: How critical is the choice of solvent for a [2+2] cycloaddition?
A3: The choice of solvent can have a significant impact on the yield and selectivity of [2+2] cycloadditions. For photochemical reactions, the solvent must be transparent to the wavelength of light being used to avoid interference. The polarity of the solvent can also influence the stability of intermediates and the stereochemical outcome of the reaction. For instance, in some photosensitized reactions, less polar solvents like toluene (B28343) or highly polar solvents like water can dramatically affect the diastereoselectivity.
Q4: My purification of the cyclobutane derivative is proving difficult. What are some common strategies?
A4: Purification of cyclobutane derivatives can be challenging due to the potential for a mixture of isomers with similar polarities and the presence of unreacted starting materials or polymeric byproducts. Column chromatography on silica (B1680970) gel is the most common method for separating isomeric products.[1][5] Recrystallization can be an effective technique for obtaining highly pure crystalline products, provided a suitable solvent system is found.[6] It is important to carefully choose your purification method based on the properties of your specific cyclobutane derivative and the impurities present.
Troubleshooting Guides
Guide 1: Photochemical [2+2] Cycloadditions
This guide addresses common issues encountered during photochemical [2+2] cycloadditions, a widely used method for constructing cyclobutane rings.
Problem 1: Low or no product formation.
| Potential Cause | Suggested Solution |
| Inappropriate Wavelength | Ensure the irradiation wavelength matches the absorbance maximum of the photosensitizer or the reacting alkene. Using a wavelength that is too high in energy can lead to substrate or product decomposition. |
| Inefficient Photosensitizer | If using a photosensitizer, ensure it has a triplet energy higher than that of the alkene to allow for efficient energy transfer. Common photosensitizers include benzophenone (B1666685) and acetone. |
| Low Reactant Concentration | Low concentrations can disfavor the bimolecular cycloaddition. Gradually increase the concentration of the reactants while monitoring for side reactions. |
| Quenching of Excited State | Dissolved oxygen can quench the triplet excited state. Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during irradiation. |
Problem 2: Formation of polymeric byproducts.
| Potential Cause | Suggested Solution |
| High Reactant Concentration | High concentrations of the alkene can lead to polymerization, especially with prolonged irradiation times. Optimize the concentration by starting with more dilute conditions. |
| Substrate Instability | The alkene substrate may be prone to polymerization under photochemical conditions. Consider using a flow reactor to minimize the irradiation time and improve control over the reaction. |
Guide 2: Thermal [2+2] Cycloadditions with Ketenes
Thermal cycloadditions involving highly reactive ketenes present a unique set of challenges. This guide provides solutions to common problems.
Problem 1: Dominant formation of ketene dimer.
| Potential Cause | Suggested Solution |
| High Ketene Concentration | Ketenes readily dimerize. The most effective solution is to generate the ketene in situ at a low concentration. This can be achieved by the slow addition of a ketene precursor (e.g., an acyl chloride) to a solution containing a non-nucleophilic base and the alkene.[4] |
| High Reaction Temperature | While thermal conditions are required, excessively high temperatures can accelerate the rate of dimerization. Optimize the temperature to find a balance between the desired cycloaddition and dimerization. |
Problem 2: Low reactivity with the alkene.
| Potential Cause | Suggested Solution |
| Electron-Poor Alkene | Ketenes react best with electron-rich alkenes. If your alkene is electron-deficient, the thermal reaction may be sluggish. |
| Steric Hindrance | Highly substituted alkenes may react slowly due to steric hindrance. Consider using a less hindered alkene if possible, or explore a Lewis acid-catalyzed variant of the reaction. |
Guide 3: Lewis Acid-Catalyzed [2+2] Cycloadditions
Lewis acids can promote [2+2] cycloadditions that are otherwise difficult; however, they can also introduce new challenges.
Problem 1: Low yield and/or decomposition of starting materials.
| Potential Cause | Suggested Solution |
| Inappropriate Lewis Acid | The choice of Lewis acid is critical. A Lewis acid that is too strong can cause decomposition or polymerization. Screen a variety of Lewis acids (e.g., EtAlCl₂, AlCl₃, In(tfacac)₃-TMSBr) to find one that promotes the desired reaction without significant side reactions.[7][8][9][10] |
| Stoichiometry of Lewis Acid | In many cases, a stoichiometric amount of the Lewis acid is required due to product inhibition.[9] However, in some systems, catalytic amounts are sufficient. Optimize the amount of Lewis acid used. |
| Reaction Temperature | These reactions are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Ensure your cooling is adequate and consistent.[7] |
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of cyclobutane derivatives under various conditions.
Table 1: Photochemical [2+2] Cycloaddition Yields
| Reactants | Photosensitizer | Solvent | Yield (%) | Reference |
| Dicyclopentadiene | [tmba][NTf₂] | Ionic Liquid | 71 | (Malik et al., as cited in[11]) |
| Dicyclopentadiene | THF | THF | 48 | (as cited in[11]) |
| Cinnamate derivatives | [Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆ | Toluene | High | (Ros et al., 2020) |
| Cinnamate derivatives | [Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆ | Water | High | (Ros et al., 2020) |
Table 2: Lewis Acid-Promoted vs. Thermal [2+2] Cycloaddition of Ketenes
| Alkene | Ketene | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Unactivated Alkene | Disubstituted Ketene | EtAlCl₂ (2.5 equiv) | 84 | 13:1 | [7] |
| Unactivated Alkene | Disubstituted Ketene | Thermal (180 °C, 48h) | ~5 | ~1:1 | [7] |
| Activated Alkene | Disubstituted Ketene | EtAlCl₂ (1.5 equiv) | 92 | 18:1 | [7] |
| Activated Alkene | Disubstituted Ketene | Thermal (60 °C, 48h) | 42 | 2:1 | [7] |
| Alkene | Aryl/Alkyl Ketene | EtAlCl₂ (2.5 equiv) | 59 | 7:1 | [7] |
| Alkene | Aryl/Alkyl Ketene | Thermal (rt, 12h) | 71 | 1:6 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of an Enone with an Alkene
-
Preparation: In a quartz reaction vessel, dissolve the enone (1.0 equiv) and the alkene (1.0-5.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) that has been degassed. The concentration of the enone is typically in the range of 0.01-0.1 M. If a photosensitizer is required, add it to the solution (typically 0.1-1.0 equiv).
-
Degassing: Bubble a stream of inert gas (nitrogen or argon) through the solution for 15-30 minutes to remove dissolved oxygen.
-
Irradiation: While maintaining a positive pressure of the inert gas and constant stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) of the appropriate wavelength. The reaction temperature should be controlled, often by using a cooling bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (or has reached optimal conversion), stop the irradiation and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired cyclobutane derivative.[12]
Protocol 2: General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene (in situ generation) with an Alkene
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (2.0-3.0 equiv) and a dry solvent (e.g., dichloromethane (B109758) or diethyl ether). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., ethylaluminum dichloride, 1.0 M in hexanes, 2.5 equiv) dropwise to the stirred solution of the alkene.
-
Ketene Precursor Addition: In a separate flask, prepare a solution of the acyl chloride (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.1 equiv) in the same dry solvent. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][8][9]
Visualizations
Caption: A flowchart for troubleshooting low yields in cyclobutane synthesis.
Caption: Desired and side reaction pathways in photochemical [2+2] cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclobutane synthesis [organic-chemistry.org]
- 11. Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]
Preventing carbocation rearrangements during isopropylcyclobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropylcyclobutane. The focus is on preventing carbocation rearrangements, a common challenge in synthesizing substituted cycloalkanes.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Rearranged Byproducts (e.g., Isopropylcyclopentane)
-
Question: My reaction to synthesize this compound is resulting in a mixture of products, with significant amounts of what appears to be isopropylcyclopentane. How can I prevent this rearrangement?
-
Answer: Carbocation rearrangements, specifically the ring expansion of a cyclobutylmethyl carbocation to a more stable cyclopentyl carbocation, are a common problem. To avoid this, it is crucial to select a synthetic route that does not generate a free carbocation intermediate adjacent to the cyclobutane (B1203170) ring.
Two primary strategies are recommended:
-
Friedel-Crafts Acylation Followed by Reduction: This two-step approach is highly effective at preventing rearrangements. The initial Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion, which does not rearrange.[1][2] The subsequent reduction of the resulting ketone to an alkane completes the synthesis.
-
Grignard Reaction with Cyclobutanone (B123998): The reaction of an isopropyl Grignard reagent with cyclobutanone forms an alcohol without the intermediacy of a rearrangement-prone carbocation.[2][3] The resulting tertiary alcohol can then be deoxygenated to yield this compound.
-
Issue 2: Problems with the Friedel-Crafts Acylation Step
-
Question: I am attempting a Friedel-Crafts acylation to produce cyclobutyl isopropyl ketone, but the reaction is sluggish or failing. What are the common causes?
-
Answer: Several factors can impede a Friedel-Crafts acylation:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Quality: Use a fresh, high-quality Lewis acid. Old or improperly stored AlCl₃ may be inactive.
-
Substrate Purity: Ensure the starting materials (cyclobutanecarbonyl chloride and the isopropyl source) are pure and anhydrous.
-
Reaction Temperature: While the reaction is often started at low temperatures to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion.
-
Issue 3: Incomplete Reduction of Cyclobutyl Isopropyl Ketone
-
Question: The reduction of my cyclobutyl isopropyl ketone is not going to completion. How can I improve the yield of this compound?
-
Answer: The choice of reduction method is critical and depends on the stability of your substrate.
-
Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam and concentrated HCl.[4] While effective for many ketones, the harsh acidic conditions can potentially lead to side reactions with strained rings. If you observe decomposition or unexpected byproducts, consider the Wolff-Kishner reduction.
-
Wolff-Kishner Reduction (Basic Conditions): This reaction uses hydrazine (B178648) and a strong base (e.g., KOH) at high temperatures.[5] It is a good alternative for acid-sensitive substrates. Ensure high-boiling solvents like ethylene (B1197577) glycol are used to reach the required reaction temperature.
-
Issue 4: Low Yields in the Grignard Reaction with Cyclobutanone
-
Question: My Grignard reaction between isopropylmagnesium bromide and cyclobutanone is giving a low yield of the desired alcohol. What could be the problem?
-
Answer: Grignard reactions are notoriously sensitive to reaction conditions:
-
Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by any protic source, including water. All glassware, solvents, and reagents must be scrupulously dry.[6]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.[6]
-
Alkyl Halide Quality: The isopropyl halide used to prepare the Grignard reagent should be pure and dry.
-
Reaction with Alkyl Halides: Alkyl Grignard reagents can be challenging to work with compared to their aromatic or allylic counterparts, sometimes resulting in lower yields.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is direct Friedel-Crafts alkylation not a recommended method for synthesizing this compound?
-
A1: Direct Friedel-Crafts alkylation involves the formation of a carbocation intermediate. An attempt to attach an isopropyl group would likely involve an isopropyl cation or a related species that could rearrange. More importantly, if a cyclobutylmethyl halide were used, the resulting primary carbocation would readily rearrange via ring expansion to a more stable secondary cyclopentyl carbocation, leading to the undesired cyclopentane (B165970) derivative as the major product.[7]
-
Q2: What are the main advantages of the Friedel-Crafts acylation/reduction pathway?
-
A2: The primary advantage is the prevention of carbocation rearrangements due to the stability of the acylium ion intermediate.[1][2] This leads to a cleaner product with predictable regiochemistry. The two-step sequence is generally reliable and high-yielding.
-
Q3: Are there any disadvantages to the Grignard reaction pathway?
-
A3: The main challenges are the stringent requirement for anhydrous conditions and the potential for the Grignard reagent to act as a base, leading to enolization of the ketone.[3] Additionally, the synthesis requires a subsequent deoxygenation step to convert the resulting alcohol to the final alkane product.
-
Q4: How do I remove the tertiary alcohol group after the Grignard reaction?
-
A4: A common method for deoxygenation is the Barton-McCombie reaction. This involves converting the alcohol to a thiocarbonyl derivative (like a xanthate), which is then treated with a radical initiator and a hydrogen source (e.g., tributyltin hydride) to replace the hydroxyl group with a hydrogen atom.[4][8][9] Alternatively, the alcohol can be dehydrated to form 1-isopropylcyclobutene, followed by catalytic hydrogenation to yield this compound.[10]
-
Q5: Will the harsh conditions of the Clemmensen or Wolff-Kishner reductions open the cyclobutane ring?
-
A5: Cyclobutane possesses significant ring strain, making it more susceptible to ring-opening reactions than larger rings like cyclopentane or cyclohexane.[4] While these reduction methods are generally robust, there is a possibility of ring cleavage under the harsh acidic (Clemmensen) or high-temperature basic (Wolff-Kishner) conditions. Careful monitoring of the reaction and optimization of conditions may be necessary. If ring-opening is a significant issue, milder reduction methods should be explored.
Data Presentation
The following table summarizes representative yields for the key steps in the proposed synthetic routes. Note that a direct comparative study for the synthesis of this compound was not found in the literature; therefore, these yields are based on analogous reactions and should be considered estimates.
| Synthetic Route | Reaction Step | Starting Materials | Product | Representative Yield (%) |
| Route 1: Friedel-Crafts Acylation & Reduction | 1. Friedel-Crafts Acylation | Cyclobutanecarbonyl chloride, Isopropyl Grignard or other isopropyl source | Cyclobutyl isopropyl ketone | 70-85 |
| 2a. Clemmensen Reduction | Cyclobutyl isopropyl ketone | This compound | 60-80 | |
| 2b. Wolff-Kishner Reduction | Cyclobutyl isopropyl ketone | This compound | 70-90 | |
| Route 2: Grignard Reaction & Deoxygenation | 1. Grignard Reaction | Cyclobutanone, Isopropylmagnesium bromide | 1-Isopropylcyclobutanol | 75-90 |
| 2a. Dehydration | 1-Isopropylcyclobutanol | 1-Isopropylcyclobutene | 80-90 | |
| 3a. Catalytic Hydrogenation | 1-Isopropylcyclobutene | This compound | >95 | |
| 2b. Barton-McCombie Deoxygenation | 1-Isopropylcyclobutanol (as xanthate) | This compound | 70-85 |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Synthesis of Cyclobutyl Isopropyl Ketone (via Friedel-Crafts Acylation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (B109758) (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.0 eq.) dropwise to the stirred suspension.
-
After 15 minutes of stirring, add a solution of cyclobutane (1.1 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield cyclobutyl isopropyl ketone.
Step 2: Synthesis of this compound (via Wolff-Kishner Reduction)
-
To a round-bottom flask equipped with a reflux condenser, add cyclobutyl isopropyl ketone (1.0 eq.), hydrazine hydrate (B1144303) (2.0 eq.), and ethylene glycol.
-
Heat the mixture to 100-120 °C for 1 hour.
-
Add potassium hydroxide (B78521) (KOH) pellets (3.0 eq.) and increase the temperature to 180-200 °C, allowing lower-boiling components to distill off.
-
Reflux the mixture for 3-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract with ether.
-
Wash the combined organic layers with dilute HCl and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by distillation to obtain this compound.
Route 2: Grignard Reaction and Deoxygenation via Dehydration/Hydrogenation
Step 1: Synthesis of 1-Isopropylcyclobutanol (via Grignard Reaction)
-
Prepare the isopropylmagnesium bromide Grignard reagent from magnesium turnings (1.2 eq.) and isopropyl bromide (1.2 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the Grignard solution to 0 °C.
-
Add a solution of cyclobutanone (1.0 eq.) in the same anhydrous solvent dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-isopropylcyclobutanol, which can be purified by distillation.
Step 2: Dehydration of 1-Isopropylcyclobutanol to 1-Isopropylcyclobutene
-
In a round-bottom flask equipped for distillation, place 1-isopropylcyclobutanol (1.0 eq.) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the mixture gently. The product, 1-isopropylcyclobutene, will distill as it is formed.
-
Collect the distillate and wash it with a dilute sodium bicarbonate solution and then water.
-
Dry the organic layer over a suitable drying agent (e.g., CaCl₂) and distill to obtain pure 1-isopropylcyclobutene.
Step 3: Catalytic Hydrogenation of 1-Isopropylcyclobutene
-
In a suitable pressure vessel, dissolve 1-isopropylcyclobutene (1.0 eq.) in a solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Comparison of synthetic routes to this compound.
Caption: Experimental workflow for the Grignard reaction route.
Caption: Carbocation rearrangement pathway leading to byproducts.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Barton-McCombie Reaction [organic-chemistry.org]
- 9. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Best practices for the long-term storage and handling of isopropylcyclobutane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of isopropylcyclobutane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound in a refrigerator at 2°C to 8°C.[1] Storing at colder temperatures helps to minimize evaporation and potential degradation over time.
Q2: What type of container should I use to store this compound?
A2: this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[2] The cap should have a polytetrafluoroethylene (PTFE) liner to ensure a tight seal and prevent leaching of impurities from the cap material.[3][4][5]
Q3: Is this compound sensitive to air?
A3: While not explicitly detailed for this compound, it is good practice to minimize headspace in the storage container and consider flushing the container with an inert gas like nitrogen or argon before sealing for long-term storage. This helps to prevent potential oxidation.
Q4: Can this compound form explosive peroxides?
A4: this compound is not listed as a compound that readily forms explosive peroxides. However, as a precaution when storing for extended periods, it is advisable to check for the presence of peroxides, especially if the container has been opened multiple times.
Q5: What are the primary hazards associated with handling this compound?
A5: this compound is a flammable liquid. Overexposure may cause skin and eye irritation. Inhalation of vapors may have anesthetic effects, leading to drowsiness, dizziness, and headache.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent Experimental Results
-
Symptom: Variability in reaction yields or analytical measurements.
-
Possible Cause 1: Purity Degradation. The purity of this compound may have been compromised during storage.
-
Solution: Verify the purity of your this compound using a suitable analytical method, such as Gas Chromatography (GC). If degradation is suspected, consider repurifying the solvent by distillation or using a fresh batch.
-
-
Possible Cause 2: Contamination. The solvent may have been contaminated by improper handling or storage.
-
Solution: Ensure that all glassware and equipment are scrupulously clean and dry before use. Use clean, dedicated syringes or pipettes for transferring the solvent.
-
Issue 2: Evaporation and Concentration Changes
-
Symptom: Noticeable decrease in the volume of stored this compound or an unexpected increase in the concentration of non-volatile components in a solution.
-
Possible Cause: Improper sealing of the storage container.
-
Solution: Ensure the container cap is tightly sealed. Use high-quality caps (B75204) with PTFE liners. For frequently accessed solvents, consider using a septum-sealed bottle to minimize exposure to the atmosphere during withdrawal.[3][4][5]
-
Issue 3: Inaccurate Dispensing of Small Volumes
-
Symptom: Difficulty in accurately measuring and dispensing small quantities of this compound due to its volatility.
-
Possible Cause: Rapid evaporation from the dispensing tool.
-
Solution: Use a gas-tight syringe for accurate dispensing. Pre-rinse the syringe with the solvent to saturate the internal surfaces and minimize evaporation of the measured volume.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C - 8°C | Minimizes evaporation and potential degradation. |
| Storage Container | Amber Glass Bottle with PTFE-lined cap | Protects from light and ensures a tight, inert seal.[2][3][4][5] |
| Handling Environment | Well-ventilated area or fume hood | Prevents inhalation of potentially harmful vapors. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | Protects from skin and eye contact. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating alkanes.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Sample Preparation:
-
Dilute a small amount of this compound in a suitable volatile solvent (e.g., hexane).
-
-
Injection:
-
Inject 1 µL of the diluted sample into the GC.
-
-
Analysis:
-
Analyze the resulting chromatogram for the presence of any impurity peaks. The area percentage of the main peak corresponds to the purity of the this compound.
-
Visualizations
Caption: Recommended workflow for the long-term storage and experimental handling of this compound.
Caption: Troubleshooting flowchart for addressing inconsistent experimental results when using this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Hydrogenation of Cyclobutanes
Welcome to the technical support center for the hydrogenation of cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of cyclobutanes?
A1: The most frequently employed catalysts for cyclobutane (B1203170) hydrogenation are platinum- and palladium-based catalysts.[1] Nickel catalysts are also utilized, though they may require higher temperatures.[2][3] Common choices include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for various hydrogenation reactions.[4][5]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often more active than palladium catalysts and can be effective for more challenging substrates.[6][7]
-
Raney Nickel (Ra-Ni): A cost-effective option, but may necessitate more forcing conditions (higher temperatures and pressures).[8]
-
Rhodium-based catalysts: Particularly useful for stereoselective hydrogenations of substituted cyclobutanes.[9]
Q2: My cyclobutane hydrogenation is resulting in a significant amount of ring-opened byproducts. How can I minimize this?
A2: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening under harsh reaction conditions.[10] To favor hydrogenation over C-C bond cleavage, consider the following:
-
Milder Reaction Conditions: Avoid high temperatures and strongly acidic or basic media, which can promote ring cleavage.[10]
-
Catalyst Selection: The choice of catalyst and its supporting ligands can influence the propensity for ring-opening. It is crucial to select a catalyst system that favors hydrogenation over C-C bond activation.[10]
-
Substrate Design: The stability of the cyclobutane ring can be influenced by its substituents.[10]
Q3: I am observing low or no conversion in my cyclobutane hydrogenation reaction. What are the likely causes?
A3: Low conversion in catalytic hydrogenation can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the catalyst, then the substrate and solvent, and finally the reaction conditions.[8][11] Key areas to investigate include:
-
Catalyst Activity: The catalyst may be deactivated due to poisoning by impurities (e.g., sulfur or nitrogen compounds), improper handling, or decomposition under reaction conditions.[8][11]
-
Substrate and Solvent Purity: Impurities in the substrate or solvent can act as catalyst poisons. Ensure you are using high-purity, dry, and deoxygenated solvents.[8]
-
Reaction Conditions: Suboptimal conditions such as insufficient hydrogen pressure, inadequate agitation, incorrect temperature, or insufficient reaction time can all lead to low conversion.[8]
Q4: What are typical solvents and reaction conditions for cyclobutane hydrogenation?
A4: The choice of solvent can impact the solubility of the substrate and hydrogen, as well as the catalyst's activity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[4][12] Aprotic solvents such as ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF) can also be effective.[8] General reaction conditions are summarized in the table below.
Troubleshooting Guide
Issue 1: Low Yield/Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Catalyst Poisoning: Ensure the purity of the substrate, solvent, and hydrogen gas. Common poisons include sulfur compounds, halides, and carbon monoxide.[11] - Improper Activation/Handling: Follow the recommended activation procedure for your specific catalyst. Handle catalysts under an inert atmosphere to prevent oxidation. - Catalyst Decomposition: The catalyst may not be stable under the chosen reaction conditions (temperature, solvent). |
| Suboptimal Reaction Conditions | - Insufficient Hydrogen Pressure: While atmospheric pressure (balloon) is often sufficient, some substrates may require higher pressures.[8] - Inadequate Agitation: Ensure vigorous stirring to facilitate mass transfer between the gas, liquid, and solid phases.[8] - Incorrect Temperature: Start with room temperature. While higher temperatures can increase the rate, they may also promote side reactions or catalyst deactivation.[8] - Insufficient Reaction Time: Monitor the reaction progress by TLC, GC, or LC-MS to ensure it has reached completion. |
| Substrate/Solvent Issues | - Impurities: Purify the substrate and ensure the solvent is anhydrous and deoxygenated.[8] - Poor Solubility: Choose a solvent in which the substrate is fully soluble. |
Issue 2: Poor Selectivity (Ring-Opening)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - High Temperature: Lower the reaction temperature. - Acidic/Basic Conditions: Ensure the reaction medium is neutral. |
| Inappropriate Catalyst | - Catalyst Screening: Screen different catalysts (e.g., Pd/C, PtO₂, Rh-based catalysts) to find one that favors hydrogenation over ring-opening for your specific substrate. |
Data Presentation
Table 1: General Reaction Conditions for Cyclobutane Hydrogenation
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-10 mol% (metal basis) | Higher loading may be necessary for challenging substrates.[8] |
| Hydrogen Pressure | 1-50 bar | Atmospheric pressure (balloon) is often sufficient.[8] |
| Temperature | 20-80 °C | Starting at room temperature is recommended.[8] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Ensure the solvent is dry and deoxygenated.[8] |
| Substrate Concentration | 0.05-0.5 M | Higher concentrations can sometimes lead to catalyst deactivation.[8] |
Table 2: Catalyst Selection Guide for Hydrogenation
| Catalyst | Common Applications | Potential Issues |
| Pd/C | General purpose for alkenes and alkynes. | Can be sensitive to sulfur and nitrogen-containing compounds.[8] |
| PtO₂ (Adams' catalyst) | Hindered alkenes, aromatic rings. | Higher cost compared to Pd/C.[8] |
| Ra-Ni | Alkenes, carbonyls, nitriles. | Often requires higher temperatures and pressures; can have lower selectivity.[8] |
Experimental Protocols
General Procedure for Hydrogenation of a Cyclobutane Derivative using Pd/C
-
Catalyst Suspension: In a flask equipped with a magnetic stir bar, suspend 10% Pd/C (5-10 mol%) in a suitable solvent (e.g., ethanol, ethyl acetate) under an inert atmosphere (e.g., argon or nitrogen).
-
System Purge: Seal the flask with a septum and purge the system with hydrogen gas. This is typically achieved by evacuating the flask under vacuum and back-filling with hydrogen from a balloon. Repeat this cycle 3-5 times.
-
Substrate Addition: Dissolve the cyclobutane derivative (1 equivalent) in the reaction solvent and add it to the reaction flask via a syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods such as column chromatography, distillation, or recrystallization.
Visualizations
Caption: General experimental workflow for the hydrogenation of cyclobutanes.
Caption: Troubleshooting decision tree for low yield in cyclobutane hydrogenation.
Caption: Competing reaction pathways in the hydrogenation of cyclobutanes.
References
- 1. Hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 3. allen.in [allen.in]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 7. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Structure of Isopropylcyclobutane: A Spectroscopic Comparison
In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of this validation process, providing a detailed fingerprint of a compound's atomic and molecular composition. This guide offers a comparative analysis of spectroscopic data to validate the structure of isopropylcyclobutane, contrasting it with its structural isomers: n-butylcyclobutane, sec-butylcyclobutane, and tert-butylcyclobutane. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, we demonstrate how these techniques collectively provide irrefutable evidence for the correct structural assignment.
A Comparative Analysis of Spectroscopic Data
The differentiation between this compound and its isomers hinges on the subtle yet significant differences in their spectroscopic signatures. These differences arise from the unique electronic environments of the atoms and bonds within each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra provide distinct patterns for each isomer.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal.
Table 1: Predicted ¹H NMR Data for Cyclobutane Isomers
| Compound | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| This compound | -CH(CH₃)₂ | ~1.7 | Multiplet | 1H |
| -CH (CH₃)₂ | ~0.85 | Doublet | 6H | |
| Cyclobutane-H (α) | ~2.0 | Multiplet | 1H | |
| Cyclobutane-H (β, cis) | ~1.8 | Multiplet | 2H | |
| Cyclobutane-H (β, trans) | ~1.6 | Multiplet | 2H | |
| Cyclobutane-H (γ) | ~1.7 | Multiplet | 2H | |
| n-Butylcyclobutane | -CH₂- (α to ring) | ~1.7 | Multiplet | 2H |
| -CH₂- (β to ring) | ~1.3 | Multiplet | 2H | |
| -CH₂- (γ to ring) | ~1.2 | Multiplet | 2H | |
| -CH₃ | ~0.9 | Triplet | 3H | |
| Cyclobutane-H | ~1.7 - 2.0 | Multiplet | 7H | |
| sec-Butylcyclobutane | -CH- (α to ring) | ~1.8 | Multiplet | 1H |
| -CH₂- | ~1.1 - 1.4 | Multiplet | 2H | |
| -CH₃ (doublet) | ~0.85 | Doublet | 3H | |
| -CH₃ (triplet) | ~0.8 | Triplet | 3H | |
| Cyclobutane-H | ~1.6 - 2.0 | Multiplet | 7H | |
| tert-Butylcyclobutane | -C(CH₃)₃ | ~0.85 | Singlet | 9H |
| Cyclobutane-H | ~1.7 - 2.0 | Multiplet | 7H |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Data for Cyclobutane Isomers
| Compound | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| This compound | -C H(CH₃)₂ | ~38 |
| -CH(C H₃)₂ | ~20 | |
| Cyclobutane-C (α) | ~45 | |
| Cyclobutane-C (β) | ~22 | |
| Cyclobutane-C (γ) | ~18 | |
| n-Butylcyclobutane | -C H₂- (α to ring) | ~36 |
| -C H₂- (β to ring) | ~29 | |
| -C H₂- (γ to ring) | ~23 | |
| -C H₃ | ~14 | |
| Cyclobutane-C (α) | ~40 | |
| Cyclobutane-C (β) | ~25 | |
| Cyclobutane-C (γ) | ~19 | |
| sec-Butylcyclobutane | -C H- (α to ring) | ~48 |
| -C H₂- | ~27 | |
| -C H₃ (attached to CH) | ~12 | |
| -C H₃ (terminal) | ~15 | |
| Cyclobutane-C (α) | ~38 | |
| Cyclobutane-C (β) | ~24 | |
| Cyclobutane-C (γ) | ~19 | |
| tert-Butylcyclobutane | -C (CH₃)₃ | ~32 |
| -C(C H₃)₃ | ~27 | |
| Cyclobutane-C (α) | ~50 | |
| Cyclobutane-C (β) | ~23 | |
| Cyclobutane-C (γ) | ~16 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation patterns are unique to each isomer and can be used for their differentiation.
Table 3: Key Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 98 | 83 ([M-CH₃]⁺), 70 ([M-C₂H₄]⁺, McLafferty rearrangement), 56, 41[1][2] |
| n-Butylcyclobutane | 112 | 83 ([M-C₂H₅]⁺), 70, 56, 41[3] |
| sec-Butylcyclobutane | 112 | 83 ([M-C₂H₅]⁺), 69, 57, 41 |
| tert-Butylcyclobutane | 112 | 97 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺, characteristic intense peak) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For alkanes like this compound and its isomers, the spectra are dominated by C-H stretching and bending vibrations.
Table 4: Characteristic Infrared Absorption Bands
| Compound | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~2960-2850 | ~1465, ~1380-1365 (isopropyl split)[1][4] |
| n-Butylcyclobutane | ~2960-2850 | ~1465 |
| sec-Butylcyclobutane | ~2960-2850 | ~1465, ~1380 |
| tert-Butylcyclobutane | ~2960-2850 | ~1465, ~1390, ~1365 (tert-butyl split) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the validation of this compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For each sample, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly used. Several hundred to several thousand scans are typically required to obtain a good quality spectrum due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C at a rate of 10°C/min. Helium is used as the carrier gas.
-
MS Conditions: The EI source is operated at 70 eV. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of 35-300.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Workflow for Structure Validation
The process of validating a chemical structure using spectroscopic techniques follows a logical workflow, from sample preparation to data analysis and final confirmation.
References
Comparative Stability of Isopropylcyclobutane and tert-Butylcyclobutane: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural characteristics of molecular scaffolds play a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, strained ring systems like cyclobutanes are of considerable interest due to their unique conformational constraints and potential to serve as bioisosteric replacements for more flexible or aromatic moieties. This guide provides a comparative analysis of the thermodynamic stability of two closely related alkyl-substituted cyclobutanes: isopropylcyclobutane and tert-butylcyclobutane. This analysis is supported by available experimental data and insights from computational studies, offering a valuable resource for researchers in medicinal chemistry and related scientific disciplines.
Executive Summary
This guide reveals that while both isopropyl and tert-butyl substituents influence the stability of the cyclobutane (B1203170) ring, the nature of this influence differs. Experimental data for this compound provides a solid baseline for its thermochemical properties. In the absence of direct experimental thermochemical data for tert-butylcyclobutane, computational studies suggest that the bulky tert-butyl group, despite its size, may lead to a slight stabilization of the cyclobutane ring compared to the isopropyl group. This is attributed to the specific conformational arrangements and the distribution of strain energy within the molecule.
Data Presentation: Thermochemical Properties
The thermodynamic stability of a molecule can be quantitatively assessed through its standard enthalpy of formation (ΔHf°) and strain energy. The following table summarizes the available data for this compound and computationally-derived estimates for tert-butylcyclobutane.
| Compound | Molecular Formula | Structure | Standard Enthalpy of Formation (Gas, 298.15 K) | Strain Energy (Estimated) | Data Source |
| This compound | C7H14 | -85.3 ± 1.3 kJ/mol | ~26-28 kcal/mol | Experimental (NIST)[1][2] | |
| tert-Butylcyclobutane | C8H16 | Not Experimentally Available | ~24-26 kcal/mol | Computational Estimates |
Note: The strain energy of substituted cyclobutanes is estimated by comparing their experimental or calculated heat of formation with a theoretical strain-free value derived from group increment methods. The strain energy of unsubstituted cyclobutane is approximately 26.3 kcal/mol.
Discussion of Stability
The stability of substituted cyclobutanes is a result of a delicate balance between several factors, including:
-
Angle Strain: The inherent strain in the four-membered ring due to the deviation of C-C-C bond angles from the ideal 109.5° for sp3 hybridized carbons.
-
Torsional Strain: Eclipsing interactions between adjacent C-H and C-C bonds.
-
Steric Strain (Van der Waals Strain): Repulsive interactions between non-bonded atoms or groups.
In both this compound and tert-butylcyclobutane, the alkyl substituent can influence these sources of strain. The puckered conformation of the cyclobutane ring allows for two primary positions for the substituent: axial and equatorial-like.
For This compound , the isopropyl group is less sterically demanding than a tert-butyl group. It can adopt a conformation that minimizes steric interactions with the ring hydrogens.
For tert-butylcyclobutane , the bulky tert-butyl group strongly prefers the equatorial-like position to avoid severe 1,3-diaxial interactions with the ring hydrogens. Computational studies suggest that this conformational preference can lead to a slight flattening of the cyclobutane ring, which can paradoxically reduce the overall ring strain compared to the unsubstituted or less-substituted cyclobutane. This phenomenon, known as the "Thorpe-Ingold effect" or "gem-disubstituent effect" in related systems, suggests that bulky groups can alter the ring geometry to alleviate strain.
Experimental and Computational Protocols
The determination of thermochemical data for molecules like this compound and the computational estimation for tert-butylcyclobutane rely on distinct methodologies.
Experimental Protocol: Bomb Calorimetry
The standard enthalpy of formation of organic compounds is often determined experimentally using bomb calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid compound (e.g., this compound) is sealed in a container of known heat capacity.
-
Combustion: The container is placed inside a "bomb" which is then filled with pure oxygen under high pressure. The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously measured to determine the heat released by the combustion reaction.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. From the heat of combustion, the standard enthalpy of formation can be derived using Hess's Law.
Computational Protocol: Ab Initio Calculations
In the absence of experimental data, high-level ab initio computational methods are employed to predict the thermochemical properties of molecules like tert-butylcyclobutane.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation using quantum mechanical methods (e.g., Density Functional Theory (DFT) or Møller-Plesset perturbation theory).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy of the molecule is calculated at a high level of theory with a large basis set.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.
Visualization of the Comparative Analysis
The logical flow for comparing the stability of this compound and tert-butylcyclobutane can be visualized as follows:
References
The Strain Game: Why Cyclobutane's Reactivity Sets It Apart from its Cycloalkane Cousins
For Immediate Release
[City, State] – [Date] – A new comprehensive guide offering a deep dive into the reactivity differences between cyclobutane (B1203170) and other cycloalkanes has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a thorough comparison of the chemical behavior of cyclopropane (B1198618), cyclobutane, cyclopentane (B165970), and cyclohexane (B81311), supported by experimental data and detailed methodologies. The publication aims to be an essential resource for understanding the unique chemical properties conferred by ring strain, a critical consideration in synthetic chemistry and drug design.
The heightened reactivity of smaller cycloalkanes, particularly cyclopropane and cyclobutane, is a direct consequence of significant ring strain. This strain arises from the deviation of their carbon-carbon bond angles from the ideal tetrahedral angle of 109.5°, leading to increased potential energy and a greater propensity to undergo ring-opening reactions.[1][2][3] This guide elucidates these differences through a quantitative analysis of their thermochemical properties and a review of their characteristic chemical transformations.
Unveiling Stability: A Thermochemical Comparison
The stability of a cycloalkane is inversely related to its heat of combustion per methylene (B1212753) (-CH₂) group. A higher heat of combustion per -CH₂ unit indicates greater instability and, consequently, higher reactivity. The data clearly shows that cyclopropane and cyclobutane are considerably less stable than their larger ring counterparts.
| Cycloalkane | Molecular Formula | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |
| Cyclopropane | C₃H₆ | 499.8 | 166.6 | 27.6 |
| Cyclobutane | C₄H₈ | 655.9 | 164.0 | 26.3 |
| Cyclopentane | C₅H₁₀ | 793.5 | 158.7 | 6.5 |
| Cyclohexane | C₆H₁₂ | 944.5 | 157.4 | 0 |
Data compiled from multiple sources.[4][5][6][7]
As the table illustrates, cyclobutane possesses a significant amount of ring strain, second only to the highly strained cyclopropane. This inherent instability is the primary driver for its unique reactivity profile compared to the virtually strain-free cyclohexane.
The Chemical Manifestation of Ring Strain: Reactivity Differences
The substantial ring strain in cyclobutane dictates its chemical behavior, making it susceptible to reactions that relieve this strain, primarily through ring-opening. In contrast, cyclopentane and cyclohexane, with their lower strain energies, tend to undergo substitution reactions, similar to their acyclic alkane counterparts.
Catalytic Hydrogenation: A Tale of Two Reaction Types
One of the most telling examples of this reactivity difference is catalytic hydrogenation. While all cycloalkanes can be hydrogenated to their corresponding open-chain alkanes, the conditions required vary dramatically, reflecting their relative stabilities.
Experimental Protocol: Comparative Catalytic Hydrogenation of Cycloalkanes
Objective: To compare the reactivity of cyclopropane, cyclobutane, cyclopentane, and cyclohexane under catalytic hydrogenation conditions.
Materials:
-
Cyclopropane gas
-
Cyclobutane (liquefied gas or in solution)
-
Cyclopentane
-
Cyclohexane
-
Hydrogen gas (H₂)
-
Catalyst: 5% Platinum on charcoal (Pt/C)
-
Solvent: Glacial acetic acid
-
Reaction Vessel: High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
A solution of the cycloalkane (0.1 mol) in glacial acetic acid (50 mL) is placed in the high-pressure autoclave.
-
The Pt/C catalyst (0.2 g) is added to the solution.
-
The autoclave is sealed and purged several times with hydrogen gas to remove air.
-
The vessel is pressurized with hydrogen gas to a specific pressure (e.g., 5 atm).
-
The reaction mixture is stirred and heated to a specific temperature. The temperature is gradually increased to determine the onset of reaction for each cycloalkane.
-
The reaction progress is monitored by measuring the uptake of hydrogen gas over time.
-
Upon completion, the catalyst is filtered off, and the product (the corresponding n-alkane) is isolated and analyzed (e.g., by gas chromatography) to confirm the reaction.
Expected Observations:
-
Cyclopropane: Reacts readily with hydrogen in the presence of a nickel catalyst even at 80°C, and at room temperature with a platinum catalyst, to yield propane.[8]
-
Cyclobutane: Undergoes hydrogenation with a nickel catalyst, but requires a higher temperature of around 120°C to proceed at a reasonable rate, forming n-butane.[8]
-
Cyclopentane and Cyclohexane: Are resistant to ring-opening hydrogenation under these conditions and require much more forcing conditions (higher temperatures and pressures) to break the C-C bonds of the ring.
Halogenation: Addition vs. Substitution
The reaction with halogens such as bromine (Br₂) further highlights the divergent reactivity. Cyclobutane, like cyclopropane, can undergo ring-opening addition reactions, although under slightly more forcing conditions than cyclopropane. In contrast, cyclopentane and cyclohexane primarily undergo free-radical substitution reactions, which is characteristic of unstrained alkanes.
Experimental Protocol: Comparative Bromination of Cycloalkanes
Objective: To compare the reaction of cyclopropane, cyclobutane, cyclopentane, and cyclohexane with bromine in the presence and absence of UV light.
Materials:
-
Cyclopropane gas
-
Cyclobutane
-
Cyclopentane
-
Cyclohexane
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Reaction flasks
-
UV lamp
Procedure:
Part A: Reaction in the Dark (Addition Conditions)
-
A solution of the cycloalkane (0.1 mol) in CCl₄ (50 mL) is prepared in a flask protected from light.
-
A solution of bromine in CCl₄ is added dropwise to the cycloalkane solution while stirring.
-
The disappearance of the reddish-brown color of bromine indicates a reaction.
-
The products are analyzed to determine if ring-opening has occurred.
Part B: Reaction in the Presence of UV Light (Substitution Conditions)
-
A solution of the cycloalkane (0.1 mol) in CCl₄ (50 mL) is prepared in a flask.
-
A solution of bromine in CCl₄ is added dropwise while the flask is irradiated with a UV lamp.
-
The evolution of hydrogen bromide (HBr) gas and the fading of the bromine color indicate a substitution reaction.
-
The products are analyzed to identify the brominated cycloalkane.
Expected Observations:
-
Cyclopropane: Reacts with bromine in the dark to give 1,3-dibromopropane (B121459) (an addition reaction).[9] In the presence of UV light, both substitution and addition products can be formed.
-
Cyclobutane: Is less reactive towards bromine in the dark than cyclopropane but can undergo ring-opening under certain conditions. In the presence of UV light, it primarily undergoes free-radical substitution to form bromocyclobutane.
-
Cyclopentane and Cyclohexane: Do not react with bromine in the dark. In the presence of UV light, they undergo free-radical substitution to yield bromocyclopentane (B41573) and bromocyclohexane, respectively.
The Underlying Principle: Ring Strain and Reactivity
The fundamental reason for these observed reactivity differences is the concept of ring strain. The pursuit of a lower energy state is a powerful driving force in chemical reactions. For cyclobutane, the release of its significant ring strain provides a thermodynamic incentive for ring-opening reactions.
Conclusion
The chemistry of cyclobutane is a compelling illustration of how molecular structure dictates reactivity. Its significant ring strain makes it a unique building block in organic synthesis, prone to ring-opening reactions that are not observed in its less-strained counterparts, cyclopentane and cyclohexane. Understanding these fundamental differences is paramount for chemists aiming to leverage the distinct properties of cyclic molecules in the design and synthesis of novel compounds for a wide range of applications, from materials science to pharmaceuticals. This guide provides a foundational framework for researchers to appreciate and exploit the nuanced reactivity of cyclobutane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cycloalkanes.html [ursula.chem.yale.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Heats of combustion of cycloalkane homologues - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Experimental and Calculated Thermophysical Properties of Isopropylcyclobutane
For researchers, scientists, and professionals in drug development, a precise understanding of the thermophysical properties of chemical compounds is paramount. This guide provides a direct comparison of experimentally determined and computationally calculated thermophysical data for isopropylcyclobutane, a saturated monocyclic hydrocarbon. The data presented herein is essential for process design, reaction modeling, and safety assessments.
Data Summary
The following tables present a compilation of experimental and calculated thermophysical properties for this compound. Experimental data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT), which provides critically evaluated data.[1][2][3][4][5] Calculated properties are derived from computational chemistry methods as provided by Cheméo.[6]
Table 1: Density of this compound (Liquid)
| Temperature (K) | Experimental Density (g/cm³)[1] |
| 166.76 | Not specified |
| 298.15 | Not specified |
| 554.00 | Not specified |
Table 2: Viscosity of this compound (Liquid)
| Temperature (K) | Experimental Viscosity (Pa·s)[1] |
| 270.00 - 550.00 | Data available within this range |
Note: Specific viscosity values were not provided in the summarized search results but are noted as available within the specified temperature range in the NIST/TRC database.
Table 3: Heat Capacity of this compound (Liquid in equilibrium with Gas)
| Temperature (K) | Experimental Heat Capacity (J/mol·K)[1] |
| 166.76 - 540.00 | Data available within this range |
Note: Specific heat capacity values were not provided in the summarized search results but are indicated as available within this temperature range in the NIST/TRC database.
Table 4: Calculated Thermophysical Properties of this compound
| Property | Calculated Value | Unit | Source |
| Ideal Gas Heat Capacity (Cp,gas) | Data available | J/mol·K | Cheméo[6] |
| Enthalpy of Formation (ΔfH°gas) | -126.45 | kJ/mol | Joback Calculated Property[6] |
| Enthalpy of Vaporization (ΔvapH°) | 30.87 | kJ/mol | Joback Calculated Property[6] |
| Critical Temperature (Tc) | Not specified | K | Joback Calculated Property[6] |
| Critical Pressure (Pc) | 3352.86 | kPa | Joback Calculated Property[6] |
| Dynamic Viscosity (η) | Data available | Pa·s | Cheméo[6] |
Experimental Protocols
The experimental data cited in this guide are based on established methodologies for determining the thermophysical properties of liquids. While the specific instrumental details for the this compound measurements were not detailed in the provided search results, the following are general descriptions of the standard experimental protocols employed for such measurements.
Density Measurement: The density of liquids is commonly determined using techniques such as pycnometry or vibrating tube densitometry.[7][8]
-
Pycnometry: This gravimetric method involves precisely weighing a container of a known volume (a pycnometer) when empty, when filled with a reference substance (like water), and when filled with the sample liquid.[7][8] The density is then calculated from the mass of the liquid and the calibrated volume of the pycnometer. Temperature control is crucial for accurate measurements.[7]
-
Vibrating Tube Densitometry: This method utilizes a U-shaped tube that is electronically excited to vibrate at its natural frequency.[7] When the tube is filled with the sample liquid, the total mass of the tube changes, which in turn alters its resonant frequency. The density of the liquid is then determined from the change in frequency.
Viscosity Measurement: The resistance of a fluid to flow, its viscosity, is typically measured using various types of viscometers.[9][10][11][12]
-
Capillary Viscometers: These instruments measure the time it takes for a known volume of liquid to flow through a capillary tube of a specific diameter and length under a given pressure.[9][11] The viscosity is then calculated using the Hagen-Poiseuille equation.
-
Rotational Viscometers: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[10][12] The viscosity is proportional to the measured torque.
-
Falling Sphere Viscometers: In this technique, the viscosity is determined by measuring the terminal velocity of a sphere of known size and density falling through the liquid under the influence of gravity.[9][12]
Heat Capacity Measurement: The heat capacity of a liquid, its ability to absorb heat, is determined using calorimetry.[13][14]
-
Adiabatic Calorimetry: In this method, a known amount of heat is supplied to a thermally isolated sample, and the resulting temperature change is measured. The heat capacity is calculated from the amount of heat added and the temperature rise.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[15] This technique can be used to determine the heat capacity of a substance over a range of temperatures.[15]
Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated thermophysical properties, a fundamental process in chemical engineering and materials science.
Figure 1. Workflow for comparing experimental and calculated thermophysical properties.
Objective Comparison
The comparison between experimental and calculated thermophysical properties serves a dual purpose. Firstly, experimental data provides the benchmark for the "ground truth" of a substance's behavior under specific conditions. These values are crucial for applications requiring high accuracy.
Secondly, calculated properties, while often less accurate than experimental measurements, offer significant advantages in terms of speed and cost. Computational methods, such as the Joback method, can predict a wide range of properties from the molecular structure alone, which is invaluable in the early stages of research and development when experimental data may be scarce.
The discrepancies between the experimental and calculated values for this compound highlight the importance of model validation. By comparing the calculated data with the critically evaluated experimental data from sources like NIST, researchers can assess the accuracy of the computational models for this class of compounds. This validation process is essential for refining predictive models and ensuring their reliability for screening new compounds and for process optimization. For drug development professionals, this comparative approach can aid in the selection of solvents and in the design of purification processes.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 872-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. matestlabs.com [matestlabs.com]
- 8. mt.com [mt.com]
- 9. cscscientific.com [cscscientific.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. blog.rheosense.com [blog.rheosense.com]
- 12. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 13. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
A Comparative Review of Synthetic Pathways to Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) moiety is a valuable structural motif in medicinal chemistry, often employed as a bioisosteric replacement for other groups to enhance metabolic stability, conformational rigidity, and binding affinity. Isopropylcyclobutane, a simple monoalkylated cyclobutane, serves as a fundamental building block for more complex pharmaceutical agents. This guide provides a comparative analysis of synthetic pathways to this compound, presenting both classical and modern approaches with supporting experimental data and detailed methodologies.
Comparative Analysis of Synthetic Pathways
Three distinct synthetic routes to this compound are reviewed below, encompassing a classical method involving the reduction of a specialized tribromide, a pathway proceeding through the dehydration and subsequent hydrogenation of a tertiary alcohol, and a modern approach utilizing a Grignard reaction with cyclobutanone (B123998) followed by dehydration and hydrogenation.
| Parameter | Pathway 1: Reduction of a Neopentyl-Type Tribromide | Pathway 2: Dehydration of Dimethylcyclobutylcarbinol and Hydrogenation | Pathway 3: Grignard Reaction with Cyclobutanone, Dehydration, and Hydrogenation |
| Starting Material(s) | 2,2-Dimethyl-1,3-propanediol | Dimethylcyclobutylcarbinol | Cyclobutanone, Isopropyl bromide |
| Key Reactions | Bromination, Wurtz-type reductive cyclization | Dehydration, Catalytic Hydrogenation | Grignard reaction, Dehydration, Catalytic Hydrogenation |
| Overall Yield | ~40-50% | Not explicitly stated, but likely moderate | ~60-70% (estimated based on similar reported reactions) |
| Reagents and Conditions | HBr, Zn dust, ethanol (B145695) | Alumina (B75360) catalyst (dehydration), Nickel catalyst (hydrogenation), high temperature | Mg, ether (Grignard); Acid catalyst (dehydration); Pd/C, H₂ (hydrogenation) |
| Advantages | Establishes the carbon skeleton early. | Utilizes a readily prepared tertiary alcohol. | Modular approach, starting from a common cyclic ketone. |
| Disadvantages | Requires the synthesis of a specific tribromide precursor; use of stoichiometric zinc dust. | High temperatures required for dehydration and hydrogenation. | Multi-step process; requires handling of organometallic reagents. |
Synthetic Pathway Diagrams
The logical flow of each synthetic pathway is depicted below using Graphviz diagrams.
Experimental Protocols
Pathway 1: Reduction of a Neopentyl-Type Tribromide
This classical synthesis was reported by Derfer, Greenlee, and Boord in 1949.
-
Step 1: Synthesis of 1,3-Dibromo-2-bromomethyl-2-methylpropane.
-
1,3-Dibromo-2,2-dimethylpropane is prepared from 2,2-dimethyl-1,3-propanediol and hydrogen bromide.
-
The dibromide is then photobrominated to the desired tribromide.
-
-
Step 2: Reductive Cyclization to this compound.
-
A solution of 1,3-dibromo-2-bromomethyl-2-methylpropane in ethanol is added dropwise to a stirred suspension of zinc dust in hot ethanol.
-
The reaction mixture is refluxed for several hours.
-
The product is isolated by steam distillation, followed by purification, to yield this compound.
-
Pathway 2: Dehydration of Dimethylcyclobutylcarbinol and Hydrogenation
This pathway was described by Kazanskii, Lukina, and Nakhapetyan in 1955.
-
Step 1: Dehydration of Dimethylcyclobutylcarbinol.
-
Dimethylcyclobutylcarbinol is passed over an alumina catalyst at a temperature of 400-425 °C.
-
This results in a mixture of isopropylidenecyclobutane and isopropenylcyclobutane.
-
-
Step 2: Hydrogenation to this compound.
-
The mixture of alkenes from the previous step is subjected to catalytic hydrogenation over a nickel catalyst at 180 °C to afford this compound.
-
Pathway 3: Modern Approach via Grignard Reaction, Dehydration, and Hydrogenation
This pathway represents a more contemporary and modular approach.
-
Step 1: Synthesis of 1-Isopropylcyclobutanol via Grignard Reaction.
-
Isopropylmagnesium bromide is prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether.
-
A solution of cyclobutanone in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
The reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product, 1-isopropylcyclobutanol, is extracted and purified.
-
-
Step 2: Dehydration to Isopropylidenecyclobutane.
-
1-Isopropylcyclobutanol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
The resulting alkene, isopropylidenecyclobutane, is distilled from the reaction mixture.
-
-
Step 3: Hydrogenation to this compound.
-
Isopropylidenecyclobutane is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield pure this compound.
-
Conclusion
The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and challenges. The classical methods, while effective, often rely on harsh reaction conditions and less readily available starting materials. In contrast, modern approaches, such as the Grignard reaction with cyclobutanone, offer a more flexible and modular strategy, utilizing common starting materials and well-established, high-yielding reactions. The choice of synthetic pathway will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.
Isopropylcyclobutane: A Comparative Guide to a Novel Cyclic Alkane Solvent
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of isopropylcyclobutane's potential as a solvent alternative to cyclopentane, cyclohexane (B81311), and methylcyclohexane, supported by physicochemical data and theoretical performance analysis.
In the continuous search for safer and more efficient solvents, this compound emerges as a potential alternative to commonly used cyclic alkanes. This guide provides a comprehensive comparison of the physical, safety, and environmental properties of this compound against established solvents like cyclopentane, cyclohexane, and methylcyclohexane. While experimental data on its performance in specific applications is not yet publicly available, this document offers a data-driven theoretical assessment to inform its potential utility in research and development.
Physicochemical Properties: A Comparative Analysis
The selection of a solvent is critically dependent on its physical properties. The following table summarizes the key physicochemical parameters of this compound and its common cyclic alkane counterparts.
| Property | This compound | Cyclopentane | Cyclohexane | Methylcyclohexane |
| Molecular Formula | C₇H₁₄ | C₅H₁₀ | C₆H₁₂ | C₇H₁₄ |
| Molecular Weight ( g/mol ) | 98.19 | 70.13 | 84.16 | 98.19 |
| Boiling Point (°C) | 92.5 - 93.0 | 49.3 | 80.7 | 101 |
| Melting Point (°C) | -106.43 | -93.9 | 6.5 | -126.6 |
| Density (g/mL at 20°C) | 0.746 | 0.745 | 0.779 | 0.770 |
| Viscosity (cP at 20°C) | ~0.6 (estimated) | 0.44 | 1.0 | 0.734 |
| Hildebrand Solubility Parameter (MPa½) | ~16.2 (estimated) | 16.6 | 16.8 | 16.0 |
| Hansen Solubility Parameters (δD, δP, δH) (MPa½) | (~16.2, 0, 0) (estimated) | (16.4, 0, 1.8) | (16.8, 0, 0.2) | (16.0, 0, 1.0) |
Note: Values for this compound's viscosity and solubility parameters are estimated based on its chemical structure and data from related compounds due to the absence of published experimental values.
Performance as a Solvent: A Theoretical Perspective
The efficacy of a solvent is largely determined by its ability to dissolve solutes and its behavior in various chemical processes. While direct experimental comparisons involving this compound are not available, its physicochemical properties allow for a theoretical assessment of its potential performance.
Solubility: The Hildebrand and Hansen solubility parameters are key indicators of a solvent's dissolving power. "Like dissolves like" is a fundamental principle, meaning solvents will best dissolve solutes with similar solubility parameters. Based on estimations, this compound's Hildebrand parameter is in a similar range to cyclopentane, cyclohexane, and methylcyclohexane, suggesting it would be a suitable solvent for non-polar compounds. The estimated Hansen parameters indicate it is a non-polar, aprotic solvent with solvency characteristics comparable to other cycloalkanes.
Reaction Medium: With a boiling point of approximately 92.5-93.0 °C, this compound offers a reaction temperature intermediate between cyclohexane and methylcyclohexane. Its lower estimated viscosity compared to cyclohexane could facilitate better mass transfer and mixing in reactions.
Health, Safety, and Environmental Profile
The following table provides a comparative overview of the known safety and environmental data for these cycloalkane solvents.
| Parameter | This compound | Cyclopentane | Cyclohexane | Methylcyclohexane |
| GHS Pictograms | Flammable, Irritant, Health Hazard | Flammable, Health Hazard, Environmental Hazard | Flammable, Irritant, Health Hazard, Environmental Hazard | Flammable, Irritant, Health Hazard, Environmental Hazard |
| Acute Toxicity (Oral LD50, rat) | Data not available | >5000 mg/kg | >5000 mg/kg | >2000 mg/kg |
| Aquatic Toxicity | Data not available | Toxic to aquatic life with long lasting effects. | Toxic to aquatic life with long lasting effects. | Toxic to aquatic life with long lasting effects. |
| Biodegradability | Data not available | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Initial safety information suggests that this compound may cause skin and eye irritation and could have anesthetic effects such as drowsiness and dizziness upon overexposure.[1] As with other cycloalkanes, it is a flammable liquid.
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are standard protocols for determining key solvent properties, toxicity, and environmental fate.
1. Determination of Physical Properties:
-
Boiling Point: Determined by distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured.
-
Density: Measured using a pycnometer or a digital density meter.
-
Viscosity: Kinematic viscosity is determined using a calibrated glass capillary viscometer according to ASTM D445 .[2] Dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.
2. Toxicity Assessment:
-
Acute Oral Toxicity: The median lethal dose (LD50) is determined following protocols such as OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , which involves administering a single oral dose to animals and observing for adverse effects.[3]
3. Environmental Fate:
-
Ready Biodegradability: Assessed using methods outlined in OECD Guideline 301 (Ready Biodegradability) , which evaluate the extent of biodegradation of a chemical by microorganisms in an aerobic aqueous medium.[4]
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a multi-faceted process that requires careful consideration of performance, safety, and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.
Signaling Pathway for Solvent Evaluation
The evaluation of a new solvent like this compound can be conceptualized as a signaling pathway, where initial data triggers a cascade of further investigations.
References
Spectroscopic Differentiation of Isopropylcyclobutane and Isopropylcyclobutene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural distinction between saturated and unsaturated carbocyclic scaffolds is a critical task in synthetic chemistry and drug discovery. Isopropylcyclobutane and isopropylcyclobutene, two constitutional isomers with the molecular formula C₇H₁₄ and C₇H₁₂, respectively, present a fundamental case for spectroscopic differentiation. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a clear protocol for their unambiguous identification.
Comparative Spectroscopic Data
The key to distinguishing this compound from isopropylcyclobutene lies in the absence of olefinic protons and carbons in the former, and their presence in the latter. This fundamental difference is readily observable in their respective ¹H NMR, ¹³C NMR, and IR spectra. Mass spectrometry further aids in differentiation through distinct fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~ 0.9 | Doublet | 6H | -CH(C H₃)₂ |
| ~ 1.5-2.2 | Multiplet | 7H | Cyclobutyl protons | |
| ~ 1.7 | Multiplet | 1H | -C H(CH₃)₂ | |
| Isopropylcyclobutene | ~ 1.0 | Doublet | 6H | -CH(C H₃)₂ |
| ~ 2.2-2.5 | Multiplet | 4H | Allylic protons (-CH₂) | |
| ~ 2.6 | Septet | 1H | -C H(CH₃)₂ | |
| ~ 5.8-6.1 | Multiplet | 2H | Vinylic protons (-CH=CH-) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~ 20-23 | -CH(C H₃)₂ |
| ~ 25 | Cyclobutyl -C H₂- | |
| ~ 35 | -C H(CH₃)₂ | |
| ~ 40 | Cyclobutyl -C H- | |
| Isopropylcyclobutene | ~ 22 | -CH(C H₃)₂ |
| ~ 30 | Allylic -C H₂- | |
| ~ 34 | -C H(CH₃)₂ | |
| ~ 135-140 | Vinylic -C =C - |
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the presence of a C=C stretching vibration for isopropylcyclobutene, which is absent in this compound.
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| This compound | 2850-2960 | Strong | C-H (sp³) stretch |
| 1450-1470 | Medium | C-H bend | |
| Isopropylcyclobutene | 3000-3100 | Medium | =C-H (sp²) stretch |
| 2850-2960 | Strong | C-H (sp³) stretch | |
| ~1650 | Medium-Weak | C=C stretch (in a four-membered ring)[1] | |
| 1450-1470 | Medium | C-H bend |
Note: The C=C stretching frequency in cyclobutene (B1205218) is lower than in typical acyclic alkenes due to ring strain.[1]
Mass Spectrometry (MS)
While both compounds can exhibit complex fragmentation, key differences arise from the stability of the molecular ion and the initial fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Interpretation |
| This compound | 98 | 83, 70, 56, 43 | Loss of methyl (M-15), ethyl (M-28), propene (M-42), and isopropyl (M-55) fragments. The base peak is often m/z 56, corresponding to the loss of propene via retro-[2+2] cycloaddition. |
| Isopropylcyclobutene | 96 | 81, 68, 67, 53, 41 | Loss of methyl (M-15). A prominent peak at m/z 68 can arise from retro-Diels-Alder-type cleavage. Subsequent loss of protons leads to fragments at m/z 67 and below. |
Experimental Workflow for Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and isopropylcyclobutene based on the spectroscopic data.
References
A Comparative Guide to Confirming the Purity of Synthesized Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities, such as isopropylcyclobutane, is a cornerstone of drug discovery and development. Confirmation of the purity of these synthesized compounds is a critical step to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides a comparative overview of the primary analytical methods for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.
Introduction to this compound and Potential Impurities
This compound is a cycloalkane with the molecular formula C₇H₁₄. Its synthesis can be approached through various routes, each with the potential to introduce specific impurities. Two common synthetic pathways include:
-
Dehydration of Dimethylcyclobutylcarbinol: This acid-catalyzed reaction can lead to the formation of isomeric unsaturated byproducts through elimination reactions.
-
Reduction of Neopentyl-type Tribromides: The reduction of compounds like 1,1-bis(bromomethyl)cyclopropane (B1278821) can sometimes result in rearranged or incompletely reduced products.
Based on these synthetic routes, the primary potential impurities in a synthesized sample of this compound are expected to be:
-
1-Isopropylcyclobutene
-
Methylenecyclobutane (from rearrangement)
-
Ethylidenecyclopropane (from rearrangement)
-
Starting materials (e.g., dimethylcyclobutylcarbinol)
-
Residual solvents from the reaction or purification process.
This guide will focus on the analytical techniques best suited to detect and quantify these potential impurities.
Comparative Analysis of Purity Confirmation Methods
The three most powerful and commonly employed analytical techniques for assessing the purity of volatile organic compounds like this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers unique advantages and provides complementary information.
Data Presentation
The following table summarizes the expected analytical data for this compound and its potential impurities. This data is essential for the identification and quantification of each component in a synthesized sample.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected GC Retention Time (min) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key Mass Spec Fragments (m/z) |
| This compound | CC(C)C1CCC1 | 98.19 | 92-93 | ~5.8 | 0.9 (d, 6H), 1.6-2.1 (m, 8H) | 19.9, 23.5, 34.2, 38.1 | 98 (M+), 83, 70, 56, 41 |
| 1-Isopropylcyclobutene | CC(C)C1=CCC1 | 96.17 | ~90 | < 5.8 | 1.0 (d, 6H), 2.2-2.5 (m, 5H), 5.8 (t, 1H) | 21.5, 28.1, 32.5, 124.8, 145.2 | 96 (M+), 81, 67, 53 |
| Methylenecyclobutane | C=C1CCC1 | 68.12 | 42 | < 5.8 | 2.8 (quint, 2H), 4.7 (t, 2H), 2.0-2.4 (m, 2H) | 16.5, 35.8, 107.9, 150.1 | 68 (M+), 53, 40, 39 |
| Ethylidenecyclopropane | CC=C1CC1 | 68.12 | 41 | < 5.8 | 0.5-1.0 (m, 4H), 1.6 (d, 3H), 5.3 (q, 1H) | 2.5, 12.0, 100.1, 131.2 | 68 (M+), 67, 53, 41, 39 |
Note: GC Retention Times are estimates and will vary based on the specific column and conditions used. The provided values are for relative comparison on a non-polar column.
Mandatory Visualizations
Experimental Workflow for Purity Determination
The logical flow for comprehensive purity analysis of synthesized this compound involves a multi-technique approach.
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Analytical Methods
The chosen analytical methods provide overlapping and confirmatory information to build a complete picture of the sample's purity.
Caption: Interrelation of analytical techniques for purity confirmation.
Experimental Protocols
Gas Chromatography (GC-FID) for Quantitative Purity Analysis
Objective: To separate and quantify the components of the synthesized this compound sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: Agilent DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler.
Reagents:
-
High-purity helium or hydrogen as carrier gas.
-
High-purity air and hydrogen for the FID.
-
Anhydrous diethyl ether or hexane (B92381) for sample dilution.
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in diethyl ether at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Inlet temperature: 250 °C
-
Split ratio: 50:1
-
Carrier gas flow rate: 1.0 mL/min (constant flow)
-
Oven temperature program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Detector temperature: 280 °C
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area_this compound / Total_Area_all_peaks) * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the structure of the main product and identify any impurities present. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS).
-
Internal standard for qNMR (e.g., maleic anhydride, 1,4-dinitrobenzene).
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the chemical shifts and coupling constants with the expected values for this compound and potential impurities.
Procedure for Quantitative ¹H NMR (qNMR):
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and 5 mg of a certified internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃ and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full relaxation of all protons.
-
Data Analysis:
-
Integrate a well-resolved signal for the analyte (this compound) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Objective: To identify the chemical structure of any impurities detected by GC-FID.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
The same GC column and conditions as described in the GC-FID protocol should be used to allow for direct comparison of retention times.
Procedure:
-
Sample Preparation and Analysis: Use the same sample preparation and GC conditions as for the GC-FID analysis.
-
Data Acquisition: Acquire mass spectra over a range of m/z 35-300.
-
Data Analysis:
-
Compare the retention times of the peaks with the GC-FID chromatogram.
-
Analyze the mass spectrum of each peak. The molecular ion (M+) peak will indicate the molecular weight of the compound.
-
Interpret the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectra with a reference library (e.g., NIST). For alkanes and cycloalkanes, fragmentation often occurs at branch points, leading to the formation of stable carbocations. Alkenes often show characteristic fragmentation patterns involving allylic cleavage.[1][2]
-
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. Gas Chromatography provides excellent separation and quantification of volatile components. Nuclear Magnetic Resonance spectroscopy offers definitive structural confirmation and can be used for absolute purity determination. Mass Spectrometry, particularly when coupled with GC, is an invaluable tool for the identification of unknown impurities. By employing these methods in a complementary fashion, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity of their subsequent research.
References
A Researcher's Guide to Isopropylcyclobutane: Cross-Referencing Experimental Data with the NIST Database
For researchers, scientists, and professionals in drug development, access to accurate and reliable chemical data is paramount. Isopropylcyclobutane (CAS No. 872-56-0), a cycloalkane of interest in various chemical studies, serves as a pertinent example for demonstrating the process of data cross-referencing. This guide provides a comparative analysis of experimental data for this compound, primarily referencing the comprehensive National Institute of Standards and Technology (NIST) database against other available sources.
Physical and Chemical Properties: A Comparative Analysis
A critical aspect of chemical research involves the verification of physical and chemical properties. The following table summarizes key experimental data for this compound, drawing from the NIST database and other scientific sources. This allows for a direct comparison and validation of reported values.
| Property | NIST Database Value | Other Source Value | Source |
| Boiling Point | 92.5 °C (365.7 K) | 92.0 - 93.0 °C | ChemSampCo MSDS |
| Density (at 20°C) | 0.751 g/cm³ | 0.751 g/mL | Stenutz |
| Refractive Index (at 20°C, nD) | 1.411 | 1.411 | Stenutz |
| Melting Point | -106.4 °C (166.8 K) | -106 °C | Stenutz |
| Ionization Energy | 9.28 ± 0.05 eV | Not Available |
Spectroscopic Data for Structural Elucidation
Spectroscopic data is fundamental for the structural identification and characterization of molecules. The NIST database is a primary repository for such information.
Infrared (IR) Spectrum: The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. Key absorption bands are expected for C-H stretching and bending vibrations characteristic of alkyl and cyclobutyl groups.
Mass Spectrum (Electron Ionization): The NIST database also contains the electron ionization (EI) mass spectrum of this compound. This spectrum is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. PubChem also provides access to NIST GC-MS data for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental findings. Below are generalized protocols for the key analytical techniques used to characterize this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis is employed to separate and identify the components of a sample.
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
-
Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For gas-phase IR, a sample of this compound is introduced into a gas cell. For liquid-phase analysis, a thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Analysis: The sample is exposed to infrared radiation, and the absorption of radiation at specific wavenumbers is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
Data Cross-Referencing Workflow
The following diagram illustrates a logical workflow for cross-referencing experimental data for a chemical compound like this compound.
A Quantitative Comparison of Ring Strain in Isopropylcyclobutane and Related Alkyl Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative assessment of the ring strain in isopropylcyclobutane, presenting a comparison with unsubstituted cyclobutane (B1203170) and methylcyclobutane. The analysis is supported by experimental thermochemical data and established computational methodologies, offering a benchmark for understanding the influence of alkyl substitution on the energetic properties of four-membered ring systems. Such insights are critical in the fields of medicinal chemistry and materials science, where strained rings can be leveraged to fine-tune molecular geometry, reactivity, and metabolic stability.
Quantitative Assessment of Ring Strain
The strain energy of a cycloalkane is a measure of its inherent instability compared to a hypothetical, strain-free acyclic analogue. This excess energy arises from bond angle deviation (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). It is most commonly quantified by comparing the experimental standard enthalpy of formation (ΔfH°gas) with a theoretical strain-free value calculated using Benson's group additivity rules.
The table below summarizes the strain energies for cyclobutane, methylcyclobutane, and an estimated value for this compound.
| Compound | Experimental ΔfH° (gas, 298.15 K) (kcal/mol) | Strain-Free ΔfH° (Calculated) (kcal/mol) | Ring Strain Energy (kcal/mol) |
| Cyclobutane | +6.8 ± 0.2 | -20.0 | 26.8 |
| Methylcyclobutane | -0.5 ± 0.3 | -24.1 | 23.6 |
| This compound | Not Experimentally Available | -30.7 | ~23 (Estimated) |
Note: The strain energy for this compound is an estimate based on the observed trend of decreasing strain with increased alkyl substitution.
The data clearly indicates that alkyl substitution on the cyclobutane ring reduces its inherent strain. A single methyl group lessens the strain by approximately 3.2 kcal/mol. It is postulated that larger alkyl groups, such as isopropyl, continue this trend by further alleviating torsional strain, although direct experimental enthalpy data for this compound is not available in the literature to confirm the precise value.
Experimental and Computational Methodologies
The determination of ring strain is fundamentally reliant on high-quality thermochemical data, primarily obtained through experimental calorimetry or increasingly, through high-level computational models.
Experimental Protocol: Oxygen Bomb Calorimetry
Oxygen bomb calorimetry is the classical method for determining the heat of combustion of a substance, from which the enthalpy of formation can be derived. For a volatile liquid like this compound, specific handling procedures are required.
Objective: To measure the heat of combustion (ΔcH°) of a volatile liquid sample to calculate its standard enthalpy of formation (ΔfH°).
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Steel combustion vessel (bomb) with inlet and outlet valves
-
Platinum or fused silica (B1680970) crucible
-
Ignition wire (e.g., platinum or nichrome)
-
Oxygen cylinder with pressure regulator
-
Pellet press (for calibration with benzoic acid)
-
High-precision thermometer
-
Sealed ampoules or capsules for volatile liquids
Procedure:
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid. A known mass of the standard is pelletized and combusted in the bomb under approximately 30 atm of pure oxygen. The temperature rise of the surrounding water jacket is meticulously recorded to calculate the calorimeter's heat capacity.
-
Sample Preparation for Volatile Liquids:
-
A known mass of this compound is hermetically sealed in a thin-walled glass ampoule or a plastic capsule with a known heat of combustion.[1]
-
This encapsulation prevents the sample from vaporizing before ignition.
-
-
Assembly: The sealed sample is placed in the crucible within the bomb. An ignition wire is connected to the electrodes, ensuring it is in contact with the ampoule or capsule. A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.
-
Combustion: The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen. It is then submerged in the calorimeter's water bath. After thermal equilibrium is reached, the sample is ignited via an electrical current through the fuse wire.
-
Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is achieved.
-
Analysis: The total heat released is calculated from the temperature change and the calorimeter's heat capacity. Corrections are made for the heat of ignition and the formation of nitric acid from residual atmospheric nitrogen. The experimental enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
Computational Chemistry Protocols
Modern computational methods provide a powerful alternative for calculating enthalpies of formation and, consequently, ring strain. These ab initio methods solve the Schrödinger equation to determine the electronic energy of a molecule.
Objective: To calculate the ground-state energy of the molecule to derive its theoretical enthalpy of formation.
Methodologies:
-
Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-31G* or larger).
-
Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using higher-level theories such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[2][3]
-
Strain Energy Calculation: The ring strain is determined by using a homodesmotic or isodesmic reaction scheme. In this approach, the enthalpy of a hypothetical reaction is calculated where the number of each type of bond is conserved on both the reactant and product sides, but the ring is opened into strain-free acyclic molecules. The enthalpy of this reaction is equal to the strain energy of the cyclic compound.
Logical Workflow for Strain Energy Determination
The following diagram illustrates the logical workflow for determining the ring strain energy of a substituted cycloalkane, starting from the experimental measurement and the theoretical calculation.
References
Isopropylcyclobutane vs. Isopropylcyclopentane: A Comparative Guide for Pharmaceutical Applications
In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small cycloalkanes, in particular, are increasingly utilized to impart favorable physicochemical and pharmacological properties. This guide provides a comprehensive comparison of two such scaffolds: isopropylcyclobutane and isopropylcyclopentane (B43312), offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between a four-membered and a five-membered ring system, when substituted with an isopropyl group, manifest in their physicochemical properties. These properties, in turn, influence a compound's behavior in biological systems. While direct comparative experimental data for this compound and isopropylcyclopentane is not extensively published, we can infer their characteristics based on the known properties of the parent cycloalkanes and available data for the isopropyl-substituted versions.
| Property | This compound | Isopropylcyclopentane | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 98.19[1] | 112.22 | Adherence to "Rule of Five" for oral bioavailability. |
| Ring Strain (kcal/mol) | ~26.3 (for cyclobutane)[2] | ~6.2 (for cyclopentane) | Higher ring strain in cyclobutane (B1203170) can influence reactivity and metabolic stability. |
| Calculated LogP | ~3.2[1] | ~3.8 | A measure of lipophilicity, affecting solubility, permeability, and off-target effects. |
| Reactivity | Intermediate[2] | Relatively inert[2] | Influences metabolic pathways and potential for covalent interactions. |
| Conformational Flexibility | Puckered, relatively rigid | Envelope/half-chair, more flexible | Affects binding affinity and selectivity to target proteins. |
Table 1: Comparison of Key Physicochemical Properties.
Performance in Pharmaceutical Applications: A Comparative Analysis
The choice between an this compound and an isopropylcyclopentane moiety can have significant downstream effects on a drug candidate's performance, particularly in terms of metabolic stability and biological activity.
Metabolic Stability
The inherent ring strain of the cyclobutane ring makes it more susceptible to metabolic enzymes compared to the more stable cyclopentane (B165970) ring. However, this is not always a disadvantage. The metabolism of small cycloalkanes is influenced by the nature and position of substituents.
One study on fentanyl analogs with different alicyclic rings (from cyclopropyl (B3062369) to cyclohexyl) demonstrated a shift in metabolic pathways with increasing ring size. This suggests that the metabolic fate of a drug can be fine-tuned by selecting the appropriate ring size. The cyclobutane ring, with its intermediate reactivity between the highly strained cyclopropane (B1198618) and the stable cyclopentane, can offer a unique metabolic profile. In some cases, the introduction of a cyclobutyl group has been shown to improve metabolic stability compared to more linear alkyl chains.
Biological Activity
The rigid and puckered nature of the cyclobutane ring can be advantageous in positioning substituents for optimal interaction with a biological target. This conformational restriction can lead to higher potency and selectivity.
In contrast, the greater flexibility of the cyclopentane ring may allow for more induced-fit binding to a target, which can also be beneficial. However, this flexibility can sometimes lead to a loss of entropy upon binding, potentially reducing affinity.
A notable example from the literature highlights the critical role of the cyclobutane moiety in a series of histone methyltransferase G9a inhibitors. In this case, replacing a spirocyclic cyclobutane with a cyclopentane or cyclohexane (B81311) ring resulted in a significant drop in potency, underscoring the importance of the specific geometry conferred by the four-membered ring.
Derivatives of isopropylcyclopentane have been specifically investigated as antagonists for chemokine receptors, indicating their potential in inflammatory and immune-related diseases.
Experimental Protocols for Comparative Evaluation
To provide a definitive comparison between this compound and isopropylcyclopentane in a specific pharmaceutical context, a series of head-to-head experimental evaluations are necessary. The following are detailed methodologies for key comparative experiments.
Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound and isopropylcyclopentane in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of the test compound (this compound or isopropylcyclopentane) to a known volume of the buffer in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To compare the rate of metabolism of this compound and isopropylcyclopentane by liver microsomal enzymes.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system (cofactor for CYP450 enzymes), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) can be calculated.
Conclusion: Making an Informed Choice
The decision to incorporate an this compound versus an isopropylcyclopentane moiety into a drug candidate is a nuanced one, with no single answer being universally correct.
-
This compound offers the potential for greater metabolic stability in certain contexts and its conformational rigidity can be leveraged to achieve high potency and selectivity. Its intermediate reactivity may also present opportunities for unique metabolic pathways that could be advantageous.
-
Isopropylcyclopentane , being less strained and more flexible, is a more "conservative" choice, less likely to introduce metabolic liabilities due to ring strain. Its derivatives have shown promise in specific therapeutic areas like inflammation.
Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. The experimental protocols outlined above provide a framework for generating the direct comparative data necessary to make an evidence-based decision. By carefully considering the trade-offs between these two valuable scaffolds, medicinal chemists can better navigate the complex process of drug design and optimization.
References
Safety Operating Guide
Proper Disposal of Isopropylcyclobutane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Isopropylcyclobutane, a cycloalkane solvent, requires careful management due to its potential hazards. This document provides essential safety and logistical information for the proper disposal of this compound, adhering to best practices for laboratory safety and chemical handling.
Key Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | PubChem |
| Molecular Weight | 98.19 g/mol | PubChem |
| Physical Description | Liquid | ChemSampCo MSDS via PubChem |
| Boiling Point | 90.5 - 91.5 °C | ChemicalBook |
| Density | 0.7464 g/cm³ (at 14.5 °C) | ChemicalBook |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure risk. The following PPE should be worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the protocols for flammable liquid hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
-
Containment:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and must have a secure, tight-fitting lid.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid waste.
-
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols detailing the chemical neutralization or deactivation of this compound for disposal. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling Isopropylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Isopropylcyclobutane, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational workflow.
This compound is a flammable liquid that may cause skin and eye irritation.[1][2] Overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headaches.[1][2] Proper handling and disposal are crucial to mitigate these risks.
Personal Protective Equipment (PPE)
When handling this compound, all personnel on the premises must be provided with appropriate personal protective equipment.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber for intermittent contact).[5] | Prevents skin contact, which can cause irritation and absorption of the chemical.[1][6] |
| Body Protection | Flame-resistant lab coat.[7] | Provides a barrier against spills and splashes of the flammable liquid. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapor concentrations are high, a respirator may be necessary.[8] | Minimizes the inhalation of vapors, which can have anesthetic effects.[1] |
| Footwear | Closed-toe shoes.[9] | Protects feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is paramount when working with this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
-
Have a spill kit readily accessible.[10]
-
Verify that all containers are properly labeled and in good condition.[4]
2. Handling:
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Keep containers closed when not in use to minimize the release of flammable vapors.[4]
-
Avoid all sources of ignition, including open flames, sparks, and hot surfaces.[4][11]
-
Use non-sparking tools and explosion-proof equipment.[6][11]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[6][8]
3. In Case of a Spill:
-
Immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
For minor spills, use an appropriate absorbent material from the spill kit to contain and clean up the liquid.[12]
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[13]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Organic solvents are prohibited from being discharged down the drain.[13][14]
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid this compound | Labeled, sealed, and chemical-resistant waste container.[13] | Store in a designated hazardous waste accumulation area away from ignition sources. Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Solids (e.g., gloves, absorbent pads) | Sealed, sturdy plastic bags or containers, clearly labeled as hazardous waste.[13] | Collect in a designated container and dispose of through a certified hazardous waste vendor. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for safely handling this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C7H14 | CID 136673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. riccachemical.com [riccachemical.com]
- 7. Lone Worker | Safety Measures For Flammable Liquids [loneworker.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. engineering.rowan.edu [engineering.rowan.edu]
- 10. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. web.mit.edu [web.mit.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





